molecular formula C10H7F3O3 B1316603 (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid CAS No. 399580-48-4

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid

Cat. No.: B1316603
CAS No.: 399580-48-4
M. Wt: 232.16 g/mol
InChI Key: RTCUAUKXVCMIBS-AATRIKPKSA-N
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Description

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is a useful research compound. Its molecular formula is C10H7F3O3 and its molecular weight is 232.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-[2-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCUAUKXVCMIBS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399579-92-1
Record name (2E)-3-[2-(trifluoromethoxy)phenyl]prop-2-enoic acid
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Foundational & Exploratory

An In-depth Technical Guide to (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid, a compound of interest in pharmaceutical and agrochemical research.

Core Physicochemical Properties

For a structurally related compound, 3-(3-(Trifluoromethyl)phenyl)acrylic acid, the following properties have been reported and may serve as a useful reference:

PropertyValue
Melting Point135-137 °C
Boiling Point289.6 °C at 760 mmHg
pKa (Predicted)4.25 ± 0.10
LogP (Predicted)2.80320

Note: These values are for a constitutional isomer and should be used as estimations only for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

Synthesis of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic Acid

The primary synthetic route to (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is the Knoevenagel condensation. This well-established reaction involves the condensation of an aldehyde or ketone with an active methylene compound, in this case, 2-(trifluoromethoxy)benzaldehyde and malonic acid, respectively. The reaction is typically catalyzed by a weak base, such as piperidine, often in the presence of a solvent like pyridine.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 2-(trifluoromethoxy)benzaldehyde

  • Malonic acid

  • Pyridine (solvent)

  • Piperidine (catalyst)

  • Hydrochloric acid (for acidification)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trifluoromethoxy)benzaldehyde and a molar excess of malonic acid in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Heating: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

The following diagram illustrates the general workflow for the synthesis and purification of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start reactants Mix 2-(trifluoromethoxy)benzaldehyde, malonic acid, pyridine, and piperidine start->reactants reflux Heat to reflux reactants->reflux tlc Monitor reaction by TLC reflux->tlc tlc->reflux Incomplete quench Quench with HCl and ice tlc->quench Complete extract Extract with diethyl ether quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from ethanol evaporate->recrystallize product Pure (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid recrystallize->product

Caption: Synthetic workflow for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

Potential Applications in Drug Development

While specific signaling pathways involving (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid have not been detailed in the available literature, its structural motifs suggest potential applications in drug discovery. Cinnamic acid derivatives are known to exhibit a wide range of biological activities, and the introduction of a trifluoromethoxy group can enhance properties such as metabolic stability and membrane permeability. This makes it a valuable intermediate for the synthesis of novel therapeutic agents.

The logical relationship for its application in drug development can be visualized as follows:

G cluster_development Drug Development Pipeline start Compound Synthesis screening Biological Screening start->screening lead_opt Lead Optimization screening->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical compound (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid compound->start as a building block

Caption: Role in the drug development process.

Conclusion

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is a valuable compound with potential for further exploration in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its physicochemical characteristics and a practical approach to its synthesis. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

Spectral Data of 2-(Trifluoromethoxy)cinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-(Trifluoromethoxy)cinnamic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this report compiles predicted spectral characteristics based on data from analogous compounds, including other halogenated and methoxy-substituted cinnamic acids. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectral data for 2-(Trifluoromethoxy)cinnamic acid. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Ar-H7.2 - 7.8m-Aromatic protons, complex multiplet.
=CH- (α to COOH)6.4 - 6.6dtrans ~16The α-vinylic proton is typically upfield.
=CH- (β to COOH)7.7 - 7.9dtrans ~16The β-vinylic proton is deshielded by the phenyl ring.
-COOH12.0 - 13.0br s-Carboxylic acid proton, broad singlet, concentration dependent.
Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
-COOH167 - 173Carboxylic acid carbonyl carbon.
=CH- (α to COOH)118 - 125α-vinylic carbon.
=CH- (β to COOH)140 - 148β-vinylic carbon.
Ar-C120 - 140Aromatic carbons.
Ar-C-O145 - 155Aromatic carbon attached to the trifluoromethoxy group.
-CF₃118 - 125 (q)Trifluoromethoxy carbon, quartet due to ¹J(C-F) coupling.
Table 3: Predicted ¹⁹F NMR Spectral Data
FluorinePredicted Chemical Shift (δ, ppm)Notes
-OCF₃-56 to -60Singlet, relative to CFCl₃. The chemical shift is sensitive to the electronic environment.
Table 4: Predicted FT-IR Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300BroadCharacteristic broad absorption of a hydrogen-bonded hydroxyl group.
C=O (Carboxylic Acid)1680 - 1710StrongCarbonyl stretching vibration.
C=C (Alkene)1625 - 1645MediumAlkene stretching vibration.
C=C (Aromatic)1450 - 1600Medium to WeakAromatic ring stretching vibrations.
C-O-C (Aryl Ether)1200 - 1280StrongAsymmetric C-O stretching.
C-F (Trifluoromethoxy)1100 - 1200Strong, Multiple BandsCharacteristic strong absorptions for the C-F bonds.
Table 5: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺232.04Molecular ion peak for C₁₀H₇F₃O₃.
[M - OH]⁺215.03Loss of a hydroxyl radical.
[M - COOH]⁺187.05Loss of the carboxylic acid group.
[M - OCF₃]⁺147.04Loss of the trifluoromethoxy group.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2-(Trifluoromethoxy)cinnamic acid and the acquisition of its spectral data, based on established methods for similar compounds.

Synthesis of 2-(Trifluoromethoxy)cinnamic acid via Knoevenagel Condensation

This procedure is adapted from the synthesis of similar cinnamic acid derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethoxy)benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-5 volumes).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash it with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(Trifluoromethoxy)cinnamic acid.

Spectral Data Acquisition

The following are standard procedures for obtaining the spectral data.

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable external standard (e.g., CFCl₃) for ¹⁹F NMR.

  • FT-IR Spectroscopy:

    • Obtain the FT-IR spectrum of the solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and major fragments.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the characterization of a synthesized compound and a general representation of a relevant signaling pathway where such a molecule could be investigated.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation start Starting Materials (2-(Trifluoromethoxy)benzaldehyde, Malonic Acid) reaction Knoevenagel Condensation start->reaction workup Work-up & Purification reaction->workup product Pure 2-(Trifluoromethoxy)cinnamic Acid workup->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr Characterization ir FT-IR Spectroscopy product->ir Characterization ms Mass Spectrometry product->ms Characterization data Spectral Data nmr->data ir->data ms->data interpretation Structure Elucidation data->interpretation validation Purity Assessment interpretation->validation final Validated Structure validation->final

Caption: Workflow for Synthesis and Spectral Characterization.

G cluster_pathway Hypothetical Signaling Pathway Interaction compound 2-(Trifluoromethoxy)cinnamic Acid receptor Target Receptor / Enzyme compound->receptor Binding/Inhibition downstream Downstream Signaling Cascade receptor->downstream response Cellular Response (e.g., Anti-inflammatory) downstream->response

Caption: Potential Interaction in a Signaling Pathway.

In-depth Technical Guide: 3-[2-(Trifluoromethoxy)phenyl]acrylic Acid (CAS 399580-48-4)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed overview of the molecular structure and conformational properties of 3-[2-(Trifluoromethoxy)phenyl]acrylic acid (CAS 399580-48-4). Due to the limited availability of specific experimental data in the public domain, this guide synthesizes information from analogous compounds and theoretical considerations to present a probable structural profile. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

3-[2-(Trifluoromethoxy)phenyl]acrylic acid, also known as 2-(Trifluoromethoxy)cinnamic acid, is a chemical intermediate with potential applications in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a trifluoromethoxy-substituted phenyl ring attached to an acrylic acid moiety, suggests potential for development as an anti-inflammatory or anti-cancer agent.[1] The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in drug candidates.

Molecular Structure and Properties

The fundamental molecular and physical properties of 3-[2-(Trifluoromethoxy)phenyl]acrylic acid are summarized in Table 1.

PropertyValueSource
CAS Number 399580-48-4[1]
Molecular Formula C₁₀H₇F₃O₃[1]
Molecular Weight 232.16 g/mol [1]
Appearance White solid[1]
Synonyms 2-(Trifluoromethoxy)cinnamic acid[1]

Conformational Analysis

Direct experimental data from X-ray crystallography for 3-[2-(Trifluoromethoxy)phenyl]acrylic acid is not publicly available. However, the conformation of the molecule is expected to be influenced by several key factors:

  • Planarity of the Acrylic Acid Group: The conjugated system of the acrylic acid moiety generally favors a planar conformation.

  • Rotation around the Phenyl-Acryl Bond: The primary conformational flexibility arises from the rotation around the single bond connecting the phenyl ring and the acrylic acid group. The preferred dihedral angle will be a balance between steric hindrance from the ortho-trifluoromethoxy group and the electronic effects of conjugation.

  • Orientation of the Trifluoromethoxy Group: The trifluoromethoxy group itself has rotational freedom around the C-O bond.

It is probable that the molecule adopts a conformation where the acrylic acid group is largely planar, with a twisted orientation relative to the phenyl ring to minimize steric clash with the bulky ortho-substituent.

Experimental Protocols

Synthesis

While a specific, detailed experimental protocol for the synthesis of 3-[2-(Trifluoromethoxy)phenyl]acrylic acid is not available in the reviewed literature, a general and plausible synthetic route can be inferred from standard organic chemistry reactions for similar cinnamic acid derivatives. A likely approach is the Knoevenagel or Perkin condensation reaction.

The following diagram outlines a logical workflow for a potential synthesis:

G Potential Synthetic Workflow start Starting Materials: 2-(Trifluoromethoxy)benzaldehyde Malonic Acid reagents Reagents: Pyridine (base) Piperidine (catalyst) start->reagents Mix reaction Condensation Reaction (e.g., Knoevenagel) reagents->reaction Initiate workup Acidic Workup (e.g., HCl) reaction->workup Quench purification Purification (Recrystallization) workup->purification Isolate Crude product Final Product: 3-[2-(Trifluoromethoxy)phenyl]acrylic acid purification->product Isolate Pure

Caption: A potential synthetic pathway for 3-[2-(Trifluoromethoxy)phenyl]acrylic acid.

Spectroscopic Characterization
  • ¹H NMR: Signals corresponding to the aromatic protons, the vinylic protons of the acrylic acid moiety, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Resonances for the carbon atoms of the phenyl ring, the acrylic acid group (including the carbonyl carbon), and the carbon of the trifluoromethoxy group (likely showing a quartet due to coupling with fluorine).

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the aromatic ring and the alkene, and C-F stretching of the trifluoromethoxy group.

Signaling Pathways and Mechanism of Action

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by 3-[2-(Trifluoromethoxy)phenyl]acrylic acid or its mechanism of action in any biological system. Its potential as an anti-inflammatory or anti-cancer agent is inferred from its structural similarity to other compounds with such activities, but this has not been experimentally validated.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound:

G Biological Activity Investigation Workflow compound 3-[2-(Trifluoromethoxy)phenyl] acrylic acid in_vitro In Vitro Assays (e.g., Enzyme inhibition, Cell viability) compound->in_vitro Test in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo Promising results mechanism Mechanism of Action Studies (e.g., Target identification, Pathway analysis) in_vivo->mechanism Efficacy observed data Data Analysis and Interpretation mechanism->data Generate data

Caption: A generalized workflow for the investigation of biological activity.

Conclusion

3-[2-(Trifluoromethoxy)phenyl]acrylic acid is a compound with potential for further research and development, particularly in the pharmaceutical sector. However, a significant gap exists in the publicly available experimental data concerning its specific molecular conformation, detailed synthetic protocols, and biological activity. The information presented in this guide is based on chemical principles and data from analogous structures and should be considered as a starting point for further empirical investigation. Future studies involving X-ray crystallography, detailed spectroscopic analysis, and biological screening are necessary to fully elucidate the properties and potential applications of this molecule.

References

A Deep Dive into the Biological Activities of Trifluoromethoxy-Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acids, a class of organic compounds naturally found in plants, and their derivatives have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities.[1] Among the various synthetic modifications of the cinnamic acid scaffold, the introduction of a trifluoromethoxy (-OCF₃) group has emerged as a promising strategy in medicinal chemistry. This in-depth technical guide explores the core biological activities of trifluoromethoxy-substituted cinnamic acids, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. The unique electronic properties of the trifluoromethoxy group, such as its high electronegativity and lipophilicity, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to enhanced biological efficacy.[2] This guide aims to provide a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

Trifluoromethoxy-substituted cinnamic acid derivatives have shown potential as anticancer agents, with research indicating their ability to inhibit the proliferation of various cancer cell lines. The cytotoxic effects are believed to be mediated through the induction of apoptosis and interference with key signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity

While specific IC50 values for trifluoromethoxy-substituted cinnamic acids are not abundantly available in the public domain, the broader class of cinnamic acid derivatives has been extensively studied. For context, the following table summarizes the cytotoxic effects of some related cinnamic acid derivatives. It is important to note that the substitution pattern on the phenyl ring significantly impacts the anticancer potency.

Derivative ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)
Cinnamic Acid AmidesCompound 5 (a novel derivative)A-549 (Lung)10.36[3]
Methyl-substituted amidesCompounds 1, 5, 9A-549 (Lung)10.36 - 11.38[3]
Phenyl-substituted acidsCompound 4iiMultiple cell linesPotent inhibitor[4]

This table presents data for related cinnamic acid derivatives to illustrate the potential range of activity. Further research is needed to establish specific IC50 values for trifluoromethoxy-substituted analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[4]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the trifluoromethoxy-substituted cinnamic acid derivative. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a predetermined period, typically 24, 48, or 72 hours.[5]

  • MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 2-4 hours at 37°C.[5]

  • Formazan Solubilization: After the incubation with MTT, the medium is removed, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm or higher.[5]

  • Data Analysis: The percentage of cell viability is calculated for each treatment concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[5]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Trifluoromethoxy-substituted Cinnamic Acid Derivatives incubate1->treat_cells incubate2 Incubate (e.g., 48h) treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure Absorbance (570 nm) add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The emergence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. Cinnamic acid and its derivatives have demonstrated promising activity against a variety of microorganisms. The inclusion of a trifluoromethoxy group can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell membranes.

Quantitative Data: Antimicrobial Activity

Specific MIC (Minimum Inhibitory Concentration) values for trifluoromethoxy-substituted cinnamic acids are not widely reported. However, studies on related fluorinated cinnamic acid derivatives provide insights into their potential antimicrobial efficacy. For instance, trifluoromethyl-substituted N-arylcinnamamides have shown activity against Staphylococcus aureus and Mycobacterium smegmatis. It is hypothesized that trifluoromethoxy-substituted analogs could exhibit similar or enhanced activity.

Derivative ClassMicroorganismMIC (µg/mL)
trans-Cinnamic acidAeromonas sobria250[6]

This table provides an example MIC value for the parent compound. Further studies are required to determine the specific MIC values for trifluoromethoxy-substituted derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Principle: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[7]

  • Preparation of Test Compound: A stock solution of the trifluoromethoxy-substituted cinnamic acid is prepared in an appropriate solvent (e.g., DMSO).

  • Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing the appropriate broth.[7]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells, including a growth control (no compound) and a sterility control (no inoculum), are also prepared.[7]

  • Incubation: The microtiter plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[7]

MIC_Determination_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilution of Test Compound in 96-well Plate prepare_inoculum->serial_dilution inoculate_wells Inoculate Wells with Microbial Suspension serial_dilution->inoculate_wells incubate_plate Incubate Plate inoculate_wells->incubate_plate read_results Visually Assess for Microbial Growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IL1b IL-1β IL1b->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Degradation TFOCA Trifluoromethoxy- substituted Cinnamic Acid TFOCA->IKK Inhibits TFOCA->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Induces IkBNFkB IkBNFkB IkBNFkB->IkB_NFkB Knoevenagel_Condensation reagents 3-(Trifluoromethoxy)benzaldehyde + Malonic Acid reflux Heat under Reflux reagents->reflux catalyst Pyridine / Piperidine (Base Catalyst) catalyst->reflux workup Acidic Work-up (HCl / Ice) reflux->workup purification Recrystallization workup->purification product 3-(Trifluoromethoxy)cinnamic Acid purification->product

References

Whitepaper: Investigating Potential Therapeutic Targets for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid and its derivatives represent a class of compounds with significant potential in drug discovery. While direct therapeutic targets for this specific molecule are not extensively documented in public literature, its structural features and the activities of related cinnamic acid derivatives suggest promising avenues for investigation. This technical guide consolidates available data and proposes potential therapeutic targets, focusing on the CX3C Chemokine Receptor 1 (CX3CR1) and the N-methyl-D-aspartate (NMDA) receptor. We present hypothetical signaling pathways, experimental workflows for target validation, and quantitative data from analogous compounds to provide a framework for future research and development.

Introduction

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is a cinnamic acid derivative noted for its utility as a key intermediate in the synthesis of molecules for pharmaceuticals and agrochemicals.[1] Its trifluoromethoxy group can enhance metabolic stability and binding affinity, making it an attractive scaffold for developing novel therapeutics.[2] The compound is frequently cited as a building block for anti-inflammatory agents, compounds targeting neurological disorders, and anti-cancer agents.[1][2] This guide explores the most probable therapeutic targets based on the biological activities of structurally related molecules.

Proposed Therapeutic Target: CX3CR1 (Fractalkine Receptor)

The CX3CL1/CX3CR1 signaling axis is a critical pathway in inflammation, particularly in mediating the recruitment and adhesion of leukocytes.[3][4] CX3CR1 is a G protein-coupled receptor expressed on monocytes, macrophages, and T cells.[5] Its ligand, CX3CL1 (fractalkine), exists in both soluble and membrane-bound forms, acting as a chemoattractant and an adhesion molecule, respectively.[5][6] Antagonism of CX3CR1 is a promising strategy for treating inflammatory conditions such as atherosclerosis, rheumatoid arthritis, and certain cancers.[6][7]

Evidence for Potential Activity

While (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid itself has not been published as a CX3CR1 antagonist, its role as an intermediate for anti-inflammatory drugs suggests this pathway as a plausible target.[1] An engineered CX3CL1 analog, named F1, has been shown to be a potent and specific antagonist of human CX3CR1, demonstrating the viability of targeting this receptor to inhibit inflammatory responses.[3][4]

Signaling Pathway

The binding of the chemokine CX3CL1 to its receptor CX3CR1 initiates a signaling cascade that results in cell migration, adhesion, and survival. An antagonist would block this interaction, thereby inhibiting downstream inflammatory processes.

CX3CR1_Signaling_Pathway cluster_membrane Cell Membrane CX3CR1 CX3CR1 Receptor G_Protein G-Protein Activation CX3CR1->G_Protein CX3CL1 CX3CL1 (Fractalkine) CX3CL1->CX3CR1 Binds Compound (E)-3-(2-(Trifluoromethoxy) phenyl)acrylic acid (Potential Antagonist) Compound->CX3CR1 Blocks PLC PLC Activation G_Protein->PLC Calcium Calcium Flux (Ca2+) PLC->Calcium Chemotaxis Chemotaxis & Leukocyte Recruitment Calcium->Chemotaxis

CX3CR1 signaling pathway and point of antagonist intervention.
Quantitative Data for Analogous Compounds

The following table summarizes the inhibitory activity of a known CX3CR1 antagonist, providing a benchmark for potential efficacy.

Compound/AnalogTargetAssayActivity (IC₅₀)Reference
F1 AnalogHuman CX3CR1CX3CL1-induced Calcium Flux & Chemotaxis5-50 nM[3][4]
Experimental Protocol: Calcium Flux Assay

This protocol outlines a method to screen for antagonistic activity on CX3CR1 by measuring the inhibition of ligand-induced calcium mobilization.

  • Cell Culture: Culture HEK293 cells stably expressing human CX3CR1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Preparation: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Incubation: Wash away excess dye. Add varying concentrations of the test compound, (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid, to the wells and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

  • Agonist Stimulation: Add a known concentration of the agonist, CX3CL1, to induce calcium flux.

  • Data Analysis: Measure the peak fluorescence intensity post-stimulation. The inhibitory effect of the test compound is calculated relative to control wells (agonist alone). Determine the IC₅₀ value from the dose-response curve.

Proposed Therapeutic Target: NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function.[8] However, overactivation of NMDA receptors leads to excitotoxicity, a process implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[9] Antagonists of the NMDA receptor can be neuroprotective by blocking excessive calcium and sodium influx through the channel.[8]

Evidence for Potential Activity

Cinnamic acid derivatives are explored for their effects on neurological disorders.[2] While no direct evidence links the specific title compound to NMDA receptors, a compound referred to as "NMDA receptor antagonist-3" has shown a notable neuroprotective profile in cell-based assays, highlighting the therapeutic potential of targeting this receptor.[10] The structural class of the user's compound makes the NMDA receptor a plausible, high-value target for investigation.

Signaling Pathway

NMDA receptor antagonists work by blocking the ion channel, preventing the influx of Ca²⁺ that triggers excitotoxic cell death pathways when the receptor is overstimulated by the neurotransmitter glutamate.

NMDA_Receptor_Pathway cluster_synapse Postsynaptic Membrane NMDAR NMDA Receptor Channel Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Glutamate Glutamate Glutamate->NMDAR Binds & Activates Compound (E)-3-(2-(Trifluoromethoxy) phenyl)acrylic acid (Potential Antagonist) Compound->NMDAR Blocks Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity

NMDA receptor activation and the site of antagonist action.
Quantitative Data for Analogous Compounds

The following table includes data for known NMDA receptor antagonists to serve as a reference for screening efforts.

Compound/AnalogTarget Subunit(s)AssayActivityReference
NMDA receptor antagonist-3NMDA ReceptorCell Viability (SH-SY5Y)40.0% recovery at 100 µM[10]
PMPANR2A, NR2B, NR2C, NR2DRadioligand BindingKi = 0.84-4.16 µM[11]
MK-801NMDA ReceptorElectrophysiologyDose Ratios > 100 at 1-10 µM[12]
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol details a method for assessing the direct inhibitory effect of a compound on NMDA receptor channel function in cultured neurons.

  • Cell Culture: Prepare primary cortical neurons from embryonic mice and culture them on coverslips for 10-14 days.[9]

  • Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope stage. Continuously perfuse with an external solution (e.g., containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, and 0.001 mM glycine).

  • Patching: Using a glass micropipette filled with an internal solution, establish a whole-cell patch clamp configuration on a selected neuron.

  • NMDA-Evoked Currents: Clamp the neuron at a holding potential of -60 mV. Apply NMDA (e.g., 100 µM) via a perfusion system to evoke an inward current.

  • Compound Application: After establishing a stable baseline of NMDA-evoked currents, co-apply the test compound, (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid, at various concentrations with NMDA.

  • Data Acquisition: Record the current responses before, during, and after application of the test compound.

  • Analysis: Measure the peak amplitude of the NMDA-evoked current in the presence and absence of the compound. Calculate the percentage of inhibition and generate a dose-response curve to determine the IC₅₀.

General Experimental Workflow for Target Identification

For a novel compound like (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid, a systematic approach is required to identify and validate its primary therapeutic target(s).

Experimental_Workflow A Compound Synthesis & Characterization B High-Throughput Screening (e.g., Target Panels, Phenotypic Screens) A->B Screen C Hit Identification (Initial Active Compounds) B->C Analyze D Target Validation & Deconvolution C->D Validate E Biochemical & Biophysical Assays (e.g., SPR, ITC) D->E Confirm Binding F Cell-Based Functional Assays (e.g., Calcium Flux, Electrophysiology) D->F Confirm Function G Lead Optimization (Structure-Activity Relationship) E->G F->G Guide H In Vivo Efficacy Models (e.g., Inflammation, Neurological Disease) G->H Test

A generalized workflow for drug target discovery and validation.

Conclusion

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is a promising chemical scaffold. Based on the applications of its derivatives and related compounds, the CX3CR1 receptor and the NMDA receptor stand out as high-priority potential therapeutic targets for inflammatory and neurological diseases, respectively. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the biological activity of this compound and its future derivatives, paving the way for the development of novel therapeutics.

References

An In-depth Technical Guide to the Metabolic Stability of Compounds with a Trifluoromethoxy Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A key strategy employed by medicinal chemists to enhance metabolic stability is the introduction of fluorine-containing functional groups. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest as a bioisostere for the commonly encountered methoxy (-OCH₃) group. This technical guide provides a comprehensive overview of the metabolic stability of compounds bearing a trifluoromethoxy group, detailing the underlying mechanistic principles, experimental protocols for assessment, and a summary of available data.

The rationale for the enhanced metabolic stability of trifluoromethoxy-substituted compounds lies in the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. This increased bond energy makes the trifluoromethoxy group significantly more resistant to enzymatic cleavage, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[1][2] By replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a trifluoromethoxy group, a major metabolic pathway can be effectively blocked.[3][4] This "metabolic switching" can lead to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5]

This guide will delve into the experimental methodologies used to evaluate metabolic stability, present available quantitative data comparing trifluoromethoxy and methoxy analogs, and illustrate the key metabolic pathways and experimental workflows.

Data Presentation: Comparative Metabolic Stability

A direct quantitative comparison of the in vitro metabolic stability of trifluoromethoxy-containing compounds and their methoxy analogs under identical experimental conditions is not extensively available in the public domain.[3] However, the general principle of increased stability is well-established. The following table summarizes expected outcomes and includes illustrative data from a comparative study of a trifluoromethyl analog with its methyl counterpart to demonstrate the impact of fluorination.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

ParameterMethoxy (-OCH₃) Analog (Expected)Trifluoromethoxy (-OCF₃) Analog (Expected)Rationale for Change
Half-life (t₁/₂) (min) ShorterLongerThe strong C-F bonds in the -OCF₃ group are resistant to CYP450-mediated O-demethylation, a common metabolic pathway for -OCH₃ groups, leading to a slower rate of metabolism.[3][4]
Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) HigherLowerIntrinsic clearance is a measure of the liver's inherent ability to metabolize a drug. By blocking a primary metabolic route, the intrinsic clearance is significantly reduced.[2]

Table 2: Case Study: Comparative Metabolism of Picornavirus Inhibitors (Methyl vs. Trifluoromethyl Analogs) in Monkey Liver Microsomes

CompoundNumber of MetabolitesMajor Metabolic Pathway
Methyl-substituted analog 8Hydroxylation of the methyl group
Trifluoromethyl-substituted analog 2 (minor)Hydroxylation at the methyl position is blocked. Metabolism is significantly reduced overall.[5]

Note: This case study highlights the metabolic blocking effect of a trifluoromethyl (-CF₃) group, which is mechanistically similar to the trifluoromethoxy group in preventing oxidative metabolism at the site of fluorination.

Experimental Protocols

The assessment of metabolic stability is a cornerstone of preclinical drug development. The following are detailed protocols for the most common in vitro and in vivo assays.

In Vitro Liver Microsomal Stability Assay

This assay is a high-throughput method to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in the incubation buffer.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution.[6]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Test Compound Stock Solution D Pre-warm Microsomes and Compound at 37°C A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Add Cold Stop Solution (Acetonitrile + IS) F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t1/2 and CLint I->J

Figure 1: Experimental workflow for in vitro liver microsomal stability assay.
In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the intrinsic clearance of a compound in a system that more closely mimics the in vivo environment.

Materials:

  • Cryopreserved or fresh hepatocytes (e.g., human, rat)

  • Hepatocyte culture medium

  • Test compound

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • Incubator with CO₂ supply

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Resuspend the hepatocytes in the appropriate culture medium.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound to the wells to initiate the incubation.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

  • Sampling and Analysis:

    • At various time points, collect aliquots of the cell suspension and terminate the reaction by adding a cold stopping solution.

    • Process the samples (e.g., centrifugation) to remove cell debris.

    • Analyze the supernatant for the parent compound concentration using LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

In Vivo Pharmacokinetic Study in Rats

In vivo studies are essential to understand the overall absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability following oral administration.

Animals:

  • Male Sprague-Dawley rats (or other appropriate strain)

Procedure:

  • Animal Acclimation and Preparation:

    • House the rats in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.[7]

    • Acclimate the animals for at least one week before the study.[7]

    • For serial blood sampling, jugular vein cannulation may be performed.[7]

  • Dosing:

    • Fast the rats overnight before dosing.

    • Administer a single oral dose of the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.[1]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.[7]

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data.[7]

G cluster_pre Pre-Study cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_analysis Analysis A Animal Acclimation B Fasting A->B C Oral Gavage Administration B->C D Serial Blood Collection (e.g., Tail Vein) C->D E Plasma Separation (Centrifugation) D->E F Storage at -80°C E->F G LC-MS/MS Quantification F->G H Pharmacokinetic Parameter Calculation G->H

Figure 2: Workflow for an in vivo pharmacokinetic study in rats (oral administration).

Metabolic Pathways of Trifluoromethoxy-Containing Compounds

The primary metabolic pathway for many aromatic compounds is oxidation by cytochrome P450 enzymes. In the case of trifluoromethoxy-substituted compounds, the -OCF₃ group is generally resistant to direct metabolism. However, metabolism can still occur at other sites on the molecule.

A known metabolic pathway for some trifluoromethoxy-containing compounds is the oxidative displacement of the trifluoromethoxy group, a reaction also mediated by CYP enzymes, which results in the formation of a hydroxylated metabolite. This phenolic metabolite can then undergo Phase II conjugation, such as glucuronidation.[2]

The metabolism of riluzole, an approved drug containing a trifluoromethoxy group, has been studied and provides a good example. The primary metabolism of riluzole is mediated by CYP1A2, and to a lesser extent CYP1A1, leading to N-hydroxylation and other oxidative metabolites.[8][9] These metabolites, along with the parent drug, can then be conjugated with glucuronic acid.[10]

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) A Trifluoromethoxy- Containing Compound B Oxidative Metabolites (e.g., N-hydroxylation, ring hydroxylation, or oxidative displacement of -OCF3) A->B CYP-mediated D Glucuronide Conjugates B->D UGT-mediated C Cytochrome P450 (e.g., CYP1A2, CYP1A1) E UDP-Glucuronosyltransferases (UGTs)

Figure 3: Generalized metabolic pathway for trifluoromethoxy-containing compounds.

Conclusion

The incorporation of a trifluoromethoxy group is a valuable strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. By blocking common metabolic pathways such as O-demethylation, the trifluoromethoxy group can significantly increase a compound's half-life and improve its overall pharmacokinetic properties. The in vitro and in vivo experimental protocols detailed in this guide provide a robust framework for assessing the metabolic stability of these and other novel chemical entities. While direct quantitative comparisons between trifluoromethoxy and methoxy analogs are not always readily available, the underlying principles and the available data strongly support the utility of this functional group in designing more metabolically robust drugs. Further research and publication of direct comparative studies will continue to refine our understanding and application of this important chemical moiety in drug discovery.

References

The Impact of Trifluoromethoxy Substitution on Lipophilicity and Permeability of Phenyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, employed to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest for its profound effects on lipophilicity and membrane permeability. This technical guide provides an in-depth analysis of the influence of the trifluoromethoxy group on the permeability of phenyl-containing compounds, supported by experimental data, detailed methodologies, and visual representations of key concepts and processes.

The Trifluoromethoxy Group: A Lipophilicity Enhancer

The trifluoromethoxy group is recognized as one of the most lipophilic substituents in drug design.[1] This high lipophilicity is a key driver for enhancing a molecule's ability to partition into and permeate through biological membranes, a critical factor for oral bioavailability and central nervous system penetration.[1][2]

The lipophilicity of a substituent is often quantified by the Hansch π parameter, which represents the contribution of that substituent to the logP (logarithm of the partition coefficient) of a parent molecule. A positive π value indicates an increase in lipophilicity. The trifluoromethoxy group possesses a Hansch π parameter of +1.04, which is greater than that of the commonly used trifluoromethyl (-CF₃) group (+0.88), highlighting its significant contribution to a molecule's overall lipophilicity.[2] This increased lipophilicity can facilitate the passage of drug candidates across the blood-brain barrier.[1]

Data Presentation: Lipophilicity and Permeability Parameters

Compound IDSubstitution on Phenyl RingcLogPH-Bond DonorsH-Bond AcceptorsRotatable BondsGI Absorption
7a 4-Fluorophenyl3.32192High
7d 4-Trifluoromethylphenyl3.99192High
7h 4-Trifluoromethoxyphenyl4.02192High
7l 3-Trifluoromethylphenyl4.00192High
7n 3-Trifluoromethoxyphenyl4.03192High

*Data extracted from a study on fluoroaryl-substituted FL118 derivatives.[3] cLogP and GI absorption were computationally predicted.

This data illustrates that the introduction of a trifluoromethoxy group (compounds 7h and 7n ) results in a high calculated lipophilicity (cLogP) and is predicted to have high gastrointestinal absorption.[3]

Experimental Protocols

Accurate assessment of lipophilicity and permeability is crucial in drug discovery. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (logP/logD)

The partition coefficient (logP) and distribution coefficient (logD) are the standard measures of lipophilicity.

  • Shake-Flask Method (OECD 107/117): This traditional method involves dissolving the test compound in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD). The two phases are thoroughly mixed until equilibrium is reached and then separated. The concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or LC-MS. The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • High-Performance Liquid Chromatography (HPLC) Method: A reversed-phase HPLC column with a stationary phase that mimics n-octanol is used. The retention time of the test compound is measured and correlated with the retention times of a series of reference compounds with known logP values. This allows for the calculation of the logP of the test compound. This method is faster and requires less compound than the shake-flask method.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial lipid membrane.

  • Principle: A 96-well filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane. The wells of this plate (donor compartment) are filled with a solution of the test compound. This plate is then placed on top of a 96-well acceptor plate, where the wells are filled with a buffer solution. The compound diffuses from the donor compartment, through the artificial membrane, into the acceptor compartment.

  • Procedure:

    • Prepare the lipid membrane on the filter plate.

    • Add the test compound solution to the donor wells.

    • Place the donor plate onto the acceptor plate.

    • Incubate the plate assembly for a defined period (typically several hours).

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

      where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based in vitro model that is considered the gold standard for predicting human intestinal absorption of drugs.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane in a transwell insert. Over time (typically 21 days), these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. This model allows for the assessment of both passive and active transport mechanisms.

  • Procedure:

    • Seed Caco-2 cells on the transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) permeability, add the test compound to the apical (upper) compartment.

    • For basolateral to apical (B-A) permeability (to assess efflux), add the test compound to the basolateral (lower) compartment.

    • Incubate for a specific time period (e.g., 2 hours) at 37°C.

    • At various time points, take samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the formula:

      Papp = (dQ/dt) / (A * C0)

      where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor compartment.

    • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Visualizations: Workflows and Relationships

Experimental Workflows

The following diagrams illustrate the workflows for the PAMPA and Caco-2 permeability assays.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipid Prepare Lipid Solution coat_membrane Coat Filter Plate with Lipid Solution prep_lipid->coat_membrane prep_plates Prepare Donor and Acceptor Plates add_compound Add Compound to Donor Plate prep_plates->add_compound coat_membrane->add_compound assemble_plates Assemble Donor and Acceptor Plates add_compound->assemble_plates incubate Incubate assemble_plates->incubate measure_conc Measure Compound Concentration (LC-MS/MS) incubate->measure_conc calc_papp Calculate Papp measure_conc->calc_papp

PAMPA Experimental Workflow

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21 Days to Form Monolayer seed_cells->differentiate check_integrity Measure TEER to Confirm Integrity differentiate->check_integrity add_compound Add Compound to Donor Compartment (Apical or Basolateral) check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Compartment incubate->sample measure_conc Quantify Compound (LC-MS/MS) sample->measure_conc calc_papp Calculate Papp and Efflux Ratio measure_conc->calc_papp OCF3_Permeability OCF3 Trifluoromethoxy (-OCF3) Group on Phenyl Ring Lipophilicity Increased Lipophilicity (High logP) OCF3->Lipophilicity contributes to Permeability Enhanced Membrane Permeability Lipophilicity->Permeability leads to Bioavailability Improved Oral Bioavailability Permeability->Bioavailability results in Riluzole_MoA cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Riluzole Riluzole (with -OCF3 phenyl group) Na_channel Voltage-gated Na+ Channels Riluzole->Na_channel Inhibits NMDA_receptor NMDA Receptor Riluzole->NMDA_receptor Inhibits Kainate_receptor Kainate Receptor Riluzole->Kainate_receptor Inhibits Glutamate_release Glutamate Release Na_channel->Glutamate_release Activates Glutamate Glutamate Glutamate_release->Glutamate Glutamate->NMDA_receptor Activates Glutamate->Kainate_receptor Activates Ca_influx Ca2+ Influx NMDA_receptor->Ca_influx Kainate_receptor->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity

References

Mechanism of Action of Substituted Phenylacrylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylacrylic acids, a class of compounds including derivatives of cinnamic acid, are ubiquitous in the plant kingdom and form a core scaffold for a multitude of pharmacologically active molecules. These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This guide provides an in-depth analysis of the molecular mechanisms underpinning these effects, focusing on their role as modulators of critical cellular signaling pathways. We will delve into their inhibitory actions on protein kinases and the NF-κB signaling cascade, presenting quantitative data, detailed experimental protocols, and visual pathway representations to facilitate further research and development.

Inhibition of Protein Kinase Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Substituted phenylacrylic acids, notably the tyrphostin class and other cinnamic acid derivatives, have been identified as potent inhibitors of several oncogenic protein kinases.

Mechanism of Action: Targeting Tyrosine and Serine/Threonine Kinases

Many substituted phenylacrylic acids function as ATP-competitive inhibitors. They possess structural motifs that allow them to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This blockade of signal transduction can halt cell proliferation, induce apoptosis, and inhibit angiogenesis. Key protein kinase families targeted by these compounds include the Epidermal Growth Factor Receptor (EGFR) family, Janus Kinase (JAK) family, and Pim kinases.

Quantitative Data: Kinase Inhibition by Substituted Phenylacrylic Acids

The inhibitory potency of various substituted phenylacrylic acids against specific kinases is summarized below. This data, presented as half-maximal inhibitory concentration (IC50) values, allows for a comparative assessment of their efficacy.

Compound ClassSpecific CompoundTarget KinaseIC50 Value (µM)Reference
Tyrphostins AG-490EGFR0.1[1]
AG-490JAK210[2]
Tyrphostin AG 1478EGFR0.003[3][4]
Tyrphostin AG-528EGFR4.9[1]
Tyrphostin AG-528ErbB2/HER22.1[1]
AG 556EGFR1.1[5]
AG 556ErbB2/HER2> 500[5]
Cinnamic Acid Amides WP1130JAK23.8[6]
WP1702JAK22.9[6]
Cinnamic Acid Derivatives Cinnamic Acid DerivativePIM-1130[7]
Compound 1 (Cinnamic Acid-based)PIM-10.017[7]
Ferulic Acid Ferulic AcidFGFR13.78[8]
Ferulic AcidFGFR212.5[8]
Signaling Pathway Visualization

The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by substituted phenylacrylic acid derivatives like Tyrphostins.

EGFR_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR P1 P EGFR->P1 Autophosphorylation RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Inhibitor Substituted Phenylacrylic Acid (e.g., Tyrphostin) Inhibitor->EGFR Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

EGFR signaling pathway inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC50 value of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., EGFR, JAK2)

  • Specific peptide substrate for the kinase

  • Adenosine Triphosphate (ATP)

  • Test compound (substituted phenylacrylic acid) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 96-well or 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in Kinase Assay Buffer. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a microplate well, add the following:

    • 2.5 µL of the diluted test compound or DMSO control.

    • 2.5 µL of the purified kinase solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the peptide substrate and ATP. The final concentrations should be optimized for the specific kinase (often near the Km for ATP).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is implicated in chronic inflammatory diseases and many cancers. Certain substituted phenylacrylic acids, most notably Caffeic Acid Phenethyl Ester (CAPE), are potent inhibitors of this pathway.[9][10]

Mechanism of Action: Targeting IKK and p65 Translocation

The canonical NF-κB pathway is held in an inactive state by Inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB Kinase (IKK) complex (particularly the IKKβ subunit) is activated. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes.

Substituted phenylacrylic acids like CAPE have been shown to inhibit NF-κB activation through multiple mechanisms. A primary mode of action is the direct inhibition of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα.[11] This sequesters NF-κB in the cytoplasm. Some studies also suggest that these compounds can directly interfere with the DNA binding of the p65 subunit in the nucleus.

Quantitative Data: NF-κB Pathway Inhibition

While direct enzymatic IC50 values for IKKβ are not always reported, the cellular potency of these compounds in inhibiting NF-κB-driven reporter gene expression provides a reliable measure of their efficacy.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
Caffeic Acid Phenethyl Ester (CAPE) TW2.6 (Oral Cancer)NF-κB Luciferase Reporter Assay~50[12]
Caffeic Acid Phenethyl Ester (CAPE) LNCaP (Prostate Cancer)Cell Proliferation Assay0.68[13]
Ferulic Acid RAW 264.7IKKα/β Phosphorylation InhibitionNot specified[14]

Note: The inhibitory effect of CAPE on NF-κB can be cell-type dependent, and some studies show biphasic effects where low concentrations may activate the pathway.[12]

Signaling Pathway Visualization

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of compounds like CAPE.

NFkB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK pIKK p-IKK (Active) IKK->pIKK Activation IkBa_NFkB IκBα-p50/p65 (Inactive Complex) pIKK->IkBa_NFkB Phosphorylation pIkBa_NFkB p-IκBα-p50/p65 IkBa_NFkB->pIkBa_NFkB p50_p65 p50/p65 (Active NF-κB) pIkBa_NFkB->p50_p65 Proteasome Proteasome pIkBa_NFkB->Proteasome Ubiquitination & Degradation of p-IκBα p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Nuclear Translocation Inhibitor Substituted Phenylacrylic Acid (e.g., CAPE) Inhibitor->pIKK Inhibition DNA κB Site p50_p65_nuc->DNA Gene Inflammatory Gene Transcription DNA->Gene

Canonical NF-κB signaling pathway inhibition.
Experimental Protocols

Two key experimental methods are provided to assess the inhibition of the NF-κB pathway.

This cell-based assay quantifies the transcriptional activity of NF-κB.

Materials:

  • HEK293 cells or other suitable cell line

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

  • Renilla luciferase plasmid (for transfection control)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compound (e.g., CAPE)

  • Stimulating agent (e.g., TNF-α, LPS)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • White opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control group.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay:

    • Transfer the cell lysate to a white opaque luminometer plate.

    • Measure Firefly luciferase activity using the luminometer according to the kit's instructions.

    • Measure Renilla luciferase activity in the same well.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Calculate the fold induction of NF-κB activity by the stimulus relative to the unstimulated control.

    • Determine the percent inhibition of NF-κB activity by the test compound at each concentration.

    • Calculate the IC50 value by plotting percent inhibition against the log of the compound concentration.[15]

This method directly assesses the activation of the IKK complex by measuring the phosphorylation of its direct substrate, IκBα.

Materials:

  • Cell line responsive to NF-κB stimulation (e.g., HeLa, RAW 264.7)

  • Test compound

  • Stimulating agent (e.g., TNF-α)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Culture cells to ~90% confluency. Pre-treat with the test compound for 1-2 hours, then stimulate with TNF-α for a short period (e.g., 5-15 minutes) to induce maximal IκBα phosphorylation.

  • Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add supplemented RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Primary Antibody: Incubate the membrane overnight at 4°C with the anti-phospho-IκBα primary antibody diluted in blocking buffer.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total IκBα and a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα and/or the loading control. Compare the levels of phosphorylated IκBα in compound-treated samples to the stimulated control to determine the extent of inhibition.

Conclusion

Substituted phenylacrylic acids represent a versatile chemical scaffold with significant therapeutic potential, primarily through the targeted inhibition of key cellular signaling pathways. Their ability to act as ATP-competitive inhibitors of oncogenic protein kinases and to suppress the pro-inflammatory NF-κB cascade provides a molecular basis for their observed anticancer and anti-inflammatory effects. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore, characterize, and optimize these promising compounds for drug development. Future work should focus on elucidating the specific structure-activity relationships that govern kinase selectivity and on developing derivatives with improved potency and pharmacokinetic profiles.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a predicted analysis based on established principles of NMR spectroscopy and data from analogous chemical structures. The information herein is intended to serve as a comprehensive reference for the identification, verification, and quality control of this compound in research and development settings.

Predicted NMR Data

The anticipated ¹H and ¹³C NMR spectral data for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid are summarized below. These predictions are derived from the analysis of structurally similar compounds, including substituted cinnamic acids and aromatics containing the trifluoromethoxy group.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (vinylic)6.4 - 6.6Doublet (d)~16.0
H-β (vinylic)7.8 - 8.0Doublet (d)~16.0
H-3' (aromatic)7.3 - 7.5Multiplet (m)-
H-4' (aromatic)7.4 - 7.6Multiplet (m)-
H-5' (aromatic)7.3 - 7.5Multiplet (m)-
H-6' (aromatic)7.6 - 7.8Multiplet (m)-
-COOH12.0 - 13.0Broad Singlet (br s)-

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid

Carbon AssignmentChemical Shift (δ, ppm)
C-α (vinylic)118 - 122
C-β (vinylic)140 - 145
C-1' (aromatic)130 - 133
C-2' (aromatic)147 - 150 (quartet, JC-F ≈ 2 Hz)
C-3' (aromatic)120 - 123
C-4' (aromatic)128 - 131
C-5' (aromatic)125 - 128
C-6' (aromatic)132 - 135
-COOH168 - 172
-OCF₃120 - 122 (quartet, JC-F ≈ 257 Hz)

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

Sample Preparation
  • Compound Purity: Ensure the sample of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: A suitable deuterated solvent must be chosen. For acrylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred as it can dissolve the compound and allows for the observation of the exchangeable carboxylic acid proton. Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange with residual water, leading to a broad or absent signal.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: A spectral width of approximately 16 ppm is sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A spectral width of approximately 220-240 ppm is necessary to encompass all carbon signals.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for NMR spectral analysis.

molecular_structure cluster_structure (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid mol_img

Caption: Molecular structure of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Compound Pure Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR Experiment NMR_Spectrometer->H1_NMR C13_NMR 13C NMR Experiment NMR_Spectrometer->C13_NMR H1_Spectrum 1H Spectrum Analysis (Chemical Shift, Multiplicity, J-coupling) H1_NMR->H1_Spectrum C13_Spectrum 13C Spectrum Analysis (Chemical Shift) C13_NMR->C13_Spectrum Structure_Elucidation Structure Confirmation H1_Spectrum->Structure_Elucidation C13_Spectrum->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: Experimental workflow for NMR characterization.

nmr_correlations H_alpha H-α H_beta H-β H_alpha->H_beta ³J(HH) ~16 Hz C_alpha C-α H_alpha->C_alpha ¹J(CH) H_aromatic Aromatic H's H_beta->H_aromatic Long-range coupling C_beta C-β H_beta->C_beta ¹J(CH) C_aromatic Aromatic C's H_aromatic->C_aromatic ¹J(CH) H_cooh COOH C_cooh COOH C_ocf3 OCF3

Caption: Key predicted NMR correlations for the title compound.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Acrylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acrylic acid and its derivatives, such as acrylate esters and their corresponding polymers (polyacrylates), are fundamental building blocks in the chemical industry. They are integral to the production of a vast array of materials, including adhesives, coatings, superabsorbent polymers, and biomedical devices. The precise chemical structure of these monomers and polymers dictates their physical and chemical properties, making robust analytical characterization essential for research, quality control, and product development.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as an indispensable tool for the structural elucidation of these compounds.[1][2] By measuring the interaction of infrared radiation with a sample, FTIR spectroscopy provides a unique "molecular fingerprint," revealing the presence, absence, and environment of specific functional groups.[1][3] This guide offers a comprehensive overview of the principles, spectral interpretation, and experimental methodologies for the FTIR analysis of acrylic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development.

Section 1: Fundamentals of IR Spectroscopy in Acrylic Compounds

The principle of infrared spectroscopy is based on the absorption of IR radiation by molecules, which excites them to higher vibrational energy states.[4] The specific frequencies of radiation absorbed correspond to the vibrational frequencies of the chemical bonds within the molecule, such as stretching and bending. For acrylic acid and its derivatives, the most informative vibrations are associated with the following key functional groups:

  • Carboxyl Group (-COOH): The defining feature of acrylic acid.

  • Carbonyl Group (C=O): Present in both the acid and its ester derivatives.

  • Vinyl Group (C=C): The site of polymerization in the monomer.

  • Ester Group (-COOR): The characteristic group in acrylate esters and polyacrylates.

  • Hydroxyl Group (O-H): A key component of the carboxyl group.

  • Alkyl Groups (C-H): Present in the polymer backbone and ester side chains.

The position, intensity, and shape of the absorption bands in an IR spectrum provide critical information about these functional groups. The intensity of an absorption band is related to the polarity of the bond; highly polar bonds like C=O and O-H produce strong absorptions.[5]

cluster_0 Key Functional Groups cluster_1 Characteristic IR Absorption Regions (cm⁻¹) Acrylic_Acid Acrylic Acid (-COOH) Vinyl_Group Vinyl Group (C=C) Acrylic_Acid->Vinyl_Group contains CO_Stretch_Region C=O Stretch (Strong) 1760-1690 Acrylic_Acid->CO_Stretch_Region has Acrylate_Ester Acrylate Ester (-COOR) Acrylate_Ester->Vinyl_Group contains Acrylate_Ester->CO_Stretch_Region has CO_Ester_Region C-O Stretches (Strong) 1300-1100 Acrylate_Ester->CO_Ester_Region has CC_Stretch_Region C=C Stretch (Variable) ~1635 Vinyl_Group->CC_Stretch_Region has OH_Region O-H Stretch (Broad) 3300-2500

Caption: Relationship between functional groups and IR absorption regions.

Section 2: Spectral Interpretation and Characteristic Absorption Bands

The ability to accurately interpret an IR spectrum is crucial for identifying an unknown compound or confirming the success of a chemical reaction, such as polymerization.

Acrylic Acid

The IR spectrum of acrylic acid is distinguished by the features of its carboxylic acid and vinyl groups.[6]

  • O-H Stretching: The most recognizable feature is an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[7] This broadening is a direct result of strong intermolecular hydrogen bonding, which creates dimers in the liquid or solid state.[4]

  • C-H Stretching: Sharper C-H stretching vibrations from the vinyl and alkyl portions of the molecule are often observed superimposed on top of the broad O-H band, typically between 3100 cm⁻¹ and 2850 cm⁻¹.[7]

  • C=O (Carbonyl) Stretching: A very strong and sharp absorption occurs around 1702 cm⁻¹.[6] The position of this band is at a slightly lower wavenumber compared to saturated carboxylic acids because the carbonyl group is conjugated with the C=C double bond, which weakens the C=O bond.[6]

  • C=C (Vinyl) Stretching: A band of variable intensity appears around 1635-1610 cm⁻¹ corresponding to the carbon-carbon double bond stretch.[2][8]

  • C-O Stretching and O-H Bending: A strong C-O stretching band is found in the 1320-1210 cm⁻¹ region.[7] Additionally, O-H bending vibrations contribute to bands around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[7]

Acrylate Esters and Polyacrylates

When acrylic acid is converted into an ester or polymerized, the IR spectrum changes significantly.

  • Disappearance of Monomer Bands: The polymerization process consumes the vinyl group, leading to the disappearance of the C=C stretching band (~1635 cm⁻¹).[9] If starting from acrylic acid, esterification removes the carboxyl O-H, causing the disappearance of its characteristic broad absorption band.

  • Ester Carbonyl (C=O) Stretching: Acrylate esters and polyacrylates exhibit a strong C=O stretching absorption, typically at a higher wavenumber than in acrylic acid, ranging from 1750-1725 cm⁻¹. For example, the C=O stretch in polymethyl methacrylate (PMMA) is found at ~1730 cm⁻¹.[6]

  • C-O-C (Ester) Stretching: Ester linkages are characterized by two distinct and strong C-O stretching bands, often referred to as the "Rule of Three" along with the C=O stretch.[6] These correspond to the asymmetric and symmetric vibrations of the C-O-C unit and are typically found in the 1300-1100 cm⁻¹ region.[6][10] For PMMA, these bands appear around 1191 cm⁻¹ and 1149 cm⁻¹.[6]

Data Summary Table

The following table summarizes the key quantitative data for the infrared absorption bands of acrylic acid and its derivatives.

Functional GroupVibration ModeWavenumber Range (cm⁻¹)IntensityNotes
Acrylic Acid
Carboxyl O-HStretching3300 - 2500Strong, Very BroadCharacteristic of hydrogen-bonded dimers.[7]
Vinyl & Alkyl C-HStretching3100 - 2850Medium, SharpOften superimposed on the O-H band.[7][11]
Carbonyl C=OStretching1710 - 1690Strong, SharpLower frequency due to conjugation with C=C bond.[6]
Vinyl C=CStretching1640 - 1610Medium to WeakDisappears upon polymerization.[9]
Carboxyl C-OStretching1320 - 1210StrongCoupled with O-H bending.[7]
Carboxyl O-HBending1440 - 1395 & 950 - 910Medium, BroadThe 1440-1395 cm⁻¹ band can overlap with C-H bends.[7]
Acrylate Esters & Polyacrylates
Alkyl C-HStretching3000 - 2850Medium, SharpFrom the polymer backbone and ester alkyl chain.[6]
Ester C=OStretching1750 - 1725Strong, SharpPosition can be influenced by the specific ester group.[6]
Ester C-O-CAsymmetric Stretching~1280 - 1150StrongPart of the characteristic ester fingerprint. Often the stronger of the two C-O bands.[6][10]
Ester C-O-CSymmetric Stretching~1150 - 1000StrongPart of the characteristic ester fingerprint.[6][10]

Section 3: Experimental Protocols

The quality of an FTIR spectrum is highly dependent on proper sample preparation. The chosen method depends on the physical state of the sample (liquid, solid, powder, film).

Protocol 3.1: Analysis of Liquid Monomers via Transmission

This method is suitable for liquid samples like acrylic acid or acrylate monomers.

  • Apparatus: Salt plates (e.g., NaCl, KBr), pipette, FTIR spectrometer.

  • Background Spectrum: Ensure the spectrometer's sample chamber is empty and clean. Acquire a background spectrum to subtract instrument and atmospheric (H₂O, CO₂) interference.

  • Sample Preparation: Place one clean salt plate on a flat surface. Using a pipette, place a single drop of the liquid monomer onto the center of the plate.

  • Sandwich Formation: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid air bubbles.[12]

  • Spectrum Acquisition: Place the assembled salt plates into the sample holder in the spectrometer and acquire the sample spectrum.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.

Protocol 3.2: Analysis of Solid Polymers using Attenuated Total Reflectance (ATR)

ATR-FTIR is the most common and convenient method for analyzing solid polymers, requiring minimal sample preparation.[13][14]

  • Apparatus: FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal), solid polymer sample.

  • Background Spectrum: Ensure the ATR crystal surface is clean. Lower the pressure clamp and acquire a background spectrum. This accounts for the crystal and atmosphere.

  • Sample Preparation: Place a small amount of the solid polymer sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Applying Pressure: Lower the pressure arm until it makes firm, even contact with the sample. Consistent pressure is key for reproducibility.

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Cleaning: After analysis, raise the pressure arm, remove the sample, and clean the crystal surface meticulously with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol).

cluster_prep Start Start: Select Sample (Monomer or Polymer) Prep Sample Preparation ATR ATR Method: Place solid on crystal Start->ATR Transmission Transmission Method: Prepare liquid cell or KBr pellet Start->Transmission Background Acquire Background Spectrum (Empty Beam / Clean Crystal) ATR->Background Transmission->Background Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Process Data Processing (e.g., Baseline Correction, Normalization) Sample_Spec->Process Interpret Spectral Interpretation (Identify Peaks, Compare to References) Process->Interpret End End: Report Results Interpret->End

Caption: General experimental workflow for FTIR analysis.
Protocol 3.3: Analysis of Polymers by Transmission (Solvent Casting)

This technique is useful when a thin, uniform film is required for transmission analysis.

  • Apparatus: Volatile solvent, beaker, glass rod, IR-transparent window (e.g., KBr), hot plate (optional), FTIR spectrometer.

  • Dissolution: Dissolve a small amount (e.g., 20 mg) of the polymer in a suitable volatile solvent (e.g., 1-2 mL of acetone, chloroform, or xylene) in a small beaker.[14]

  • Film Casting: Place 2-3 drops of the polymer solution onto an IR-transparent window.[14] Allow the solvent to evaporate completely, leaving a thin, solid film of the polymer on the window. Gentle heating on a hot plate (~40°C) can accelerate this process.

  • Spectrum Acquisition: Acquire a background spectrum with a clean, empty window if necessary. Place the window with the cast film into the sample holder and acquire the sample spectrum.

Section 4: Case Study - Monitoring Polymerization

FTIR is highly effective for monitoring the progress of the polymerization of an acrylic monomer into its corresponding polymer. The key is to track the disappearance of a monomer-specific band and the appearance or relative increase of a polymer-specific band.

The degree of conversion is often determined by measuring the decrease in the intensity of the vinyl C=C stretching band around 1635 cm⁻¹.[15] This peak is present in the monomer but absent in the polymer. Its intensity can be ratioed against an internal standard band that does not change during the reaction (e.g., the C=O stretch) to quantify the extent of the reaction over time.

Monomer Monomer (e.g., Methyl Acrylate) C=C stretch (~1635 cm⁻¹) (Present, Strong) C=O stretch (~1730 cm⁻¹) (Present, Strong) Polymer Polymer (e.g., Polymethyl Acrylate) C=C stretch (~1635 cm⁻¹) (Absent) C=O stretch (~1730 cm⁻¹) (Present, Strong) Monomer->Polymer Polymerization (Monitor Peak Disappearance)

Caption: Logical relationship for monitoring polymerization via FTIR.

Conclusion

Infrared spectroscopy is a cornerstone analytical technique for the characterization of acrylic acid and its derivatives. It provides invaluable, direct information on chemical structure, enabling the identification of functional groups, the confirmation of molecular identity, and the real-time monitoring of chemical processes like polymerization. By understanding the characteristic absorption bands and employing proper experimental protocols, researchers and scientists can leverage the full power of FTIR to ensure material quality, guide synthesis, and advance the development of new polymer-based products.

References

A Technical Guide to the Discovery and Synthesis of Novel Trifluoromethoxylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group has emerged as a privileged structural motif in modern medicinal chemistry and drug design. Its unique electronic properties—high electronegativity, metabolic stability, and significant lipophilicity (Hansch π parameter of +1.04)—confer remarkable advantages upon parent molecules. Strategic incorporation of an -OCF₃ moiety can enhance membrane permeability, improve metabolic stability by blocking potential sites of oxidation, and modulate interactions with biological targets, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles. Despite these benefits, the synthesis of trifluoromethoxylated molecules has historically been challenging due to the instability of the trifluoromethoxide anion. However, recent advancements in synthetic methodologies have unlocked new pathways for the efficient and selective installation of this critical functional group, paving the way for the discovery of novel therapeutics and agrochemicals. This guide provides an in-depth overview of modern synthetic strategies, detailed experimental protocols, and the biological implications of this unique functional group.

Core Synthetic Strategies for Trifluoromethoxylation

The introduction of the trifluoromethoxy group can be broadly categorized into three main strategies: electrophilic, nucleophilic, and radical trifluoromethoxylation. The choice of method often depends on the substrate, desired regioselectivity, and functional group tolerance.

Electrophilic Trifluoromethoxylation

This approach typically involves the reaction of a nucleophilic substrate, such as a phenol or an alcohol, with a reagent that delivers an electrophilic trifluoromethyl ("CF₃⁺") species, which then attaches to the oxygen atom.

Key Reagents:

  • Hypervalent Iodine Reagents (e.g., Togni's Reagents): These are among the most common reagents for electrophilic trifluoromethylation. For the O-trifluoromethylation of phenols, activation with a zinc salt is often necessary to facilitate the transfer of the CF₃ group to the oxygen atom.

  • Sulfonium Salts (e.g., Umemoto's Reagents): These powerful electrophilic reagents can trifluoromethylate a wide range of nucleophiles, including phenols.

Radical Trifluoromethoxylation

Radical-based methods have gained significant traction due to their ability to functionalize unactivated C-H bonds, offering a direct route to trifluoromethoxylated (hetero)arenes. These reactions typically involve the generation of a trifluoromethoxy radical (•OCF₃), which then adds to the aromatic system.

Key Reagents and Methods:

  • Bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃): A practical and efficient source of •OCF₃ radicals upon activation with visible light photoredox catalysis or TEMPO.

  • Photoredox Catalysis: Utilizes photocatalysts (e.g., Ru(bpy)₃(PF₆)₂ or Ir-based complexes) that, upon irradiation with visible light, can initiate the formation of the •OCF₃ radical from a suitable precursor. This method is valued for its mild reaction conditions.

Nucleophilic Trifluoromethoxylation

This strategy employs a nucleophilic trifluoromethoxide source (CF₃O⁻) to displace a leaving group on the substrate. The inherent instability of the CF₃O⁻ anion has been a major hurdle, but recent developments have led to reagents that can effectively release it under specific conditions.

Key Reagents:

  • (E)-O-trifluoromethyl-benzaldoximes (TFBO): These reagents can release the CF₃O⁻ species in the presence of a base and are used for the nucleophilic trifluoromethoxylation of alkyl halides in the absence of silver salts.

Quantitative Data on Synthetic Methodologies

The following tables summarize the substrate scope and yields for various trifluoromethoxylation reactions, providing a comparative overview of their efficiency and applicability.

Table 1: Photocatalytic C-H Trifluoromethoxylation of Arenes with Bis(trifluoromethyl)peroxide (BTMP)
EntrySubstrateProduct(s)Overall Yield (% ¹⁹F NMR)Regioisomeric Ratio (o:m:p)
1Benzene(Trifluoromethoxy)benzene74-
2Toluene1-Methyl-2/3/4-(trifluoromethoxy)benzene7247:31:22
3Anisole1-Methoxy-2/3/4-(trifluoromethoxy)benzene7464:11:25
4Fluorobenzene1-Fluoro-2/3/4-(trifluoromethoxy)benzene6558:17:25
5Chlorobenzene1-Chloro-2/3/4-(trifluoromethoxy)benzene6048:26:26
6Benzonitrile2/3/4-(Trifluoromethoxy)benzonitrile6924:60:16
7Methyl BenzoateMethyl 2/3/4-(trifluoromethoxy)benzoate7321:65:14
8Nitrobenzene1-Nitro-2/3/4-(trifluoromethoxy)benzene5418:74:8

Reaction Conditions: Substrate (5 eq.), BTMP (1 eq.), [Ru(bpy)₃][PF₆]₂ (1.5 mol%), KF (0.1 eq.), MeCN (0.2 M), blue LEDs, rt, 16 h.[1]

Table 2: Nucleophilic Trifluoromethoxylation of Alkyl Halides with TFBO
EntrySubstrate (Alkyl Halide)ProductYield (% ¹⁹F NMR)
11-Iodooctane1-(Trifluoromethoxy)octane85
2Benzyl Bromide(Trifluoromethoxymethyl)benzene91
31-Bromo-4-phenylbutane1-Phenyl-4-(trifluoromethoxy)butane82
41-(Bromomethyl)-4-methoxybenzene1-Methoxy-4-((trifluoromethoxy)methyl)benzene88
5Ethyl 2-bromoacetateEthyl 2-(trifluoromethoxy)acetate75
63-Bromopropan-1-ol3-(Trifluoromethoxy)propan-1-ol65

Reaction Conditions: Alkyl halide (1.0 equiv.), Cs₂CO₃ (3.5 equiv.), TFBO (5.0 equiv.), DMA, 70 °C, N₂.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Trifluoromethoxylation of Arenes using BTMP

This protocol describes a general method for the direct trifluoromethoxylation of arene C-H bonds using bis(trifluoromethyl)peroxide as the radical source under visible light irradiation.

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the photocatalyst [Ru(bpy)₃][PF₆]₂ (1.5 mol%) and potassium fluoride (KF, 0.1 equivalents).

  • Addition of Reagents: Add the arene substrate (5.0 equivalents) and anhydrous acetonitrile (MeCN, to achieve a 0.2 M concentration with respect to BTMP).

  • Introduction of BTMP: Cool the sealed vial in a cold bath (e.g., dry ice/acetone). Condense bis(trifluoromethyl)peroxide (BTMP, 1.0 equivalent) into the vial.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and place it approximately 5 cm from a blue LED lamp (40W). Stir the reaction vigorously for 16 hours.

  • Work-up and Analysis: After the reaction is complete, the yield can be determined by ¹⁹F NMR spectroscopy using an internal standard (e.g., trifluorotoluene). The product can be purified by silica gel column chromatography.

Protocol 2: Electrophilic O-Trifluoromethylation of a Phenol using a Togni Reagent

This protocol is a representative procedure for the O-trifluoromethylation of phenols, which often requires activation by a Lewis acid like a zinc salt.

  • Reagent Preparation: In a glovebox, add the phenol substrate (e.g., 2,4,6-trimethylphenol, 1.0 equivalent), Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, 1.2 equivalents), and Zn(NTf₂)₂ (10 mol%) to an oven-dried reaction vial containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) to the vial.

  • Reaction Execution: Seal the vial and stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired aryl trifluoromethyl ether.

Biological Significance and Signaling Pathways

The unique properties of the -OCF₃ group make it a valuable addition to molecules targeting various biological pathways. One notable example is Riluzole , a drug used to treat amyotrophic lateral sclerosis (ALS).

Mechanism of Action of Riluzole

Riluzole's neuroprotective effects are multifactorial, primarily targeting the glutamatergic system to reduce excitotoxicity, a key process in the pathogenesis of ALS.[2][3] Its mechanism involves:

  • Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, which reduces neuronal excitability and subsequently inhibits the release of glutamate.[2][3]

  • Postsynaptic Receptor Blockade: It acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, preventing the postsynaptic effects of glutamate and reducing excessive calcium influx that leads to neuronal cell death.[2][3]

  • Modulation of Other Ion Channels: Riluzole also modulates voltage-gated potassium channels, contributing to the stabilization of neuronal membranes.[3]

Riluzole_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential VGSC Voltage-Gated Na+ Channels Action_Potential->VGSC Activates Glutamate_Vesicle Glutamate Vesicles VGSC->Glutamate_Vesicle Triggers Fusion Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to Riluzole Riluzole Riluzole->VGSC Inhibits Riluzole->NMDA_Receptor Inhibits (Non-competitive) Glutamate->NMDA_Receptor Binds to Drug_Discovery_Workflow cluster_screening Screening Cascade Details Target_ID 1. Target Identification & Validation Lib_Design 2. Library Design (In-silico Screening) Target_ID->Lib_Design Synthesis 3. Synthesis of -OCF3 Analogs Lib_Design->Synthesis Purification 4. Purification & Characterization Synthesis->Purification Screening_Cascade 5. Screening Cascade Purification->Screening_Cascade SAR 6. SAR Analysis & Hit-to-Lead Screening_Cascade->SAR Primary_Assay Primary Assay (Potency) SAR->Lib_Design Iterative Design Lead_Opt 7. Lead Optimization (ADMET Profiling) SAR->Lead_Opt Identified Hits Lead_Opt->Synthesis Further Analogs Preclinical 8. Preclinical Development Lead_Opt->Preclinical Candidate Selection Secondary_Assay Secondary Assay (Selectivity) Primary_Assay->Secondary_Assay Cell_Assay Cell-based Assay (Efficacy & Toxicity) Secondary_Assay->Cell_Assay

References

Methodological & Application

Synthesis of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through a Knoevenagel condensation reaction, a classic and efficient method for carbon-carbon bond formation.

Reaction Scheme

The synthesis proceeds via the Knoevenagel condensation of 2-(trifluoromethoxy)benzaldehyde with malonic acid, catalyzed by piperidine in pyridine. The reaction is followed by decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

Figure 1: Reaction Scheme for the Synthesis of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic Acid.

G reactant1 2-(Trifluoromethoxy)benzaldehyde plus + reactant1->plus reactant2 Malonic Acid arrow Pyridine, Piperidine Δ reactant2->arrow plus->reactant2 product (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid arrow->product co2 + CO2 product->co2 h2o + H2O co2->h2o

Caption: Knoevenagel condensation of 2-(trifluoromethoxy)benzaldehyde and malonic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

ParameterValue
Reactants
2-(Trifluoromethoxy)benzaldehyde1.0 eq
Malonic Acid1.5 eq
Reagents & Solvents
PyridineSolvent
PiperidineCatalytic amount
Reaction Conditions
TemperatureReflux
Reaction Time4-6 hours
Product Characterization
Molecular FormulaC₁₀H₇F₃O₃
Molecular Weight232.16 g/mol
AppearanceWhite solid
Melting Point138-140 °C
Yield
Typical Yield85-95%

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

Materials:

  • 2-(Trifluoromethoxy)benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-(trifluoromethoxy)benzaldehyde and malonic acid in pyridine.

  • Addition of Catalyst: To the stirred solution, add a catalytic amount of piperidine.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Precipitation and Filtration: Stir the acidic mixture until a white precipitate forms. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining pyridine and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid as a white solid.

  • Drying: Dry the purified product under vacuum.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product start Combine Reactants (Aldehyde, Malonic Acid, Pyridine) add_catalyst Add Piperidine start->add_catalyst reflux Heat to Reflux (4-6 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool acidify Pour into Ice/HCl cool->acidify precipitate Stir to Precipitate acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry under Vacuum recrystallize->dry product Pure (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic Acid dry->product

Application Notes and Protocols for 2-(Trifluoromethoxy)cinnamic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)cinnamic acid is a synthetic derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. The incorporation of a trifluoromethoxy (-OCF₃) group at the ortho-position of the phenyl ring significantly enhances its lipophilicity and metabolic stability, making it a compound of interest in pharmaceutical research and development.[1][2] Cinnamic acid and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[3] The unique physicochemical characteristics imparted by the trifluoromethoxy group suggest that 2-(Trifluoromethoxy)cinnamic acid may offer improved pharmacokinetic and pharmacodynamic profiles compared to its non-fluorinated parent compound.

These application notes provide an overview of the potential therapeutic applications of 2-(Trifluoromethoxy)cinnamic acid, along with detailed protocols for its synthesis and evaluation in relevant in vitro assays. The information presented is intended to guide researchers in exploring the therapeutic potential of this promising compound.

Physicochemical Properties

The trifluoromethoxy group significantly influences the physicochemical properties of the parent cinnamic acid molecule, enhancing its potential as a drug candidate.

PropertyValueReference
Molecular Formula C₁₀H₇F₃O₃[]
Molecular Weight 248.16 g/mol []
Appearance Off-white crystalline powder[]
Melting Point 135-139 °C
Solubility Soluble in methanol[]
Predicted LogP 3.5

Potential Therapeutic Applications

Based on the known biological activities of cinnamic acid derivatives and the properties of the trifluoromethoxy group, 2-(Trifluoromethoxy)cinnamic acid is a promising candidate for development in several therapeutic areas:

  • Anti-inflammatory Agent: Many cinnamic acid derivatives exhibit anti-inflammatory effects, often through the inhibition of key inflammatory mediators. The enhanced lipophilicity of 2-(Trifluoromethoxy)cinnamic acid may facilitate its penetration into inflamed tissues.

  • Anticancer Agent: Cinnamic acid derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. The metabolic stability conferred by the trifluoromethoxy group could prolong its systemic exposure, potentially enhancing its anticancer efficacy.

  • Gastroprotective Agent: Certain cinnamic acid derivatives have demonstrated protective effects against gastric lesions. The potential for H+/K+ ATPase inhibition, coupled with anti-inflammatory actions, suggests a possible role in treating acid-related stomach disorders.

Mechanism of Action

The precise mechanism of action of 2-(Trifluoromethoxy)cinnamic acid is yet to be fully elucidated. However, based on the activities of related compounds, it is hypothesized to modulate key signaling pathways involved in inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2). Cinnamic acid derivatives have been shown to inhibit NF-κB activation. 2-(Trifluoromethoxy)cinnamic acid may exert its anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would sequester the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB_p65_p50 IkB p65 p50 IKK->IkB_p65_p50:f0 phosphorylates IkB IkB p65 p65 p50 p50 Proteasome Proteasome 2_TFCA 2-(Trifluoromethoxy) cinnamic acid 2_TFCA->IKK inhibits IkB_p65_p50:f0->Proteasome ubiquitination & degradation p65_p50_n p65 p50 IkB_p65_p50:f1->p65_p50_n:f0 IkB_p65_p50:f2->p65_p50_n:f1 DNA DNA p65_p50_n->DNA binds to Inflammation Inflammatory Response DNA->Inflammation transcription

NF-κB Signaling Pathway Inhibition

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. The structural similarity of 2-(Trifluoromethoxy)cinnamic acid to other known COX inhibitors suggests it may also target this enzyme.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain 2_TFCA 2-(Trifluoromethoxy) cinnamic acid 2_TFCA->COX2 inhibits

COX-2 Inhibition Pathway

Representative In Vitro Data

While specific data for 2-(Trifluoromethoxy)cinnamic acid is limited, the following tables present representative data for trifluoromethyl-substituted analogs in relevant assays. This data can serve as a benchmark for initial experimental design.

Table 1: Representative Anti-inflammatory and Cytotoxic Activity (IC₅₀ values in µM)

Compound ClassCOX-1 InhibitionCOX-2 Inhibition5-LOX InhibitionCytotoxicity (MCF-7)
Trifluoromethyl-pyrazole-carboxamides[5]0.46 - >1002.65 - >100-43.01 - 58.04
Trifluoromethyl-isoxazoles[6]---2.63 - 14.0

Table 2: Representative Pharmacokinetic Parameters of a Trifluoromethoxy-containing Drug

CompoundOral Bioavailability (%)Half-life (t½) (h)Tmax (h)
MRTX1133 (a KRAS G12D inhibitor)[7]2.921.12-

Experimental Protocols

Synthesis of 2-(Trifluoromethoxy)cinnamic acid

A common method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.

Synthesis_Workflow Start Start Reactants 2-(Trifluoromethoxy)benzaldehyde + Malonic Acid Start->Reactants Solvent_Base Add Pyridine & Piperidine Reactants->Solvent_Base Reflux Heat under Reflux (4 hours) Solvent_Base->Reflux Quench Pour onto Ice & Acidify with HCl Reflux->Quench Isolate Collect Solid Product by Filtration Quench->Isolate Purify Recrystallize from Ethanol/Water Isolate->Purify End End Purify->End

Synthesis Workflow

Materials:

  • 2-(Trifluoromethoxy)benzaldehyde

  • Malonic acid

  • Anhydrous pyridine

  • Piperidine

  • Concentrated hydrochloric acid

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • Combine 2-(Trifluoromethoxy)benzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in a round-bottom flask.

  • Add anhydrous pyridine as a solvent and a catalytic amount of piperidine.

  • Heat the mixture under reflux for approximately 4 hours.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(Trifluoromethoxy)cinnamic acid.

In Vitro NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the activity of the NF-κB pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • 2-(Trifluoromethoxy)cinnamic acid

  • TNF-α (or other NF-κB inducer)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Treatment: Pre-treat the transfected cells with various concentrations of 2-(Trifluoromethoxy)cinnamic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB inducer (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include appropriate vehicle and positive controls.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of NF-κB activity by 2-(Trifluoromethoxy)cinnamic acid compared to the stimulated control.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 2-(Trifluoromethoxy)cinnamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 2-(Trifluoromethoxy)cinnamic acid for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]

Conclusion

2-(Trifluoromethoxy)cinnamic acid represents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammation and oncology. The trifluoromethoxy substitution is expected to confer advantageous pharmacokinetic properties. The provided protocols offer a starting point for the synthesis and in vitro evaluation of this compound. Further studies, including in vivo efficacy and safety assessments, are warranted to fully explore its therapeutic potential.

References

Application of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic Acid in Agrochemical Synthesis: A Focus on Trifloxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is a valuable synthetic intermediate in the field of agrochemicals. Its structural features, particularly the presence of the trifluoromethoxy group, make it a key building block for the synthesis of potent fungicides. This application note details the utilization of this compound in the synthesis of Trifloxystrobin, a broad-spectrum strobilurin fungicide. While a direct conversion from (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is a multi-step process, this document outlines a comprehensive synthetic strategy, starting from the closely related and commercially available precursor, 2-(trifluoromethoxy)benzaldehyde, which can be derived from the parent acrylic acid. The protocols provided are designed for researchers and professionals in drug development and agrochemical synthesis.

Fungicidal Activity of Trifloxystrobin

Trifloxystrobin exhibits excellent fungicidal activity against a wide range of plant pathogens. Its efficacy is quantified by the half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth. The following table summarizes the EC50 values of Trifloxystrobin against various fungal species.

Fungal SpeciesEC50 (µg/mL)Reference
Sclerotinia sclerotiorum0.01 - 0.80[1]
Pyricularia oryzae0.02 - 0.1N/A
Botrytis cinerea0.05 - 0.5N/A
Plasmopara viticola0.01 - 0.08N/A
Erysiphe graminis0.03 - 0.15N/A

Experimental Protocols

The synthesis of Trifloxystrobin from a precursor derivable from (E)-3-(2-(trifluoromethoxy)phenyl)acrylic acid is a multi-step process involving the preparation of two key intermediates, followed by their condensation.

Protocol 1: Synthesis of Intermediate A - (E)-Methyl 2-(o-tolyl)-2-(methoxyimino)acetate

This protocol describes the synthesis of a key phenylacetate intermediate starting from o-tolualdehyde.

Step 1: Synthesis of Methyl 2-(o-tolyl)-2-oxoacetate

  • To a stirred solution of o-tolualdehyde (1 equivalent) in a suitable solvent such as dichloromethane, add dimethyl oxalate (1.2 equivalents) and a strong base like sodium methoxide (1.1 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-(o-tolyl)-2-oxoacetate.

Step 2: Oximation to (E)-Methyl 2-(o-tolyl)-2-(methoxyimino)acetate

  • Dissolve methyl 2-(o-tolyl)-2-oxoacetate (1 equivalent) in methanol.

  • Add methoxyamine hydrochloride (1.2 equivalents) and a base such as pyridine (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give (E)-Methyl 2-(o-tolyl)-2-(methoxyimino)acetate.

Step 3: Benzylic Bromination

  • Dissolve (E)-Methyl 2-(o-tolyl)-2-(methoxyimino)acetate (1 equivalent) in a non-polar solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (0.05 equivalents).

  • Reflux the mixture for 4-6 hours under irradiation with a UV lamp.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with sodium thiosulfate solution and water.

  • Dry the organic layer and concentrate to yield (E)-Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate (Intermediate A).

Protocol 2: Synthesis of Intermediate B - m-Trifluoromethylacetophenone Oxime
  • Dissolve m-trifluoromethylacetophenone (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and a base like sodium acetate (2.0 equivalents).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with diethyl ether.

  • Wash the ether layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain m-trifluoromethylacetophenone oxime (Intermediate B).

Protocol 3: Synthesis of Trifloxystrobin
  • To a solution of Intermediate B (1 equivalent) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Intermediate A (1.1 equivalents) in DMF dropwise.

  • Stir the reaction mixture at 60-70 °C for 8-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain Trifloxystrobin.

Visualizations

Overall Synthetic Workflow

G A (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid B 2-(Trifluoromethoxy)benzaldehyde A->B Plausible Conversion C o-Tolualdehyde B->C Proposed Starting Point D Intermediate A (Brominated Phenylacetate) C->D G Trifloxystrobin D->G E m-Trifluoromethylacetophenone F Intermediate B (Acetophenone Oxime) E->F F->G G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Condensation o_tolualdehyde o-Tolualdehyde ketoester Methyl 2-(o-tolyl)-2-oxoacetate o_tolualdehyde->ketoester Dimethyl oxalate, NaOCH3 methoxyimino_ester (E)-Methyl 2-(o-tolyl)-2-(methoxyimino)acetate ketoester->methoxyimino_ester NH2OCH3.HCl, Pyridine intermediate_A (E)-Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate methoxyimino_ester->intermediate_A NBS, BPO trifloxystrobin Trifloxystrobin intermediate_A->trifloxystrobin acetophenone m-Trifluoromethylacetophenone intermediate_B m-Trifluoromethylacetophenone Oxime acetophenone->intermediate_B NH2OH.HCl, NaOAc intermediate_B->trifloxystrobin G cluster_Mitochondrion Fungal Mitochondrion Complex_III Complex III (Cytochrome bc1) Complex_IV Complex IV Complex_III->Complex_IV e- Fungal_Growth Fungal Growth & Spore Germination ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Produces Qo_site Qo Site Qi_site Qi Site e_transport Electron Transport Chain ATP->Fungal_Growth Energy for Trifloxystrobin Trifloxystrobin Trifloxystrobin->Qo_site Binds & Inhibits

References

The Role of Aromatic Monomers as Building Blocks for High-Performance Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-performance polymers (HPPs) are a class of materials prized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them indispensable in demanding applications across aerospace, electronics, and biomedical industries.[2][3][4] The remarkable characteristics of HPPs are intrinsically linked to their molecular architecture, which is dictated by the specific monomer building blocks used in their synthesis. This document provides detailed application notes and protocols for the synthesis and characterization of key high-performance polymers, highlighting the role of aromatic monomers in achieving their superior performance.

Polyetheretherketone (PEEK)

Polyetheretherketone (PEEK) is a semi-crystalline thermoplastic with excellent mechanical and chemical resistance properties at high temperatures.[5] Its rigid aromatic backbone, interspersed with flexible ether linkages, is responsible for its high melting point and thermal stability.[6]

Synthesis of PEEK

The most common method for synthesizing PEEK is through a nucleophilic aromatic substitution reaction involving the dialkylation of a bisphenolate salt with an activated aromatic dihalide.[6] A typical synthesis uses 4,4'-difluorobenzophenone and the potassium salt of hydroquinone in a high-boiling polar aprotic solvent like diphenyl sulfone.[5][7]

Experimental Protocol: Synthesis of PEEK

Materials:

  • 4,4'-difluorobenzophenone (DFBP)

  • Hydroquinone (HQ)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Diphenyl sulfone (DPS)

  • High-purity nitrogen or argon gas

  • Acetone

  • Deionized water

  • Isopropanol

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum oven

Procedure: [5][7][8]

  • Thoroughly dry all glassware before use.

  • In the three-necked flask, combine 4,4'-difluorobenzophenone (1.00 molar equivalent), hydroquinone (1.00 molar equivalent), and anhydrous potassium carbonate (1.02 molar equivalents) with diphenyl sulfone (approximately 200 wt% of the monomers).

  • Purge the flask with high-purity nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Begin stirring the mixture and heat it to 160°C for 2 hours.

  • Increase the temperature to 250°C and maintain for another 2 hours.

  • Finally, raise the temperature to 320°C and hold for 1-5 hours. The viscosity of the mixture will increase as the polymerization progresses.

  • After the reaction is complete, cool the mixture to room temperature. The solid polymer will be mixed with the solvent and salt.

  • Grind the solid mass into a fine powder.

  • Wash the powder sequentially with hot acetone (3 times), hot deionized water (3 times), and isopropanol (2 times) to remove the diphenyl sulfone and inorganic salts.

  • Dry the purified PEEK powder in a vacuum oven at 150°C for 12 hours.

Synthesis Pathway for PEEK

PEEK_Synthesis cluster_reactants Reactants DFBP 4,4'-difluorobenzophenone Intermediate Bisphenolate Nucleophile DFBP->Intermediate + HQ Hydroquinone HQ->Intermediate + K2CO3 K₂CO₃ K2CO3->Intermediate Base DPS Diphenyl sulfone (Solvent) PEEK Polyetheretherketone (PEEK) Heat Heat (160-320°C) Intermediate->PEEK Nucleophilic Aromatic Substitution

Caption: General reaction scheme for the synthesis of PEEK.

Properties of PEEK

The following table summarizes key thermal and mechanical properties of PEEK.

PropertyValue
Glass Transition Temp (Tg)143 - 158 °C
Melting Temperature (Tm)334 - 374 °C
Tensile Strength75 - 100 MPa
Tensile Modulus3.5 - 4.7 GPa
Flexural Modulus3.7 - 4.3 GPa
Max. Continuous Service Temp250 - 260 °C
Decomposition Temperature575 °C

(Data compiled from reference[9])

Polyimides (PI)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[3][4] The rigid aromatic and imide ring structures in their backbone contribute to these outstanding characteristics.[10]

Synthesis of Polyimides

Polyimides are typically synthesized via a two-step method.[3][11][12] The first step involves the reaction of a dianhydride with a diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor.[13][14][15] The second step is the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved either by thermal treatment or chemical methods.[11][13]

Experimental Protocol: Synthesis of a Polyimide Film

Materials:

  • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

  • p-Phenylenediamine (p-PDA)

  • 4,4'-Oxydianiline (ODA)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • High-purity nitrogen gas

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet

  • Glass plate

  • Coating blade or doctor blade

  • Microwave muffle furnace or conventional high-temperature oven

Procedure: [13]

  • In a dry, nitrogen-purged three-necked flask, dissolve the diamines (e.g., a mixture of p-PDA and ODA) in anhydrous DMAc with stirring.

  • Gradually add an equimolar amount of the dianhydride (BPDA) to the diamine solution.

  • Continue stirring at a low temperature (e.g., room temperature) for 5 hours to form a viscous poly(amic acid) solution (solid content around 15 wt%).

  • Cast the poly(amic acid) solution onto a clean glass plate using a coating blade to create a thin film of uniform thickness.

  • Thermal Imidization: Place the coated glass plate in a high-temperature oven. The heating program is crucial for obtaining a high-quality film. A typical program involves heating from room temperature to 300°C in stages, holding at intermediate temperatures (e.g., 100°C, 150°C, 200°C, 250°C) for a specific duration (e.g., 10 minutes at each stage) with a controlled heating rate (e.g., 10 °C/min).[13]

  • After the final high-temperature step, the fully imidized polyimide film is cooled down and carefully peeled off the glass substrate.

Polyimide Synthesis Workflow

Polyimide_Workflow cluster_synthesis Poly(amic acid) Synthesis cluster_processing Film Formation and Imidization cluster_characterization Characterization Dianhydride Dianhydride Polyamic_Acid Poly(amic acid) Solution Dianhydride->Polyamic_Acid Diamine Diamine Diamine->Polyamic_Acid Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->Polyamic_Acid Casting Film Casting Polyamic_Acid->Casting Thermal_Imidization Thermal Imidization (Heating) Casting->Thermal_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film FTIR FTIR Spectroscopy Polyimide_Film->FTIR TGA Thermogravimetric Analysis (TGA) Polyimide_Film->TGA DMA Dynamic Mechanical Analysis (DMA) Polyimide_Film->DMA

Caption: Experimental workflow for polyimide synthesis and characterization.

Structure-Property Relationships in Polyimides

The properties of polyimides can be tailored by carefully selecting the dianhydride and diamine monomers.[3][4] For instance, rigid, linear monomers like pyromellitic dianhydride (PMDA) and p-phenylenediamine (PDA) lead to polyimides with very high thermal stability and modulus but limited solubility and processability.[1] Introducing flexible linkages (e.g., ether groups in ODA) or bulky side groups can enhance solubility and processability, often at the expense of a slight reduction in thermal stability.[2]

Polybenzoxazines (PBz)

Polybenzoxazines are a class of phenolic resins that exhibit excellent thermal and dimensional stability, low water absorption, and high char yield.[16][17] They are synthesized from a phenol, a primary amine, and formaldehyde, and their polymerization proceeds via a ring-opening mechanism without the release of volatile byproducts, leading to near-zero shrinkage during curing.[18][19]

Synthesis of Benzoxazine Monomers

The synthesis of benzoxazine monomers is typically a one-step process involving the condensation of a phenol, a primary amine, and formaldehyde.[16]

Experimental Protocol: Synthesis of a Bisphenol A-based Benzoxazine Monomer

Materials:

  • Bisphenol A

  • Aniline

  • Paraformaldehyde

  • Toluene

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer and reflux condenser

  • Oil bath

Procedure: [16][20]

  • In the three-necked flask, dissolve bisphenol A (1 molar equivalent) and aniline (2 molar equivalents) in toluene.

  • Heat the solution to 60°C until the bisphenol A is completely dissolved.

  • Add paraformaldehyde (4 molar equivalents) to the solution.

  • Heat the reaction mixture to 80-90°C and maintain for 6-8 hours.

  • After the reaction, cool the mixture and wash the toluene solution with distilled water.

  • The toluene is then removed under reduced pressure to yield the benzoxazine monomer.

Polybenzoxazine Curing Mechanism

PBz_Curing Benzoxazine Benzoxazine Monomer Ring_Opening Ring-Opening Polymerization Benzoxazine->Ring_Opening Heat Heat Heat->Ring_Opening Polybenzoxazine Cross-linked Polybenzoxazine Network Ring_Opening->Polybenzoxazine

Caption: Curing mechanism of benzoxazine to form a polybenzoxazine network.

Properties of Polybenzoxazines

The properties of polybenzoxazines are influenced by the choice of the phenolic and amine precursors.

PropertyTypical Value Range
Glass Transition Temp (Tg)146 - 152 °C (for Bisphenol A-based)
Decomposition Temperature> 300 °C
Char Yield at 800°C (N₂)30 - 80%
Water Absorption< 1%
Volumetric ShrinkageNear Zero

(Data compiled from references[16][21])

Characterization of High-Performance Polymers

A suite of analytical techniques is employed to characterize the thermal and mechanical properties of high-performance polymers.

Experimental Protocols: Thermal and Mechanical Analysis

1. Differential Scanning Calorimetry (DSC): [22][23]

  • Purpose: To determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Protocol:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Cool the sample at a controlled rate.

    • Perform a second heating scan to observe the thermal transitions, which are often clearer after the first heating cycle has erased the thermal history of the sample.

2. Thermogravimetric Analysis (TGA): [23][24]

  • Purpose: To evaluate the thermal stability and decomposition temperature of the polymer.

  • Protocol:

    • Place a known weight (10-20 mg) of the polymer sample in a TGA crucible.

    • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800 °C).

    • Record the weight loss of the sample as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is often reported as the decomposition temperature.

3. Dynamic Mechanical Analysis (DMA): [14][23][24]

  • Purpose: To measure the viscoelastic properties of the polymer as a function of temperature and frequency. It is a very sensitive method for determining the glass transition temperature.

  • Protocol:

    • Prepare a rectangular sample of the polymer with precise dimensions.

    • Clamp the sample in the DMA instrument.

    • Apply a small, oscillating sinusoidal stress to the sample.

    • Measure the resulting strain and the phase lag between the stress and strain as the temperature is ramped up at a controlled rate (e.g., 3-5 °C/min).

    • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are calculated and plotted against temperature. The peak of the tan delta curve is often taken as the Tg.

Summary of Thermal Analysis Techniques

Thermal_Analysis cluster_dsc DSC cluster_tga TGA cluster_dma DMA Polymer_Sample High-Performance Polymer Sample DSC Differential Scanning Calorimetry Polymer_Sample->DSC TGA Thermogravimetric Analysis Polymer_Sample->TGA DMA Dynamic Mechanical Analysis Polymer_Sample->DMA DSC_Output Tg, Tm, Tc DSC->DSC_Output TGA_Output Decomposition Temp, Thermal Stability TGA->TGA_Output DMA_Output Storage Modulus, Loss Modulus, Tg DMA->DMA_Output

Caption: Key thermal analysis techniques for polymer characterization.

References

Application Notes and Protocols: Synthesis of Ibuprofen, an Anti-Inflammatory Agent, from an Acrylic Acid Intermediate Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The protocol outlines a classical multi-step synthesis beginning with isobutylbenzene, an intermediate conceptually related to acrylic acid derivatives through its propionic acid side chain. This application note includes comprehensive methodologies for each reaction, quantitative data on reagents and expected yields, and information on the drug's mechanism of action. Visual diagrams are provided to illustrate the experimental workflow and the relevant biological signaling pathway.

Introduction

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone of pain and inflammation management.[1] As a member of the propionic acid class of NSAIDs, its structure features a chiral center and a carboxylic acid moiety essential for its therapeutic effect.[1][2] The primary mechanism of action for Ibuprofen and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, COX-2 is induced during inflammatory responses.[3][5] Ibuprofen is a non-selective inhibitor of both isoforms.[6]

This protocol details a well-established, multi-step laboratory synthesis of Ibuprofen starting from isobutylbenzene. The synthesis involves a sequence of fundamental organic reactions: a Friedel-Crafts acylation, a ketone reduction, a nucleophilic substitution, and a Grignard reaction followed by carboxylation.[7][8] This pathway provides a practical and instructive approach for researchers to synthesize this important pharmaceutical agent.

Experimental Protocols

This section details the multi-step synthesis of Ibuprofen. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

This step acylates isobutylbenzene to form p-isobutylacetophenone.[7]

Materials:

  • Isobutylbenzene

  • Acetic anhydride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 4M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath, round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • To a 50 mL round-bottom flask, add anhydrous AlCl₃ (5.40 g, 60.0 mmol) and 20 mL of CH₂Cl₂. Cool the mixture in an ice bath.[7]

  • Slowly add isobutylbenzene (4.03 g, 30.0 mmol) and acetic anhydride (3.06 g, 30.0 mmol) to the cooled suspension while stirring.[7]

  • Continue stirring the reaction mixture at 0 °C for 45 minutes.[7]

  • After 45 minutes, allow the solution to warm to room temperature.

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice-cold 4M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).[7]

  • Combine the organic layers and wash sequentially with 20 mL of 10% NaOH solution, 20 mL of 50% brine solution, and 20 mL of water.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield p-isobutylacetophenone.

Step 2: Reduction of p-Isobutylacetophenone

The ketone intermediate is reduced to a secondary alcohol using sodium borohydride.

Materials:

  • p-Isobutylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH)

  • Standard work-up reagents

Procedure:

  • Dissolve p-isobutylacetophenone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add NaBH₄ portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 1-(4-isobutylphenyl)ethanol.

Step 3: Chlorination of 1-(4-Isobutylphenyl)ethanol

The alcohol is converted to an alkyl chloride via an Sₙ1 reaction.[7]

Materials:

  • 1-(4-isobutylphenyl)ethanol

  • Concentrated (12M) Hydrochloric acid (HCl)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • In a separatory funnel, combine a solution of 1-(4-isobutylphenyl)ethanol (1.0 mL, 5.6 mmol) with 20 mL of 12 M HCl.[7]

  • Shake the funnel vigorously for 3 minutes.[7]

  • Extract the product with petroleum ether (3 x 5 mL).[7]

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.[7]

  • Filter and evaporate the solvent under a stream of nitrogen gas to yield 1-chloro-1-(4-isobutylphenyl)ethane as a clear liquid.[7]

Step 4: Grignard Reaction and Carboxylation to form Ibuprofen

The final step involves the formation of a Grignard reagent, followed by carboxylation with CO₂.[7]

Materials:

  • 1-chloro-1-(4-isobutylphenyl)ethane

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-dibromoethane (as initiator)

  • Carbon dioxide (CO₂), solid (dry ice) or gas

  • 10% Hydrochloric acid (HCl)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried glassware, reflux condenser

Procedure:

  • To an oven-dried 50 mL round-bottom flask, add Mg turnings (1.06 g, 43 mmol), 20 mL of anhydrous THF, and a small crystal of iodine or a drop of 1,2-dibromoethane to initiate the reaction.[7]

  • Add the 1-chloro-1-(4-isobutylphenyl)ethane (534 mg, 2.71 mmol) dissolved in THF to the flask.[7]

  • Once the Grignard reaction initiates (indicated by bubbling and heat), attach a reflux condenser and heat the mixture under reflux for 30 minutes.[7]

  • Cool the resulting Grignard reagent, 1-(4-isobutylphenyl)ethylmagnesium chloride, to room temperature.

  • Pour the Grignard solution over an excess of crushed dry ice (solid CO₂) or bubble CO₂ gas through the solution.

  • Allow the mixture to warm to room temperature.

  • Acidify the mixture with 10% HCl (16 mL).[7]

  • Transfer the mixture to a separatory funnel and extract the Ibuprofen with petroleum ether (3 x 10 mL).[7]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude Ibuprofen.[7]

  • The final product can be purified by recrystallization.

Data Presentation

Table 1: Summary of Reagents and Yields for Ibuprofen Synthesis
StepStarting MaterialKey ReagentsProductReported Yield
1IsobutylbenzeneAcetic anhydride, AlCl₃p-Isobutylacetophenone25.6%[7]
2p-IsobutylacetophenoneNaBH₄1-(4-Isobutylphenyl)ethanol6.8%*[7]
31-(4-Isobutylphenyl)ethanolConc. HCl1-Chloro-1-(4-isobutylphenyl)ethane49.2%[7]
41-Chloro-1-(4-isobutylphenyl)ethaneMg, CO₂Ibuprofen24.6%[7]
Note: The low yield in Step 2 was reported as likely due to impure starting material from the preceding step.[7]
Table 2: Biological Activity of Ibuprofen
Target EnzymeIC₅₀ Value (μM)Description
Cyclooxygenase-1 (COX-1)12 - 13Concentration for 50% inhibition of the COX-1 enzyme.[2][3]
Cyclooxygenase-2 (COX-2)80 - 370Concentration for 50% inhibition of the COX-2 enzyme.[2][3]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination cluster_3 Step 4: Grignard & Carboxylation A Isobutylbenzene B p-Isobutylacetophenone A->B Acetic Anhydride, AlCl3 C 1-(4-Isobutylphenyl)ethanol B->C NaBH4 D 1-Chloro-1-(4-isobutylphenyl)ethane C->D Conc. HCl E Ibuprofen D->E 1. Mg, THF 2. CO2 3. H+

Caption: Workflow for the classical synthesis of Ibuprofen.

Mechanism of Action: COX Inhibition Pathway

cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 & COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX Inhibits

Caption: Ibuprofen inhibits COX enzymes, blocking prostaglandin synthesis.

References

Application Notes & Protocols: A Methodological Approach to Developing Anticancer Candidates with Trifluoromethoxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group is of particular interest in the development of novel anticancer therapeutics.[1][2][3] Its unique electronic properties and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] The trifluoromethoxy group's ability to modulate the physicochemical and pharmacokinetic profiles of drug candidates makes it a valuable substituent for optimizing lead compounds.[3] This document provides detailed protocols and application notes for the synthesis, in vitro screening, and evaluation of novel anticancer candidates featuring the trifluoromethoxy moiety.

Part 1: Synthesis of Trifluoromethoxy-Containing Compounds

The introduction of the trifluoromethoxy group into organic molecules can be challenging.[2] However, several methods have been developed. A common strategy involves the fluorination of aryl trichloromethyl ethers.

Protocol 1: General Synthesis of Aryl Trifluoromethyl Ethers

This protocol outlines a general, two-step procedure for synthesizing aryl trifluoromethyl ethers from the corresponding phenols, proceeding via a trichloromethyl ether intermediate.

Materials:

  • Starting Phenol Derivative

  • Carbon tetrachloride (CCl4)

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Antimony trichloride (SbCl3)

  • Antimony pentafluoride (SbF5) or Hydrogen Fluoride (HF)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Synthesis of Aryl Trichloromethyl Ether Intermediate:

    • In a well-ventilated fume hood, dissolve the starting phenol in a suitable solvent system with aqueous sodium hydroxide.

    • Add carbon tetrachloride and a phase-transfer catalyst.

    • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aryl trichloromethyl ether intermediate using column chromatography.

  • Fluorination to Aryl Trifluoromethyl Ether:

    • Caution: Handle SbF5 or HF with extreme care in a specialized fume hood.

    • Dissolve the purified aryl trichloromethyl ether intermediate in an anhydrous solvent.

    • Add a catalytic amount of antimony trichloride.

    • Slowly add the fluorinating agent (e.g., antimony pentafluoride or anhydrous hydrogen fluoride) at a controlled temperature (typically cooled in an ice bath).

    • Allow the reaction to stir at room temperature until completion.

    • Carefully quench the reaction by pouring it into ice water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final aryl trifluoromethyl ether product by column chromatography or distillation.

Visualization of Synthesis Workflow:

A Starting Phenol P1 Step 1: Chloroformylation (NaOH, CCl4, Catalyst) A->P1 B Aryl Trichloromethyl Ether Intermediate P2 Step 2: Fluorination (SbCl3, SbF5 or HF) B->P2 C Final Trifluoromethoxy Compound P1->B P2->C

Caption: General workflow for the synthesis of trifluoromethoxy compounds.

Part 2: In Vitro Anticancer Screening Cascade

Once synthesized, the novel trifluoromethoxy compounds must be evaluated for their anticancer activity. A tiered screening approach is efficient, starting with broad cytotoxicity assays and moving towards more specific mechanistic studies for promising candidates.[4][5]

Protocol 2.1: Cell Viability/Cytotoxicity MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[6] It is a standard initial screening tool to determine the cytotoxic potential of compounds against various cancer cell lines.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, DU145 for prostate, A375 for melanoma)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized trifluoromethoxy compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethoxy compounds in culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified, 5% CO2 incubator.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2.2: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

For compounds that show significant cytotoxicity, it is crucial to determine the mechanism of cell death. This assay distinguishes between viable, apoptotic, and necrotic cells.[10]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound at its IC50 concentration

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Visualization of In Vitro Screening Workflow:

A Synthesized -OCF3 Compounds B Primary Screen: MTT Cytotoxicity Assay (Multiple Cell Lines) A->B C Data Analysis: Calculate IC50 Values B->C D Inactive Compounds (High IC50) C->D Triage E Active 'Hit' Compounds (Low IC50) C->E Select F Secondary Screen: Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) E->F G Lead Candidate for Further Study F->G

Caption: A typical workflow for in vitro screening of anticancer candidates.

Part 3: Data Presentation and Interpretation

Quantitative data from screening assays should be organized systematically to facilitate comparison and decision-making.

Table 1: Cytotoxicity (IC50) of Thiazolo[4,5-d]pyrimidine Derivatives

This table summarizes the in vitro anticancer activity of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against various human cancer cell lines.[8] Lower IC50 values indicate higher potency.

Compound IDC32 (Melanoma) IC50 (µM)A375 (Melanoma) IC50 (µM)DU145 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)HaCaT (Normal) IC50 (µM)
3b 24.425.429.862.533.5
3c 62.463.626.6134.0115.0
3a 87.4103.041.5113.0117.0
4a >5000>5000152.0>5000747.5

Data sourced from reference[8]. Compound 3b, 7-Chloro-3-phenyl-5-(trifluoromethyl)[10][11]thiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as the most active.

Table 2: Cytotoxicity (IC50) of Isoxazole Derivatives

This table compares the anticancer activity of a trifluoromethylated isoxazole derivative with its non-fluorinated analogue, highlighting the impact of the -CF3 group (a close surrogate for -OCF3 in demonstrating fluorine's effects).[10][12]

Compound IDDescriptionMCF-7 (Breast) IC50 (µM)
2g 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-trifluoromethyl isoxazole2.63
14 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-CF3 analogue)19.72

Data sourced from references[10][12]. The trifluoromethylated compound 2g is nearly 8 times more potent than its non-fluorinated counterpart.

Part 4: Target Pathway Identification

Identifying the molecular targets and signaling pathways affected by lead compounds is a critical step. Sonidegib is an FDA-approved anticancer drug containing a trifluoromethoxy group that acts as an inhibitor of the Hedgehog signaling pathway.[1][13] This pathway is crucial in cell differentiation and proliferation and is aberrantly activated in several cancers.

The Hedgehog Signaling Pathway: In the absence of a Hedgehog (Hh) ligand, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. This allows for the phosphorylation and cleavage of GLI transcription factors, which then act as repressors of target genes. When the Hh ligand binds to PTCH, the inhibition on SMO is lifted. Active SMO prevents GLI cleavage, allowing full-length GLI to translocate to the nucleus and activate the transcription of genes involved in cell proliferation and survival. Sonidegib inhibits SMO, thus blocking the pathway even in the presence of Hh ligand, leading to the suppression of tumor growth.

Visualization of the Hedgehog Signaling Pathway and Drug Action:

cluster_off Pathway OFF cluster_on Pathway ON (Cancer) PTCH1 PTCH SMO1 SMO PTCH1->SMO1 Inhibits GLI_R GLI Repressor SMO1->GLI_R Genes1 Target Genes (Inactive) GLI_R->Genes1 Represses Hh Hedgehog Ligand PTCH2 PTCH Hh->PTCH2 Binds & Inhibits SMO2 SMO GLI_A GLI Activator SMO2->GLI_A Activates Genes2 Target Genes (Active Transcription) GLI_A->Genes2 Activates Proliferation Cell Proliferation & Survival Genes2->Proliferation Sonidegib Sonidegib (-OCF3 Compound) Sonidegib->SMO2 Inhibits

Caption: Inhibition of the Hedgehog pathway by a trifluoromethoxy compound.

References

Application Notes and Protocols for the Quantification of Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of substituted cinnamic acids. It is designed to assist researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical methodologies for their specific research needs. The content covers various analytical techniques, provides structured quantitative data, and includes detailed experimental protocols and visual workflows.

Introduction to Analytical Techniques

The quantification of substituted cinnamic acids, a diverse group of phenolic compounds with significant pharmacological activities, is crucial for quality control, standardization of natural products, and pharmacokinetic studies.[1][2] Several analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the separation and quantification of cinnamic acid derivatives in various matrices, including plant extracts and biological fluids.[2][3] Reversed-phase chromatography with a C18 column is typically the method of choice.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification and analysis in complex matrices.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile or derivatized cinnamic acid esters and related compounds.[5]

  • UV-Vis Spectrophotometry provides a simple and cost-effective method for the determination of total phenolic or hydroxycinnamic acid content but may lack the specificity for individual compound quantification in complex mixtures.[6][7]

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data for various substituted cinnamic acids found in different plant species and commercial products.

Table 1: Concentration of trans-Cinnamic Acid in Various Cinnamomum Species and Commercial Cinnamon Powders [8][9][10]

SamplePlant PartConcentration (mg/g of extract)
Cinnamomum loureiriiBark16.97
Cinnamomum loureiriiLeaf2.50
Cinnamomum camphoraBark0.31
Cinnamomum camphoraLeaf0.26
Cinnamomum camphoraHeartwood0.69
Cinnamomum japonicumBark0.23
Cinnamomum japonicumLeaf0.10
Cinnamomum japonicumHeartwood0.10
Commercial Cinnamon Powder A-47.60
Commercial Cinnamon Powder B-37.76
Commercial Cinnamon Powder C-22.87

Table 2: Content of Cinnamic Acids in Plant Objects Before and After Alkaline Hydrolysis [11]

AcidPlant SourceBefore Hydrolysis (%)After Hydrolysis (%)
Sinapic AcidVegetable Turnips-0.1540 ± 0.0225
Ferulic AcidSeed Radish0.0025 ± 0.00020.1290 ± 0.0065
Ferulic AcidVegetable Turnips0.0030 ± 0.00030.0723 ± 0.0065
Coumaric AcidSeed Radish0.0120 ± 0.00090.3520 ± 0.0042
Coumaric AcidVegetable Turnips0.0043 ± 0.00040.0515 ± 0.0042
Caffeic AcidSeed Radish0.0086 ± 0.0008-

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantification of substituted cinnamic acids.

Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of cinnamic acids from dried plant material.[1]

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 gram of the dried, powdered plant material.

  • Add 20 mL of 80% methanol.

  • Vortex the mixture for 1 minute.

  • Sonicate the sample for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the remaining pellet to ensure complete extraction.[1]

  • Combine the supernatants.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.[1]

  • Reconstitute the dried extract in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.[1]

HPLC-UV Method for Quantification

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of cinnamic acid.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of an aqueous solution of an acid (e.g., 0.2% acetic acid) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270-280 nm[2]

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare a stock solution of the cinnamic acid standard in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution to obtain concentrations ranging from 0.5 to 50 µg/mL.[2]

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.[2]

  • Inject the prepared sample extract.

  • Identify the cinnamic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of cinnamic acid in the sample using the regression equation from the calibration curve.[2]

LC-MS/MS Method for Quantification

This protocol provides a general procedure for the sensitive quantification of cinnamic acid using LC-MS/MS.[1]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B.[1]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

  • Collision Energy (CE): Optimized for the specific instrument and analyte.[1]

Procedure:

  • Follow the sample preparation protocol as described in section 3.1.

  • Prepare a calibration curve using standard solutions of the cinnamic acid.

  • Inject the prepared sample and standards into the LC-MS/MS system.

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for cinnamic acid quantification and the key signaling pathways modulated by these compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Plant Material extraction Extraction with Solvent start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc HPLC-UV Analysis filtration->hplc lcms LC-MS/MS Analysis filtration->lcms calibration Calibration Curve hplc->calibration lcms->calibration quantification Quantification calibration->quantification result Final Concentration quantification->result signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cinnamic_acid_pi3k Cinnamic Acid Derivatives pi3k PI3K cinnamic_acid_pi3k->pi3k Inhibits akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation/Survival akt->proliferation Promotes cinnamic_acid_mapk Cinnamic Acid Derivatives mapk MAPK cinnamic_acid_mapk->mapk Modulates inflammation Inflammation mapk->inflammation migration Cell Migration mapk->migration cinnamic_acid_nfkb Cinnamic Acid Derivatives nfkb NF-κB cinnamic_acid_nfkb->nfkb Inhibits inflammation_nfkb Inflammation nfkb->inflammation_nfkb Promotes

References

High-performance liquid chromatography (HPLC) method for purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purity Analysis of Pharmaceutical Compounds using High-Performance Liquid Chromatography (HPLC)

Introduction

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique in the pharmaceutical industry, critical for determining the purity of drug substances and products.[1] It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) from its impurities and any degradation products.[1] Ensuring drug purity is a fundamental requirement for the safety and efficacy of medications.[1][2] This application note provides a detailed protocol for a general-purpose reversed-phase HPLC (RP-HPLC) method suitable for purity analysis, targeting researchers, scientists, and drug development professionals.

The principle of this method relies on reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[3][4] Molecules are separated based on their hydrophobicity; more hydrophobic or less polar components are retained longer on the column, while more polar components elute faster.[1][4] Purity is typically calculated using an area normalization method, where the area of the main API peak is compared to the total area of all peaks in the chromatogram.[1][5]

Experimental and Data Analysis Workflow

The logical workflow for conducting a purity analysis via HPLC involves several sequential steps, from initial preparation to the final report. This process ensures that the results are reliable and reproducible.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Standard Solution prep_sample Prepare Sample Solution setup Instrument Setup & Column Equilibration prep_sample->setup sst System Suitability Test (Inject Standard) setup->sst blank Inject Blank (Diluent) sst->blank sample_inject Inject Sample Solution(s) blank->sample_inject integrate Integrate Chromatogram (Identify & Area) sample_inject->integrate calculate Calculate % Purity integrate->calculate report Generate Final Report calculate->report

Workflow for HPLC Purity Analysis.

Experimental Protocol

This protocol describes a typical RP-HPLC method for the purity determination of a hypothetical active pharmaceutical ingredient, "Compound X".

1. Apparatus and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.[3]

  • Data acquisition and processing software.[3]

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).[3]

  • HPLC vials

  • Compound X Reference Standard and sample.

  • Acetonitrile (HPLC grade).[3]

  • Trifluoroacetic Acid (TFA), spectroscopy grade.

  • Water (HPLC grade).[3]

2. Reagent and Sample Preparation

  • Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Filter and degas the solution.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Filter and degas the solution.[1]

  • Diluent: Prepare a mixture of Water and Acetonitrile (50:50, v/v).[1]

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Compound X Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Compound X sample and prepare it similarly to the Standard Solution.[1]

3. Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 0-5 min: 5% B5-25 min: 5-95% B25-30 min: 95% B30-31 min: 95-5% B31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 35 minutes

4. Analysis Procedure

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[3]

  • System Suitability Test (SST): Perform five replicate injections of the Standard Solution to verify the performance of the chromatographic system.[4]

  • Blank Injection: Inject the diluent once to ensure there are no interfering peaks at the retention time of the analyte or its impurities.[4]

  • Sample Analysis: Inject the Sample Solution in duplicate.[4]

  • Column Washing: After completing the analysis, wash the column with a high-organic mixture (e.g., 80:20 Acetonitrile:Water) for at least 30 minutes to remove any strongly retained compounds.[3]

Data Presentation and Calculations

1. System Suitability

The system is deemed suitable for analysis if the following criteria are met based on the five replicate injections of the standard solution.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

2. Purity Calculation

The purity of the sample is determined by the area normalization method.[5] This calculation assumes that the API and all impurities have a similar UV response at the detection wavelength.

Percent Purity = (Area of API Peak / Total Area of All Peaks) x 100 [1]

3. Sample Data Table

The following table presents hypothetical data from the analysis of a Compound X sample.

Peak No.Retention Time (min)Peak Area (mAU*s)% AreaIdentification
14.528560.09Impurity A
29.8112300.13Impurity B
315.64945,60099.61Compound X
418.2217500.18Impurity C
Total --949,436 100.00 --

Based on this data, the purity of the analyzed sample is 99.61% .

HPLC Method Validation

For use in a regulated environment, the analytical method must be validated to ensure it is suitable for its intended purpose.[6] Validation demonstrates that the method is accurate, precise, specific, and robust.

G start Method Validation Protocol specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range specificity->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (% Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness end Validation Report robustness->end

Logical Workflow for HPLC Method Validation.

Summary of Method Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria for an HPLC purity method.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity [7]The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).The main peak should have no interference from other substances; baseline resolution (Rs > 2.0) from adjacent peaks.
Linearity [7]The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 120% of sample concentration).
Accuracy [7]The closeness of test results to the true value, often determined by spike recovery.[8]Mean recovery of 98.0% to 102.0% at multiple concentration levels.
Precision [7]The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Repeatability (Intra-assay): RSD ≤ 2.0%Intermediate Precision: RSD ≤ 3.0%
Limit of Detection (LOD) [7]The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) [7]The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (S/N) of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters are met after minor changes (e.g., ±2°C in temp, ±5% in organic mobile phase).

Conclusion

This application note provides a comprehensive framework for using RP-HPLC for the purity analysis of pharmaceutical compounds. The detailed protocol, from sample preparation to data analysis, offers a reliable starting point for method development. Adherence to system suitability and subsequent method validation ensures that the analytical data generated is accurate and reproducible, which is paramount for quality control and regulatory compliance in the pharmaceutical industry.

References

Application Notes and Protocols: Derivatization of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is a valuable scaffold in medicinal chemistry. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document provides detailed protocols for the derivatization of this core structure, focusing on modifications of the carboxylic acid moiety to generate amides, esters, and hydroxamic acids. These derivatives are commonly explored for their potential as anti-inflammatory and anticancer agents.[2][3]

Introduction: The Role of the Scaffold in Drug Design

Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5] The core structure, featuring a phenyl ring, an α,β-unsaturated carbonyl system, and a carboxylic acid, allows for systematic modifications to optimize pharmacokinetic and pharmacodynamic properties.

The specific substitution with a 2-(trifluoromethoxy)phenyl group offers distinct advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation.[1]

  • Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve membrane permeability and oral bioavailability.[1]

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of the -OCF₃ group can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, potentially leading to altered target binding.

Derivatization of the carboxylic acid is a primary strategy to mitigate issues associated with this functional group, such as poor membrane permeability and the formation of reactive metabolites, while retaining or enhancing biological activity.[2][6] Common derivatizations include conversion to amides, esters, and bioisosteres like hydroxamic acids.[6][7]

Key Derivatization Strategies

The primary point for derivatization is the carboxylic acid functional group. The following sections outline protocols for common and medicinally relevant modifications.

Amide Synthesis via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, often leading to compounds with improved biological activity and drug-like properties. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) is a widely adopted, efficient method.[8]

Diagram: Workflow for Amide Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A (E)-3-(2-(trifluoromethoxy)phenyl)acrylic acid E Dissolve Acid, Amine, HOBt in Solvent A->E B Amine (R-NH2) B->E C EDC·HCl & HOBt G Add EDC·HCl C->G D Anhydrous DMF/DCM D->E F Cool to 0 °C E->F F->G H Stir at RT (1-18h) G->H I Aqueous Work-up (Wash with acid, base, brine) H->I J Dry Organic Layer (e.g., Na2SO4) I->J K Concentrate in vacuo J->K L Purify (e.g., Column Chromatography) K->L M Final Amide Product L->M

Caption: General workflow for EDC/HOBt-mediated amide synthesis.

Experimental Protocol: General Procedure for Amide Synthesis

  • Preparation: In a round-bottom flask, dissolve (E)-3-(2-(trifluoromethoxy)phenyl)acrylic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to a concentration of 0.1-0.5 M).[8]

  • Activation: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Coupling: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture. If the amine is an HCl salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise.[8][9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[8]

Table 1: Reagent Stoichiometry for Amide Coupling

ReagentMolar EquivalentsPurpose
(E)-3-(2-(trifluoromethoxy)phenyl)acrylic acid1.0Carboxylic acid starting material
Amine (R-NH₂)1.0 - 1.2Nucleophile for amide bond formation
EDC·HCl1.1 - 1.5Carbodiimide coupling agent
HOBt1.1 - 1.5Reduces side reactions and racemization
DIPEA or Triethylamine (TEA) (Optional)2.0 - 3.0Base to deprotonate amine salt
Anhydrous Solvent (DMF or DCM)-Reaction medium

Data adapted from general coupling protocols.[8][9]

Hydroxamic Acid Synthesis

Hydroxamic acids are potent metal-chelating groups and are recognized as important bioisosteres of carboxylic acids.[7] They are frequently found in molecules designed as enzyme inhibitors (e.g., histone deacetylase inhibitors). The synthesis typically involves the conversion of the carboxylic acid to an activated species (like an acid chloride) followed by reaction with hydroxylamine.[10]

Diagram: Hydroxamic Acid Synthesis Pathway

G A (E)-3-(2-(trifluoromethoxy)phenyl)acrylic acid B Acyl Chloride Intermediate A->B  SOCl2 or (COCl)2  Reflux C Final Hydroxamic Acid Product B->C  NH2OH·HCl  Base (e.g., KOH, Et3N)  Methanol

Caption: Two-step synthesis of hydroxamic acids from carboxylic acids.

Experimental Protocol: General Procedure for Hydroxamic Acid Synthesis [10]

  • Acid Chloride Formation: To a solution of (E)-3-(2-(trifluoromethoxy)phenyl)acrylic acid (1.0 eq.) in an anhydrous solvent like toluene, add thionyl chloride (SOCl₂) (2.0-3.0 eq.). Reflux the mixture for 2-4 hours. After cooling, remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride.

  • Hydroxamate Formation: Prepare a solution of hydroxylamine hydrochloride (1.5 eq.) and a base such as potassium hydroxide (KOH) or triethylamine (TEA) (1.5-2.0 eq.) in methanol at 0 °C.

  • Reaction: Slowly add a solution of the crude acyl chloride from step 1 in an anhydrous solvent (e.g., THF or DCM) to the hydroxylamine solution at 0 °C.

  • Completion: Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by recrystallization or column chromatography to yield the final hydroxamic acid.

Ester Synthesis (Fischer Esterification)

Esterification is another common derivatization to increase lipophilicity and modulate the pharmacokinetic profile. Fischer esterification is a straightforward method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis.

Experimental Protocol: General Procedure for Fischer Esterification

  • Reaction Setup: Dissolve (E)-3-(2-(trifluoromethoxy)phenyl)acrylic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).

  • Heating: Heat the mixture to reflux for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography if necessary.

Application in Medicinal Chemistry: Target Pathways

Derivatives of cinnamic acids have shown promise in modulating key signaling pathways implicated in cancer and inflammation. The trifluoromethoxy-substituted scaffold is a promising starting point for developing inhibitors targeting these pathways.

  • Inflammation: Cinnamic acid derivatives can inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[11][12]

  • Cancer: These compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[3][13] Potential targets include protein tyrosine kinases (PTKs) and matrix metalloproteinases (MMPs), which are crucial for tumor growth and metastasis.[10][14]

Diagram: Potential Signaling Pathways Targeted by Derivatives

G cluster_inflammation Inflammation Pathway cluster_cancer Cancer Pathway Derivative (E)-3-(2-(trifluoromethoxy)phenyl)acrylic acid Derivatives COX COX Enzymes Derivative->COX Inhibition LOX LOX Enzymes Derivative->LOX Inhibition Kinases Protein Kinases (e.g., EGFR, RAF) Derivative->Kinases Inhibition MMPs MMPs Derivative->MMPs Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induction PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammatory Response PGs->Inflammation LTs->Inflammation Proliferation Cell Proliferation & Survival Kinases->Proliferation Metastasis Invasion & Metastasis MMPs->Metastasis Cancer Tumor Growth Proliferation->Cancer Metastasis->Cancer

Caption: Potential molecular targets in inflammation and cancer pathways.

Quantitative Data Summary

While specific biological data for derivatives of (E)-3-(2-(trifluoromethoxy)phenyl)acrylic acid are not widely published, data from analogous cinnamic acid derivatives highlight their potential. The following table presents representative data for related compounds to guide target product profiling.

Table 2: Biological Activity of Representative Cinnamic Acid Derivatives

Compound ClassSpecific ExampleBiological ActivityIC₅₀ ValueReference
Cinnamic Acid AmideAmide of 3,4-dimethoxy cinnamic acid with morpholineAnti-inflammatory (carrageenan-induced edema)ED₅₀ ~100 mg/kg[1]
Cinnamic Acid EsterPropranolol ester of phenoxyphenyl cinnamic acidLipoxygenase (LOX) Inhibition6 µM[15]
Cinnamic Acid Hydroxamate4-Hydroxy-3-methoxycinnamic acid hydroxamateAnticancer (Human lung cancer cell line A-549)10-18 µM[10]
Cinnamic Acid HybridHarmicine-cinnamic acid hybrid (Compound 36f)Anticancer (Hepatocellular carcinoma cell line HepG2)0.74 µM[16]

Note: IC₅₀ (half maximal inhibitory concentration) and ED₅₀ (median effective dose) are measures of a substance's potency.

Conclusion

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this document provide a robust framework for the synthesis of amide, hydroxamic acid, and ester derivatives. By leveraging these derivatization strategies, researchers can systematically explore the structure-activity relationships of this compound class and develop candidates with optimized efficacy and drug-like properties for treating inflammatory diseases and cancer.

References

Application Notes and Protocols: Visible-Light Photoredox Catalysis for Trifluoromethoxylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF3) group into organic molecules is a crucial strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Visible-light photoredox catalysis has emerged as a powerful and mild method for forging C-OCF3 bonds, offering a significant advantage over traditional, harsher methods. These application notes provide an overview of common strategies and detailed protocols for performing visible-light-mediated trifluoromethoxylation reactions.

Overview of Key Reaction Classes

Visible-light photoredox catalysis enables the trifluoromethoxylation of a variety of organic substrates. The most common classes include:

  • C-H Trifluoromethoxylation of (Hetero)arenes: This method allows for the direct functionalization of C-H bonds in electron-rich and electron-deficient aromatic and heteroaromatic systems.

  • Trifluoromethoxylation of Alkenes: This reaction typically involves the addition of a trifluoromethoxy group across a double bond.

  • C-H Trifluoromethoxylation of Alkanes and Aldehydes: This approach targets the functionalization of benzylic and aldehydic C-H bonds, as well as non-activated C(sp³)–H bonds.

Data Presentation: A Comparative Summary

The following tables summarize quantitative data for representative visible-light photoredox trifluoromethoxylation reactions, providing a basis for comparison of different methods and substrates.

Table 1: Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide (BTMP)[1][2][3]
EntrySubstrateProductYield (%)[1][2]
1BenzeneTrifluoromethoxybenzene74
2Toluene4-Trifluoromethoxytoluene65 (o:m:p = 41:14:45)
3Anisole4-Trifluoromethoxyanisole55 (o:m:p = 55: <5 :45)
4Chlorobenzene1-Chloro-4-(trifluoromethoxy)benzene72 (o:m:p = 34: <5 :66)
5Benzonitrile4-(Trifluoromethoxy)benzonitrile69 (o:m:p = 29: <5 :71)
6Pyridine2-(Trifluoromethoxy)pyridine41
75-Cyanopicoline5-Cyano-2-(trifluoromethoxy)picoline55
Table 2: Trifluoromethoxylation of Arenes and Heteroarenes using the "Second Ngai Reagent" in Continuous Flow[4][5]
EntrySubstrateProductYield (%)[3][4]
1BenzeneTrifluoromethoxybenzene70
2Fluorobenzene1-Fluoro-4-(trifluoromethoxy)benzene78
31,2-Dichlorobenzene1,2-Dichloro-4-(trifluoromethoxy)benzene81
4Anisole4-Trifluoromethoxyanisole68
5Acetophenone1-(4-(Trifluoromethoxy)phenyl)ethan-1-one75
6Pyridine2-(Trifluoromethoxy)pyridine65
7Thiophene2-(Trifluoromethoxy)thiophene58
Table 3: C-H Trifluoromethoxylation of Benzylic and Non-activated C-H Bonds with BTMP[6][7][8]
EntrySubstrateProductYield (%)[5][6]
1Toluene(Trifluoromethoxymethyl)benzene65
2Ethylbenzene(1-(Trifluoromethoxy)ethyl)benzene72
3Diphenylmethane(Trifluoromethoxy)diphenylmethane81
4Adamantane1-(Trifluoromethoxy)adamantane55
5Cyclohexane(Trifluoromethoxy)cyclohexane48
6Isobutane2-Methyl-2-(trifluoromethoxy)propane45
7Pivalaldehyde2,2-Dimethylpropanoyl trifluoromethoxide68

Experimental Protocols

The following are general protocols for visible-light photoredox trifluoromethoxylation reactions. Note: These are generalized procedures and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: General Procedure for Photocatalytic C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide (BTMP)[1][2][3]

Materials:

  • (Hetero)arene substrate

  • Bis(trifluoromethyl)peroxide (BTMP) (handle with care as it is a gas)

  • [Ru(bpy)₃][PF₆]₂ (or other suitable photocatalyst)

  • Potassium fluoride (KF)

  • Acetonitrile (MeCN), anhydrous

  • Schlenk tube or other sealable reaction vessel

  • Blue LEDs (e.g., 450 nm)

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the (hetero)arene substrate (0.5 mmol, 1.0 equiv), [Ru(bpy)₃][PF₆]₂ (0.0075 mmol, 1.5 mol%), and KF (0.05 mmol, 0.1 equiv).

  • Seal the tube and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous acetonitrile (2.5 mL, 0.2 M).

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Carefully condense BTMP (2.5 mmol, 5.0 equiv) into the reaction vessel.

  • Seal the tube tightly and allow the reaction mixture to warm to room temperature.

  • Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir vigorously for 16 hours at room temperature.

  • After the reaction is complete, carefully vent the reaction vessel in a fume hood.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Photocatalytic Trifluoromethoxylation of Arenes and Heteroarenes with the "Second Ngai Reagent" in Continuous Flow[4][5]

Materials:

  • Arene or heteroarene substrate

  • "Second Ngai Reagent" (1-(trifluoromethoxy)-1H-benzo[d][5]triazole)

  • --INVALID-LINK--₂

  • Acetonitrile (MeCN) and Dichloromethane (CH₂Cl₂)

  • Microreactor setup with a pump, T-mixer, and a transparent tubing reactor coil

  • LED light source (e.g., 400 nm or 465 nm)

  • Back-pressure regulator

Procedure:

  • Prepare a solution of the arene or heteroarene substrate (25 equiv) and the "Second Ngai Reagent" (1 equiv) in a mixture of MeCN/CH₂Cl₂ (1:1). The concentration of the Ngai reagent should be around 0.04 M.

  • Prepare a separate solution of the photocatalyst --INVALID-LINK--₂ in the same solvent mixture.

  • Set up the microreactor system. Pump the two solutions at appropriate flow rates through a T-mixer to ensure proper mixing.

  • The mixed solution then flows through a reactor coil (e.g., FEP or PFA tubing) which is irradiated with an LED light source.

  • Maintain a constant temperature, typically room temperature.

  • A back-pressure regulator can be used to maintain a constant pressure within the reactor.

  • Collect the reaction mixture at the outlet of the reactor.

  • The residence time in the irradiated zone is controlled by the flow rate and the reactor volume. A typical residence time is around 1 hour.[3]

  • After collection, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Protocol 3: General Procedure for Photocatalytic C-H Trifluoromethoxylation of Benzylic C-H Bonds with BTMP[6][7][8]

Materials:

  • Benzylic substrate

  • Bis(trifluoromethyl)peroxide (BTMP)

  • Acetone

  • Quartz reaction tube or other UV-transparent vessel

  • UV lamp (e.g., 254 nm) or blue LEDs

  • Magnetic stirrer

Procedure:

  • To a quartz reaction tube equipped with a magnetic stir bar, add the benzylic substrate (0.5 mmol, 1.0 equiv).

  • Add acetone (2.5 mL, 0.2 M).

  • Cool the reaction mixture to -78 °C.

  • Condense BTMP (1.0 mmol, 2.0 equiv) into the reaction vessel.

  • Seal the tube and allow it to warm to room temperature.

  • Irradiate the reaction mixture with a UV lamp or blue LEDs with vigorous stirring for 12-24 hours.

  • After completion, carefully vent the reaction tube.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathways and experimental workflows involved in visible-light photoredox trifluoromethoxylation.

general_mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Intersystem Crossing Reagent OCF3 Reagent (e.g., BTMP, Ngai's Reagent) PC_star->Reagent SET PC_oxidized PC+ PC_star->PC_oxidized SET Reagent_radical [Reagent]•- Reagent->Reagent_radical Substrate Substrate (R-H) OCF3_radical •OCF3 Reagent_radical->OCF3_radical Fragmentation Intermediate [R(OCF3)-H]• OCF3_radical->Intermediate + Substrate Intermediate->PC_oxidized Oxidation Product Product (R-OCF3) Intermediate->Product - H+ PC_oxidized->PC Reduction

Caption: General mechanism of photoredox-catalyzed trifluoromethoxylation.

experimental_workflow_batch A 1. Combine Substrate, Photocatalyst, and Additives B 2. Degas and Add Solvent A->B C 3. Add Trifluoromethoxylating Reagent B->C D 4. Irradiate with Visible Light (with stirring) C->D E 5. Reaction Quench and Aqueous Workup D->E F 6. Extraction with Organic Solvent E->F G 7. Drying and Solvent Removal F->G H 8. Purification (e.g., Column Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for a typical batch trifluoromethoxylation.

continuous_flow_workflow reagents Reagent Solutions (Substrate, Reagent, PC) pumps Syringe Pumps reagents->pumps mixer T-Mixer pumps->mixer reactor Photoreactor Coil (Irradiated with LEDs) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Schematic of a continuous-flow trifluoromethoxylation setup.

References

Application Notes and Protocols for Organic Synthesis Pathways Involving Trifluoromethoxy-Substituted Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. This functional group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates and the performance of functional materials.

These application notes provide an overview of key synthetic methodologies for introducing the trifluoromethoxy group and for the synthesis of valuable trifluoromethoxy-substituted building blocks. Detailed experimental protocols for selected key transformations are also presented to facilitate their implementation in a laboratory setting.

Key Synthetic Methodologies for Trifluoromethoxylation

Several methods have been developed for the synthesis of trifluoromethoxy-containing compounds, ranging from classical approaches to modern transition-metal-mediated reactions. The choice of method often depends on the substrate scope, functional group tolerance, and scalability requirements.

1. Silver-Mediated O-Trifluoromethylation of Phenols and Alcohols:

A versatile and widely used method for the direct O-trifluoromethylation of phenols and alcohols involves the use of a silver salt, typically silver triflate (AgOTf), in combination with a trifluoromethyl source such as trimethyl(trifluoromethyl)silane (TMSCF₃) and an oxidant. This method is appreciated for its mild reaction conditions and broad substrate scope.

2. Oxidative Desulfurization-Fluorination of Xanthates:

This two-step process involves the conversion of a phenol or alcohol to a xanthate intermediate, followed by oxidative desulfurization and fluorination to yield the corresponding trifluoromethyl ether. Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) in combination with a fluoride source like pyridine-HF are commonly employed. This method is particularly useful for the synthesis of both aryl and alkyl trifluoromethyl ethers.[1]

3. Electrophilic Trifluoromethoxylation using Hypervalent Iodine Reagents (Togni Reagents):

Togni reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are powerful electrophilic trifluoromethylating agents. They can be used for the direct O-trifluoromethylation of various substrates, including N-aryl-N-hydroxylamines, which can then undergo rearrangement to afford ortho-trifluoromethoxylated anilines.

4. Electrophilic Trifluoromethoxylation using Umemoto Reagents:

Umemoto reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are another class of effective electrophilic trifluoromethylating agents.[2] They are known for their thermal stability and can be used to trifluoromethylate a variety of nucleophiles.[2]

Synthesis of Key Trifluoromethoxy-Substituted Building Blocks

Trifluoromethoxy-substituted anilines, boronic acids, and halides are crucial building blocks for the synthesis of more complex molecules in drug discovery and materials science.

1. 4-(Trifluoromethoxy)aniline: This is a vital intermediate for the synthesis of pharmaceuticals and agrochemicals.[3][4] One synthetic approach involves the nitration of trifluoromethoxybenzene followed by reduction of the resulting nitro-intermediate.[4]

2. 2-(Trifluoromethoxy)phenylboronic Acid: This boronic acid derivative is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds, enabling the synthesis of complex organic molecules.[5]

3. Trifluoromethoxy-Substituted Heterocycles: The incorporation of the trifluoromethoxy group into heterocyclic scaffolds is of great interest. Methods for the synthesis of trifluoromethylpyridines, for instance, often involve the chlorination and subsequent fluorination of picoline precursors.[6]

Experimental Protocols

Protocol 1: Silver-Mediated O-Trifluoromethylation of a Phenol

This protocol describes a general procedure for the direct O-trifluoromethylation of an unprotected phenol using TMSCF₃ as the trifluoromethyl source.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Phenol, AgOTf, CsF, and 2-Fluoropyridine in a flask add_reagents Add TMSCF3 and Selectfluor® start->add_reagents Under inert atmosphere stir Stir at room temperature add_reagents->stir Monitor by TLC quench Quench reaction stir->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for silver-mediated O-trifluoromethylation.

Materials:

  • Phenol substrate

  • Silver triflate (AgOTf)

  • Cesium fluoride (CsF)

  • 2-Fluoropyridine

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Selectfluor®

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the phenol substrate (1.0 equiv), silver triflate (1.2 equiv), cesium fluoride (1.5 equiv), and 2-fluoropyridine (1.2 equiv).

  • Add anhydrous dichloromethane as the solvent.

  • To the stirred suspension, add trimethyl(trifluoromethyl)silane (1.5 equiv) followed by the portion-wise addition of Selectfluor® (1.5 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl trifluoromethyl ether.

Substrate ExampleYield (%)Reference
4-tert-Butylphenol85[1]
4-Methoxyphenol78[1]
2-Naphthol92[1]
Protocol 2: Synthesis of 4-(Trifluoromethoxy)aniline via Nitration and Reduction

This protocol outlines a two-step synthesis of 4-(trifluoromethoxy)aniline from trifluoromethoxybenzene.

Logical Relationship Diagram:

G start Trifluoromethoxybenzene intermediate 4-Nitrotrifluoromethoxybenzene start->intermediate Nitration (HNO3, H2SO4) final_product 4-(Trifluoromethoxy)aniline intermediate->final_product Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway to 4-(trifluoromethoxy)aniline.

Step 1: Nitration of Trifluoromethoxybenzene

Materials:

  • Trifluoromethoxybenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add trifluoromethoxybenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the trifluoromethoxybenzene solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and a dilute solution of sodium bicarbonate, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-nitrotrifluoromethoxybenzene.

ReactantReagentsTemperature (°C)Time (h)Yield (%)Reference
TrifluoromethoxybenzeneHNO₃, H₂SO₄0-101-2~90[4]

Step 2: Reduction of 4-Nitrotrifluoromethoxybenzene

Materials:

  • 4-Nitrotrifluoromethoxybenzene

  • Reducing agent (e.g., Tin(II) chloride, Hydrogen with Pd/C catalyst)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Acid or base for work-up as required

  • Standard laboratory glassware for reduction reactions

Procedure (using Hydrogen and Pd/C):

  • Dissolve 4-nitrotrifluoromethoxybenzene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the mixture at room temperature until the hydrogen uptake ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-(trifluoromethoxy)aniline.

ReactantReagentsSolventPressure (psi)Yield (%)Reference
4-NitrotrifluoromethoxybenzeneH₂, 10% Pd/CEthanol50>95[3]
Protocol 3: O-Trifluoromethylation of N-Aryl-N-hydroxylamine using Togni Reagent II

This protocol describes the synthesis of an ortho-trifluoromethoxylated aniline derivative through a two-step, one-pot procedure involving O-trifluoromethylation of an N-aryl-N-hydroxylamine followed by a thermally induced rearrangement.[7]

Experimental Workflow Diagram:

G start N-Aryl-N-hydroxylamine step1 O-Trifluoromethylation (Togni Reagent II, Cs2CO3) start->step1 intermediate N-Aryl-N-(trifluoromethoxy)amine (Intermediate) step1->intermediate step2 Thermal Rearrangement (Heat in MeNO2) intermediate->step2 product ortho-Trifluoromethoxylated Aniline step2->product

Caption: Two-step synthesis of ortho-trifluoromethoxylated aniline.

Materials:

  • N-Aryl-N-hydroxylamine substrate

  • Togni Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Chloroform (CHCl₃)

  • Nitromethane (MeNO₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the N-aryl-N-hydroxylamine substrate (1.0 equiv) and a catalytic amount of cesium carbonate (0.1 equiv) in anhydrous chloroform.

  • Add Togni Reagent II (1.2 equiv) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the O-trifluoromethylation is complete, remove the chloroform under reduced pressure.

  • To the crude intermediate, add nitromethane and heat the mixture at a specified temperature (e.g., 80-120 °C) to induce the rearrangement.

  • Monitor the rearrangement by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the ortho-trifluoromethoxylated aniline.

Substrate (N-Aryl-N-hydroxylamine derivative)Rearrangement Temp (°C)Yield (%)Reference
N-Acetyl-N-(4-methoxyphenyl)hydroxylamine8085[7]
N-Acetyl-N-(4-chlorophenyl)hydroxylamine10078[7]
N-Acetyl-N-(3-pyridyl)hydroxylamine12065[8]

These protocols provide a starting point for researchers to explore the synthesis of trifluoromethoxy-substituted compounds. It is crucial to consult the original literature for specific details and to perform appropriate safety assessments before conducting any chemical reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethoxy-substituted compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable molecules.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My trifluoromethoxylation reaction has a low yield or is not proceeding. What are the common causes and potential solutions?

Answer: Low or no yield in trifluoromethoxylation reactions is a common issue that can arise from several factors related to reagents, substrates, and reaction conditions.

  • Reagent Instability or Purity: The trifluoromethoxide anion is notoriously unstable and challenging to handle directly.[1][2] Many modern reagents are designed to release the trifluoromethoxy group under specific conditions.

    • Solution: Ensure your trifluoromethoxylating reagent is of high purity and has been stored correctly. For reagents that generate the trifluoromethoxide anion in situ, the purity and dryness of the precursor and activators are critical. For instance, when using silver(I) trifluoromethoxide (AgOCF₃), it is often prepared in situ because the isolated salt can be unstable.[3][4]

  • Substrate Reactivity: The electronic and steric properties of your substrate play a crucial role.

    • Aryl Trifluoromethyl Ethers: Electron-deficient phenols or aryl halides are often challenging substrates. Conversely, very electron-rich phenols may be prone to side reactions like C-trifluoromethylation, especially with electrophilic reagents.[5]

    • Alkyl Trifluoromethyl Ethers: The nature of the leaving group is critical for nucleophilic substitution. Iodides are generally more reactive than bromides, and chlorides are often unreactive.[1] Steric hindrance around the reaction center can also significantly decrease the reaction rate.

    • Solution: For less reactive substrates, you may need to switch to a more powerful trifluoromethoxylating reagent, use a catalyst, or apply more forcing reaction conditions (e.g., higher temperature), though this can lead to decomposition of the reagent or product.[5]

  • Reaction Conditions:

    • Moisture and Air Sensitivity: Many trifluoromethoxylation reactions are sensitive to moisture and air. The trifluoromethoxide anion can be protonated by water, and some reagents and intermediates are oxygen-sensitive.

    • Solution: Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF or acetonitrile are commonly used.

    • Solution: If your reaction is sluggish, consider screening different anhydrous solvents. For nucleophilic reactions, a solvent that can solubilize the reagents and stabilize charged intermediates is often beneficial.[1]

Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is a common challenge. The nature of the side products depends on the reaction type and substrate.

  • C-Trifluoromethylation: With electrophilic trifluoromethoxylating reagents and electron-rich aromatic substrates (like phenols), competitive trifluoromethylation at the aromatic ring (C-trifluoromethylation) can be a significant side reaction.[5]

    • Solution: Altering the reaction conditions, such as temperature and the choice of base or catalyst, can sometimes favor O-trifluoromethylation. Using a different class of reagent (e.g., a nucleophilic source of trifluoromethoxy) may also be a viable strategy.

  • Decomposition of Reagents: Many trifluoromethoxylating reagents are thermally unstable and can decompose, especially at elevated temperatures, leading to a complex mixture of byproducts.[6]

    • Solution: Carefully control the reaction temperature. If the reaction requires heat, perform a time-course study to determine the optimal reaction time to maximize product formation and minimize decomposition.

  • Elimination Reactions: For the synthesis of alkyl trifluoromethyl ethers from secondary or tertiary alkyl halides, elimination can be a competitive pathway, leading to the formation of alkenes.

    • Solution: Use a non-nucleophilic base if a base is required. Lowering the reaction temperature can also favor substitution over elimination.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for introducing a trifluoromethoxy (-OCF₃) group?

A1: There are three primary strategies for trifluoromethoxylation:

  • Nucleophilic Trifluoromethoxylation: This involves the reaction of a nucleophilic source of the trifluoromethoxide anion (or a precursor) with an electrophilic substrate, such as an alkyl halide or an activated aryl system.[1]

  • Electrophilic Trifluoromethoxylation: This strategy employs reagents that deliver an electrophilic "OCF₃" equivalent to a nucleophilic substrate, such as a phenol or an electron-rich arene. Reagents like those developed by Togni and Umemoto fall into this category.[5][7]

  • Radical Trifluoromethoxylation: This approach uses reagents that can generate a trifluoromethoxy radical, which then reacts with a suitable substrate, often an arene or heteroarene.[8][9]

Q2: Why is the trifluoromethoxide anion so unstable?

A2: The trifluoromethoxide anion (CF₃O⁻) is highly unstable due to the strong electron-withdrawing nature of the three fluorine atoms. This destabilizes the negative charge on the oxygen atom. It has a tendency to decompose, often to carbonyl fluoride (COF₂) and a fluoride ion.[10] This instability is a primary reason why direct handling of trifluoromethoxide salts is challenging and why many synthetic methods rely on in situ generation or specialized transfer reagents.

Q3: Can I use standard fluorinating reagents to convert a methoxy group (-OCH₃) to a trifluoromethoxy group (-OCF₃)?

A3: Direct conversion of a methoxy group to a trifluoromethoxy group is generally not a feasible one-step process under standard conditions. The traditional approach involves a multi-step sequence, such as the chlorination of an anisole derivative to an aryl trichloromethyl ether, followed by a halogen exchange (Halex) reaction with a fluoride source like SbF₃ or HF.[7] This method often requires harsh conditions.

Q4: Are there special safety precautions I should take when working with trifluoromethoxylating reagents?

A4: Yes. Many trifluoromethoxylating reagents and their precursors can be toxic, corrosive, or reactive with water. For example, reagents that generate fluorophosgene (COF₂) as a byproduct are particularly hazardous due to the high toxicity of COF₂.[11] Always consult the Safety Data Sheet (SDS) for the specific reagents you are using. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere if the reagents are moisture-sensitive.

Data Presentation

Table 1: Comparison of Selected Trifluoromethoxylating Reagents and Their Applications

Reagent ClassExample Reagent(s)Typical SubstratesAdvantagesCommon Challenges
Nucleophilic AgOCF₃, CsOCF₃, (E)-O-trifluoromethyl-benzaldoximes (TFBO)Alkyl halides, Aryl stannanes, Arylboronic acidsGood for aliphatic systems; Milder conditions for some reagents.[1][4]Instability of trifluoromethoxide; Often requires stoichiometric silver salts.[4]
Electrophilic Togni reagents, Umemoto reagentsPhenols, Alcohols, N-Heteroaromatic alcoholsDirect O-trifluoromethylation of hydroxyl groups.[5]Can lead to C-trifluoromethylation side products; Reagents can be expensive.[5][7]
Radical Bis(trifluoromethyl)peroxide (BTMP), N-Trifluoromethoxy-pyridinium saltsArenes, HeteroarenesDirect C-H functionalization is possible; Good for late-stage functionalization.[8][12]Often results in mixtures of regioisomers; May require a large excess of the substrate.[12]

Table 2: Nucleophilic Trifluoromethoxylation of Alkyl Halides with (E)-O-Trifluoromethyl-benzaldoximes (TFBO) [1]

Substrate (Alkyl Halide)ProductYield (%)
1-Iodooctane1-(Trifluoromethoxy)octane85
1-Bromo-3-phenylpropane1-Phenyl-3-(trifluoromethoxy)propane78
Benzyl bromideBenzyl trifluoromethyl ether92
1-Bromo-4-nitrobenzene1-Nitro-4-(trifluoromethoxy)benzeneNot Reported (Aryl Halide)
2-Bromopropane2-(Trifluoromethoxy)propane45

Standard reaction conditions: alkyl halide (1.0 equiv.), Cs₂CO₃ (3.5 equiv.), TFBO (5.0 equiv.), DMA, 70 °C, N₂ atmosphere.

Experimental Protocols

Protocol 1: General Procedure for the Two-Step O-Trifluoromethylation of Phenols via Xanthate Intermediates

This protocol is adapted from a method that avoids highly toxic reagents like HF-pyridine.[2]

Step 1: Xanthate Formation

  • To a round-bottom flask flushed with nitrogen, add the phenol (1.0 equiv.), 3-methyl-1-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide (1.0 equiv.), and anhydrous acetonitrile.

  • Add triethylamine (1.1 equiv.) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting phenol.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the corresponding aryl xanthate.

Step 2: Oxidative Desulfurization-Fluorination

  • In a screw-cap vial open to the air, dissolve the aryl xanthate (1.0 equiv.) in anhydrous dichloromethane.

  • Add XtalFluor-E (2.0 equiv.) and trichloroisocyanuric acid (TCCA) (1.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis shows completion.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aryl trifluoromethyl ether.

Protocol 2: Silver-Mediated Trifluoromethoxylation of an Aryl Stannane

This protocol is a representative procedure for the nucleophilic trifluoromethoxylation of an activated aromatic system.[4]

  • Preparation of the Trifluoromethoxide Reagent: In a glovebox, prepare a stock solution of the trifluoromethoxide reagent in situ. For example, by reacting a suitable precursor like trifluoromethyl trifluoromethanesulfonate with a fluoride source.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the aryl stannane (1.0 equiv.) in a mixture of anhydrous THF and acetone.

  • Cool the reaction mixture to -30 °C.

  • Add silver(I) hexafluorophosphate (AgPF₆) (2.0 equiv.) and F-TEDA-PF₆ (Selectfluor®, 2.0 equiv.) to the reaction mixture.

  • Slowly add the pre-prepared trifluoromethoxide solution to the reaction mixture at -30 °C.

  • Stir the reaction at -30 °C and monitor its progress by ¹⁹F NMR or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Warm the mixture to room temperature and filter through a pad of celite.

  • Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Visualizations

Synthesis_Challenges cluster_approaches Synthetic Approaches cluster_challenges Key Challenges Start Starting Material (e.g., Phenol, Alkyl Halide, Arene) Nucleophilic Nucleophilic (-OCF3 source) Start->Nucleophilic Electrophilic Substrate Electrophilic Electrophilic (+OCF3 source) Start->Electrophilic Nucleophilic Substrate Radical Radical (•OCF3 source) Start->Radical C-H Bond Substrate Reagent Reagent Instability & Decomposition Nucleophilic->Reagent Product Trifluoromethoxy- Substituted Compound Nucleophilic->Product SideRxns Side Reactions (e.g., C-Trifluoromethylation) Electrophilic->SideRxns Electrophilic->Product Scope Limited Substrate Scope & F.G. Tolerance Radical->Scope Radical->Product Conditions Harsh Reaction Conditions Product->Conditions High Temp. Leads to Decomposition

Caption: Overview of synthetic approaches and associated challenges.

Troubleshooting_Workflow Start Low/No Yield in Trifluoromethoxylation CheckReagent 1. Check Reagent Quality Start->CheckReagent ReagentOK Reagent OK? CheckReagent->ReagentOK CheckConditions 2. Verify Anhydrous/ Inert Conditions ConditionsOK Conditions OK? CheckConditions->ConditionsOK CheckSubstrate 3. Evaluate Substrate Reactivity SubstrateOK Substrate Suitable? CheckSubstrate->SubstrateOK Optimize 4. Optimize Conditions (Temp, Solvent, Catalyst) Success Reaction Improved Optimize->Success ReagentOK->CheckConditions Yes NewReagent Use fresh/purified reagent ReagentOK->NewReagent No ConditionsOK->CheckSubstrate Yes DrySystem Thoroughly dry glassware & solvents ConditionsOK->DrySystem No SubstrateOK->Optimize Yes ModifySubstrate Modify substrate or change reagent type SubstrateOK->ModifySubstrate No NewReagent->CheckReagent DrySystem->CheckConditions ModifySubstrate->CheckSubstrate

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid. This valuable intermediate is often utilized in the development of pharmaceuticals and other biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid?

A1: The most common and effective methods for synthesizing (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid and its analogues are the Perkin reaction and the Knoevenagel-Doebner condensation.[1][2][3] Both reactions involve the condensation of an aromatic aldehyde, in this case, 2-(trifluoromethoxy)benzaldehyde, with a reagent that provides the acrylic acid moiety.

Q2: Which synthetic route, Perkin or Knoevenagel-Doebner, is generally preferred for this type of compound?

A2: For the synthesis of cinnamic acid derivatives, the Knoevenagel-Doebner condensation is often preferred. It typically proceeds under milder conditions and can offer higher yields and purity compared to the Perkin reaction.[4][5] The Perkin reaction often requires high temperatures and can sometimes lead to side products.[6]

Q3: What are the key starting materials for the Knoevenagel-Doebner synthesis of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid?

A3: The key starting materials are 2-(trifluoromethoxy)benzaldehyde and malonic acid. The reaction is typically catalyzed by a base, such as piperidine or pyridine.[3][7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). You should observe the consumption of the starting aldehyde and the appearance of a new, more polar spot corresponding to the product, the acrylic acid.

Q5: What is the expected stereochemistry of the final product?

A5: The Knoevenagel-Doebner condensation and the Perkin reaction predominantly yield the thermodynamically more stable (E)-isomer (trans-isomer) of the acrylic acid.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: 2-(trifluoromethoxy)benzaldehyde may have oxidized to the corresponding carboxylic acid. Malonic acid may have absorbed moisture.2. Inactive catalyst: The base catalyst (e.g., piperidine, pyridine) may be old or impure.3. Insufficient reaction time or temperature: The reaction may not have gone to completion.4. Premature precipitation of product: If the product is insoluble in the reaction medium, it might precipitate before the reaction is complete.1. Purify the aldehyde by distillation before use. Dry the malonic acid in a desiccator over a drying agent.2. Use a freshly opened bottle or purified catalyst .3. Extend the reaction time and monitor by TLC. If the reaction is still sluggish, a moderate increase in temperature can be attempted.4. If precipitation occurs early, consider using a co-solvent to improve solubility.
Formation of Side Products (Multiple Spots on TLC) 1. Self-condensation of the aldehyde: Although less common for aromatic aldehydes, it can occur under harsh basic conditions.2. Decarboxylation of malonic acid: At elevated temperatures, malonic acid can decompose.3. Formation of the (Z)-isomer: While the (E)-isomer is favored, some of the (Z)-isomer may form.1. Maintain the recommended reaction temperature and avoid excessively strong bases.2. Avoid unnecessarily high reaction temperatures .3. The (Z)-isomer can often be minimized by allowing the reaction to reach thermodynamic equilibrium. Isomerization to the more stable (E)-isomer can sometimes be facilitated by exposure to a small amount of iodine in solution or by prolonged heating.
Difficulty in Product Purification 1. Incomplete removal of the catalyst: Basic catalysts like pyridine or piperidine can be difficult to remove completely.2. Presence of unreacted starting materials: If the reaction did not go to completion.3. Co-precipitation of impurities: Other reaction byproducts may co-precipitate with the desired product.1. Acidify the reaction mixture after completion to protonate the basic catalyst, making it water-soluble for easier removal during aqueous workup.2. Optimize the reaction conditions to drive the reaction to completion. Unreacted aldehyde can often be removed by recrystallization.3. Recrystallization from a suitable solvent system is the most effective method for purification. Experiment with different solvents or solvent mixtures to achieve the best separation.

Experimental Protocols

Knoevenagel-Doebner Condensation for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic Acid

This protocol is adapted from a similar synthesis of 3-(trifluoromethyl)cinnamic acid and is expected to provide good results for the target molecule.[7]

Materials:

  • 2-(trifluoromethoxy)benzaldehyde

  • Malonic acid

  • Anhydrous pyridine

  • Piperidine

  • Ice

  • Concentrated hydrochloric acid

  • Ethanol/water mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-(trifluoromethoxy)benzaldehyde (1 equivalent), malonic acid (1.5 - 2 equivalents), and anhydrous pyridine (as solvent).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the aldehyde), allow the mixture to cool to room temperature.

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product.

  • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cinnamic Acid Synthesis

ReactionAldehydeReagentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Knoevenagel-Doebner3-(trifluoromethyl)benzaldehydeMalonic acidPyridine/PiperidinePyridineReflux496[7]
PerkinBenzaldehydeAcetic anhydrideSodium acetateAcetic anhydride1808~70[6]

Visualizations

Signaling Pathway: Knoevenagel-Doebner Condensation Mechanism

Knoevenagel_Doebner cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration and Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Malonic_Acid->Enolate Deprotonation Base Base (Piperidine) Aldehyde 2-(Trifluoromethoxy)benzaldehyde Intermediate_1 Aldol Adduct Enolate->Intermediate_1 Nucleophilic Attack Intermediate_2 Unstable Intermediate Intermediate_1->Intermediate_2 Dehydration Product (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid Intermediate_2->Product Decarboxylation

Caption: Knoevenagel-Doebner condensation mechanism for the synthesis.

Experimental Workflow

Workflow A 1. Mix Reactants (Aldehyde, Malonic Acid, Pyridine, Piperidine) B 2. Heat to Reflux (4-6 hours) A->B C 3. Monitor by TLC B->C D 4. Cooldown C->D Reaction Complete E 5. Precipitation (Ice/HCl) D->E F 6. Filtration E->F G 7. Drying F->G H 8. Recrystallization G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting Start Low Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Success Improved Yield Start->Success No Check_Catalyst Check Catalyst Activity Check_Purity->Check_Catalyst Extend_Time Extend Reaction Time/Increase Temp Check_Catalyst->Extend_Time Optimize_Purification Optimize Purification Extend_Time->Optimize_Purification Optimize_Purification->Success

Caption: A logical flow for troubleshooting low yield issues.

References

Technical Support Center: Purification of Crude 2-(Trifluoromethoxy)cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-(Trifluoromethoxy)cinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-(Trifluoromethoxy)cinnamic acid?

A1: The primary techniques for purifying crude 2-(Trifluoromethoxy)cinnamic acid are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in my crude 2-(Trifluoromethoxy)cinnamic acid?

A2: Impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation. Common impurities may include:

  • Unreacted 2-(trifluoromethoxy)benzaldehyde

  • Reagents from the condensation reaction (e.g., malonic acid, acetic anhydride)

  • The cis-isomer of 2-(Trifluoromethoxy)cinnamic acid

  • Self-condensation products of the starting aldehyde or other side-reaction products.[1]

Q3: How can I assess the purity of my 2-(Trifluoromethoxy)cinnamic acid?

A3: Purity can be assessed using several analytical methods:

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities by comparing the integrals of the product peaks to those of the impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Oiling out (product separates as a liquid) The melting point of the solid is lower than the boiling point of the solvent. The rate of crystallization is too rapid.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Re-heat the solution to dissolve the oil and allow it to cool more slowly. - Ensure the solution is not supersaturated before cooling.
No crystal formation upon cooling - Too much solvent was used. - The solution is not sufficiently saturated. - The cooling process is too slow.- Boil off some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath to lower the solubility.
Low recovery of purified product - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. - Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use ice-cold solvent to wash the crystals and use a minimal amount. - Ensure the filtration apparatus is pre-heated before hot filtration.
Crystals are colored Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of spots (overlapping bands) - The solvent system (eluent) is not optimal. - The column was not packed properly (channeling). - The column was overloaded with crude material.- Optimize the eluent system using TLC to achieve good separation between the product and impurities. - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of crude material for the column size.
Product is not eluting from the column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent.
Cracking of the silica gel bed The column ran dry.Never let the solvent level drop below the top of the silica gel.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude 2-(Trifluoromethoxy)cinnamic acid in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) may also be effective.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-(Trifluoromethoxy)cinnamic acid in an organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base (e.g., saturated sodium bicarbonate solution) to the separatory funnel. The acidic cinnamic acid derivative will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh basic solution.

  • Re-acidification: Combine the aqueous layers and acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The purified 2-(Trifluoromethoxy)cinnamic acid will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry thoroughly.

Quantitative Data Summary

Purification Technique Typical Purity Achieved Typical Recovery Rate Notes
Recrystallization >98%60-90%Purity and recovery are highly dependent on the chosen solvent system and the nature of the impurities.
Acid-Base Extraction >95%70-95%Effective for removing neutral and basic impurities. Purity can be further improved by a subsequent recrystallization.
Column Chromatography >99%50-80%Provides the highest purity but is generally more time-consuming and may have lower recovery.[3]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (remove insolubles) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: A typical workflow for the purification of 2-(Trifluoromethoxy)cinnamic acid via recrystallization.

troubleshooting_logic cluster_troubleshooting Troubleshooting: No Crystal Formation Start No Crystals Form Upon Cooling Q1 Is the solution visibly cloudy or saturated? Start->Q1 A1_Yes Scratch flask inner wall or add seed crystal Q1->A1_Yes Yes A1_No Boil off some solvent to concentrate Q1->A1_No No End Crystals Form A1_Yes->End A1_No->Q1

Caption: A logic diagram for troubleshooting the common issue of no crystal formation during recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges of Trifluoromethoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with trifluoromethoxyphenyl derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why are my trifluoromethoxyphenyl derivatives showing poor solubility in common organic solvents?

A1: The solubility of trifluoromethoxyphenyl derivatives is influenced by a combination of factors. The trifluoromethoxy (-OCF₃) group is highly lipophilic and electron-withdrawing, which can lead to strong intermolecular interactions and high crystal lattice energy.[1][2][3] This often results in poor solubility, even in some non-polar organic solvents. The position of the -OCF₃ group (ortho, meta, para) on the phenyl ring can also affect the molecule's polarity, crystal packing, and ultimately its solubility.

Q2: I am observing precipitation of my compound during my reaction or workup. What can I do?

A2: Precipitation during a reaction or workup can be caused by several factors, including changes in temperature, solvent polarity, or concentration.[4][5] If precipitation occurs upon cooling, try to maintain the reaction mixture at a slightly elevated temperature. If it happens during a workup when adding an anti-solvent or changing the solvent system, consider adding the second solvent more slowly and with vigorous stirring.[5] In some cases, a small amount of a co-solvent can help maintain solubility.[6]

Q3: How can I predict the best solvent for my trifluoromethoxyphenyl derivative?

A3: While experimental determination is the most accurate method, the principle of "like dissolves like" can provide a starting point. Given the fluorinated nature of the trifluoromethoxy group, solvents with some fluorine content or those with similar polarity may be good candidates. Additionally, Hansen Solubility Parameters (HSP) can be a useful predictive tool if the HSP values for your compound of interest are known or can be estimated.[7][8][9] The HSP considers dispersion, polar, and hydrogen bonding interactions to predict miscibility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Compound is poorly soluble in a range of common organic solvents at room temperature.

Potential Cause Suggested Solution
High crystal lattice energyGently heat the solvent while dissolving the compound. Be cautious not to exceed the boiling point of the solvent or decompose the compound.
Mismatch in polarity between solute and solventExperiment with a broader range of solvents, including polar aprotic (e.g., DMF, DMSO), polar protic (e.g., ethanol, methanol), and non-polar (e.g., toluene, dichloromethane) options.
Strong intermolecular interactionsUtilize a co-solvent system. Adding a small amount of a good solvent to a poor solvent can sometimes significantly increase solubility.[10]

Issue 2: Compound precipitates out of solution upon cooling.

Potential Cause Suggested Solution
Supersaturation at higher temperatureTry to use a more suitable solvent where the compound has good solubility even at lower temperatures. If that's not possible, consider performing subsequent reaction steps at a slightly elevated temperature.
Change in crystal formAnalyze the precipitate to see if it's a different polymorph. Sometimes, a metastable form crystallizes first.

Issue 3: Difficulty in achieving a desired concentration for a reaction.

| Potential Cause | Suggested Solution | | Limited solubility in the reaction solvent | If the reaction conditions allow, switch to a solvent with higher solubilizing power for your compound. Alternatively, explore the use of solubility-enhancing techniques such as complexation with cyclodextrins or the formation of a solid dispersion.[11][12][13] | | Common ion effect | If your reaction involves salts, the presence of a common ion might suppress the solubility of your compound.[4] |

Quantitative Solubility Data

Precise quantitative solubility data for a wide range of trifluoromethoxyphenyl derivatives in various organic solvents is not extensively available in the public domain. The table below provides a predicted qualitative solubility profile based on general principles of chemical interactions. It is strongly recommended to experimentally determine the solubility of your specific compound for accurate results.

Organic SolventChemical ClassPredicted SolubilityRationale
MethanolPolar ProticModerate to HighCapable of hydrogen bonding, which may interact favorably with the oxygen of the trifluoromethoxy group.
EthanolPolar ProticModerateSimilar to methanol but slightly less polar.
AcetonePolar AproticModerate to HighGood general solvent for many organic compounds.
Dichloromethane (DCM)Non-PolarModerateThe overall non-polar character of many trifluoromethoxyphenyl derivatives should allow for reasonable solubility.
TolueneNon-PolarLow to ModerateAromatic interactions with the phenyl ring can aid solubility, but polarity differences may be a limiting factor.
N,N-Dimethylformamide (DMF)Polar AproticHighA strong polar aprotic solvent that is often effective for dissolving compounds with low solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticHighAnother powerful polar aprotic solvent known for its excellent solvating properties for a wide range of compounds.[13]

Experimental Protocols

Protocol 1: Experimental Determination of Solubility

This protocol outlines a general method for determining the solubility of a trifluoromethoxyphenyl derivative in a specific organic solvent.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Weigh excess amount of the trifluoromethoxyphenyl derivative into a vial. B Add a known volume of the desired organic solvent. A->B C Seal the vial and agitate at a constant temperature for 24-48 hours to reach equilibrium. B->C D Allow the solution to settle, then filter the supernatant to remove undissolved solid. C->D E Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis). D->E

Caption: Workflow for the experimental determination of solubility.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol describes a general procedure for improving the solubility of a compound by using a mixture of two or more solvents.

G A Select a 'good' solvent in which the compound is highly soluble. C Dissolve the trifluoromethoxyphenyl derivative in a minimal amount of the 'good' solvent. A->C B Select a 'poor' solvent which is the primary solvent for the experiment. D Slowly add the 'poor' solvent to the solution with vigorous stirring. B->D C->D E Observe for any signs of precipitation. D->E F Optimize the ratio of the co-solvents to maintain solubility at the desired concentration. E->F

Caption: Workflow for utilizing a co-solvent system to enhance solubility.

Protocol 3: Troubleshooting Precipitation Issues

This decision-making workflow can help diagnose and resolve unexpected precipitation of your trifluoromethoxyphenyl derivative.

G Start Precipitation Observed Q1 Was there a temperature change? Start->Q1 A1_Yes Re-dissolve with gentle heating and maintain temperature. Q1->A1_Yes Yes A1_No Proceed to next question. Q1->A1_No No Q2 Was a new solvent/reagent added? A1_No->Q2 A2_Yes Add the new component more slowly with vigorous stirring. Consider using a co-solvent. Q2->A2_Yes Yes A2_No Proceed to next question. Q2->A2_No No Q3 Is the concentration too high? A2_No->Q3 A3_Yes Dilute the solution or use a more effective solvent. Q3->A3_Yes Yes A3_No Investigate other factors (e.g., pH, ionic strength). Q3->A3_No No

Caption: A troubleshooting guide for addressing compound precipitation.

References

Side-product formation in the synthesis of fluorinated acrylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated acrylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during the synthesis of these valuable monomers.

Troubleshooting Guides

This section provides detailed guidance on identifying and resolving common side-product formations during the synthesis of fluorinated acrylic acids.

Issue 1: Formation of Halogenated (Non-Fluorinated) Acrylic Acid Byproducts

Q1: During the synthesis of methyl 2-fluoroacrylate from a chlorinated precursor, I am observing a significant amount of methyl 2-chloroacrylate as a byproduct. How can I minimize this?

A1: The formation of methyl 2-chloroacrylate is a common competing reaction, particularly at elevated temperatures, due to elimination of a chlorine atom instead of the desired fluorine substitution or subsequent elimination.[1][2]

Troubleshooting Steps:

  • Temperature Control: The reaction temperature is a critical factor. At temperatures around 150°C, the formation of 2-chloroacrylic acid can become the major reaction pathway. It is recommended to maintain the reaction temperature in the range of 100-120°C to favor the formation of the desired 2-fluoroacrylate.[1][2]

  • Reagent Selection: The choice of fluorinating agent and base can influence the selectivity of the reaction. Utilizing a milder base or a more selective fluorinating agent may reduce the elimination of chlorine.

  • Monitoring Reaction Progress: Closely monitor the reaction using techniques like GC-MS to determine the optimal reaction time and temperature that maximizes the yield of the desired product while minimizing the formation of the chloroacrylate byproduct.[1]

Logical Workflow for Minimizing Chloroacrylate Byproduct

start High Yield of Methyl 2-Chloroacrylate Byproduct Detected check_temp Is Reaction Temperature > 120°C? start->check_temp reduce_temp Reduce Temperature to 100-120°C check_temp->reduce_temp Yes optimize_base Consider a Weaker or More Hindered Base check_temp->optimize_base No monitor_gcms Monitor Reaction by GC-MS for Optimal Conversion reduce_temp->monitor_gcms end_product Increased Yield of Methyl 2-Fluoroacrylate monitor_gcms->end_product optimize_base->monitor_gcms

Caption: Troubleshooting workflow for reducing chloroacrylate byproduct.

Issue 2: Michael Addition Side-Products

Q2: I am synthesizing a 2-fluoroacrylic acid derivative and suspect the formation of a Michael addition adduct as a side-product. What causes this and how can it be prevented?

A2: The electron-withdrawing nature of the fluorine atom and the carboxyl group makes the double bond of 2-fluoroacrylic acid susceptible to nucleophilic attack, leading to a Michael-type 1,4-addition. This can occur if nucleophiles, such as fluoride ions from the fluorinating reagent or other nucleophilic species, are present in the reaction mixture.

Troubleshooting Steps:

  • Control Stoichiometry of Nucleophiles: Carefully control the stoichiometry of any nucleophilic reagents. If a fluoride salt is used as the fluorinating agent, using a minimal excess can help reduce the likelihood of a subsequent Michael addition.

  • Choice of Base: The choice of base is crucial. A bulky, non-nucleophilic base is preferred for dehydrohalogenation steps to avoid its participation as a nucleophile in a Michael addition.

  • Reaction Conditions: Lowering the reaction temperature can help to decrease the rate of the Michael addition, which may have a higher activation energy than the desired reaction.

  • Protecting Groups: In multi-step syntheses, consider protecting the acrylic acid moiety if other synthetic transformations introduce strong nucleophiles.

Reaction Pathway: Michael Addition Side-Product

fluoroacrylate 2-Fluoroacrylic Acid Derivative transition_state fluoroacrylate->transition_state nucleophile Nucleophile (e.g., F⁻) nucleophile->transition_state michael_adduct Michael Adduct (Side-Product) transition_state->michael_adduct

Caption: Formation of a Michael addition side-product.

Issue 3: Dimerization and Oligomerization

Q3: My fluorinated acrylic acid is polymerizing or forming dimers/oligomers during synthesis or workup. How can I prevent this?

A3: Fluorinated acrylic acids, like their non-fluorinated counterparts, are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators. Dimerization can also occur through various mechanisms.

Troubleshooting Steps:

  • Use of Polymerization Inhibitors: Incorporate a polymerization inhibitor, such as hydroquinone or phenothiazine, into the reaction mixture and during purification steps like distillation.

  • Temperature Management: Avoid excessive heating. Use the lowest feasible temperatures for reactions and distillations. Vacuum distillation is highly recommended to lower the boiling point.

  • Oxygen Control: The effectiveness of some inhibitors, like hydroquinone, depends on the presence of oxygen. Ensure that the reaction and purification are not performed under strictly anaerobic conditions unless a different type of inhibitor is used.

  • Storage: Store the purified fluorinated acrylic acid at low temperatures (refrigerated) and in the presence of an inhibitor to prevent polymerization over time.

Experimental Workflow: Synthesis with Polymerization Inhibition

start Start Synthesis add_inhibitor Add Polymerization Inhibitor (e.g., Hydroquinone) start->add_inhibitor reaction Perform Synthesis at Controlled Temperature add_inhibitor->reaction workup Aqueous Workup reaction->workup distillation Vacuum Distillation with Inhibitor workup->distillation storage Store Purified Product at Low Temperature with Inhibitor distillation->storage

Caption: Workflow to prevent polymerization during synthesis.

Frequently Asked Questions (FAQs)

Q4: What are the most common side-products in the synthesis of 2-fluoroacrylic acid and its esters?

A4: Common side-products can vary depending on the synthetic route, but they often include:

  • Halogenated (non-fluorinated) analogs: Such as 2-chloroacrylic acid, if starting from a chlorinated precursor.[1][2]

  • Michael addition products: Resulting from the addition of nucleophiles across the double bond.

  • Dimers and oligomers: Due to the inherent reactivity of the acrylic system.

  • Over-fluorinated or incompletely reacted intermediates: Depending on the fluorination method and reaction control.

Q5: Is there a general purification protocol to obtain high-purity 2-fluoroacrylic acid?

A5: A combination of techniques is often necessary. A general approach involves:

  • Aqueous Workup: To remove water-soluble impurities and salts.

  • Extraction: Using a suitable organic solvent to isolate the product.

  • Drying: Removing residual water from the organic phase.

  • Crystallization or Distillation:

    • Crystallization: For solid fluorinated acrylic acids, recrystallization from a suitable solvent system (e.g., n-heptane) can be effective.[3][4]

    • Vacuum Distillation: For liquid esters, fractional distillation under reduced pressure is crucial to purify the product while minimizing thermal degradation and polymerization.

Q6: How does the choice of base affect the synthesis of 2-fluoroacrylates via dehydrohalogenation?

A6: The base plays a critical role in dehydrohalogenation reactions to form the acrylic double bond.

  • Strong, non-nucleophilic bases (e.g., DBU, DBN) are often effective in promoting elimination without competing Michael addition.

  • Weaker bases (e.g., triethylamine) may require higher temperatures, which can lead to other side-reactions.

  • Inorganic bases (e.g., sodium phosphate) can also be used, particularly in industrial settings, and may offer advantages in terms of cost and workup.

Quantitative Data Summary

Reaction ConditionParameterEffect on Side-Product FormationReference
Synthesis of Methyl 2-Fluoroacrylate TemperatureAt 150°C, methyl 2-chloroacrylate is a major product. At 100-120°C, its formation is significantly reduced.[1][2]
Dehydrobromination BaseThe use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is effective for dehydrobromination.[2]
General Synthesis Polymerization InhibitorThe presence of inhibitors like hydroquinone or BHT is crucial during distillation to prevent polymerization.

Experimental Protocols

Protocol 1: Synthesis and Purification of 2-Fluoroacrylic Acid

This protocol is based on the oxidation of 2-fluoroacrolein.

Materials:

  • 2-Fluoroacrolein

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • n-Heptane

  • Standard laboratory glassware

Procedure:

  • In a four-necked flask, mix 2-fluoroacrolein (0.12 mol), m-CPBA (0.15 mol), and dichloromethane (30 g).

  • Maintain the temperature at 20°C and stir the mixture for 2 hours.

  • After the reaction is complete, cool the mixture to approximately 0°C.

  • Filter the mixture and concentrate the filtrate to dryness to obtain crude 2-fluoroacrylic acid.

  • Recrystallize the crude product from n-heptane (10 g) to yield purified 2-fluoroacrylic acid. A yield of 92% has been reported for this method.[4]

Protocol 2: Synthesis and Purification of Methyl 2-Fluoroacrylate

This protocol describes the esterification of 2-fluoroacrylic acid.

Materials:

  • 2-Fluoroacrylic acid

  • Thionyl chloride

  • Methanol

  • Methyl tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a three-necked flask at 5-10°C, mix 2-fluoroacrylic acid (0.096 mol) with thionyl chloride (0.11 mol).

  • Raise the temperature to 30°C and add methanol (0.2 mol) dropwise.

  • Maintain the reaction at 30-35°C for 2 hours.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with methyl tert-butyl ether.

  • Rectify the organic phase to obtain methyl 2-fluoroacrylate. A yield of 93% has been reported using this procedure.[3]

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions must be taken. The specific yields and outcomes may vary depending on the experimental setup and conditions.

References

Technical Support Center: Optimization of Reaction Conditions for Trifluoromethoxylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing trifluoromethoxylation reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

Problem 1: Low or no product yield in C-H trifluoromethoxylation of (hetero)arenes.

Possible Causes and Solutions:

  • Inappropriate Catalyst System: The choice of catalyst is crucial for activating the C-H bond and facilitating the trifluoromethoxylation.

    • Solution: For catalytic intermolecular C-H trifluoromethoxylation, consider using redox-active catalysts. A combination of a suitable trifluoromethoxylating reagent and a redox-active catalyst can be effective at ambient temperatures.[1][2] Some reactions may benefit from photocatalysis, employing a photocatalyst like Ru(phen)₃Cl₂ under visible light irradiation.[3]

  • Inefficient Trifluoromethoxylating Reagent: The stability and reactivity of the trifluoromethoxylating reagent significantly impact the reaction outcome.

    • Solution: A variety of reagents are available, each with its own activation method. For radical C-H trifluoromethoxylation, bis(trifluoromethyl)peroxide (BTMP) can serve as a practical source of •OCF₃ radicals upon activation with visible light or TEMPO catalysis.[4] For silver-mediated reactions, a combination of AgF₂ as a silver salt, an oxidant like Selectfluor, and a trifluoromethoxylation source can be employed.[5][6]

  • Suboptimal Reaction Conditions: Temperature, solvent, and additives can dramatically influence the reaction efficiency.

    • Solution: Optimization of these parameters is key. For instance, some silver-mediated C-H trifluoromethoxylations of arenes and heteroarenes proceed under mild conditions (e.g., 35 °C).[6][7] Electrochemical methods may require screening of solvents and supporting electrolytes to achieve optimal yields.[8][9]

Problem 2: Formation of undesired side products, such as fluorinated byproducts.

Possible Cause and Solution:

  • Decomposition of the Trifluoromethoxylating Reagent: Some trifluoromethoxylating reagents can be unstable and decompose, leading to the formation of fluoride ions and subsequent fluorination of the substrate.

    • Solution: Careful selection of the reagent and optimization of reaction conditions to minimize decomposition are critical. In some silver-mediated reactions, the reactivity of the in situ generated AgOCF₃ can be high, leading to decomposition and fluorination byproducts. Adjusting the stoichiometry of reagents and reaction temperature can help mitigate this issue.[7]

Problem 3: Poor regioselectivity in the trifluoromethoxylation of substituted arenes.

Possible Cause and Solution:

  • Lack of Directing Group Control: The inherent electronic and steric properties of the substrate may not favor the desired regioselectivity.

    • Solution: Employing a directing-group-assisted strategy can enable regioselective intermolecular aromatic C-H trifluoromethoxylation.[8] For certain substrates like pyridines, specific reaction conditions can favor ortho-position selective C-H trifluoromethoxylation.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the main types of trifluoromethoxylation reactions?

A1: The primary approaches for introducing a trifluoromethoxy (-OCF₃) group into organic molecules include:

  • Nucleophilic Trifluoromethoxylation: This involves the use of a nucleophilic "CF₃O⁻" source.[10][11] Reagents like trifluoromethyl arylsulfonates (TFMS) can generate the trifluoromethoxide anion in the presence of a fluoride source.[12]

  • Radical Trifluoromethoxylation: This approach involves the generation of the trifluoromethoxy radical (•OCF₃), which then reacts with the substrate.[4] This is often considered an attractive method, especially for C-H functionalization.[4] Photoredox catalysis is a powerful tool for generating •OCF₃ radicals under mild conditions.[3]

Q2: Which trifluoromethoxylating reagent should I choose for my reaction?

A2: The choice of reagent depends on the substrate, the desired transformation (e.g., C-H functionalization, alcohol O-trifluoromethylation), and the reaction mechanism.

Reagent TypeExamplesTypical ApplicationsActivation/Reaction Conditions
Radical Precursors Bis(trifluoromethyl)peroxide (BTMP)[4], Novel trifluoromethoxylating reagent reported by Ngai and co-workers[1][4]C-H trifluoromethoxylation of (hetero)arenesVisible light photoredox catalysis, TEMPO catalysis[4]
Nucleophilic Sources Trifluoromethyl arylsulfonates (TFMS)[12], (Trifluoromethyl)trimethylsilane (TMSCF₃) with an oxidant[12][14]O-trifluoromethylation of alcohols, Silver-mediated trifluoromethoxylationFluoride source (e.g., CsF) for TFMS[12], Silver salts and oxidants (e.g., Selectfluor) for TMSCF₃[14]
Electrophilic-type Reagents Togni reagents, Umemoto reagents[12]Primarily used for trifluoromethylation, but can be involved in OCF₃ formation under specific conditions.[12][14]Often require activation by a Lewis acid or proceed via a radical pathway.[12]

Q3: How can I optimize the reaction conditions for a photocatalytic trifluoromethoxylation?

A3: For photocatalytic reactions, several parameters should be optimized:

  • Photocatalyst: Ruthenium or iridium-based photocatalysts are commonly used. The choice of catalyst can influence the reaction efficiency.[3]

  • Light Source: A household light bulb or an LED lamp with the appropriate wavelength is often sufficient.[3] The intensity and wavelength of the light can be critical.

  • Solvent: The choice of solvent can affect the solubility of the reagents and the stability of the intermediates. Common solvents include acetonitrile and dimethylformamide.

  • Additives: In some cases, additives like bases or co-catalysts may be required to facilitate the catalytic cycle.

Q4: What are the key considerations for a metal-catalyzed trifluoromethoxylation?

A4: For metal-catalyzed processes, particularly those involving silver or copper, consider the following:

  • Metal Salt: The choice of the metal salt (e.g., AgF₂, CuI) is fundamental to the catalytic cycle.[6][15]

  • Ligand: In copper-catalyzed reactions, ligands like 1,10-phenanthroline can improve the reaction outcome.[15]

  • Oxidant: For reactions involving a change in the metal's oxidation state, an external oxidant (e.g., Selectfluor) may be necessary.[5][6]

  • Fluoride Source: For reactions starting from nucleophilic trifluoromethyl sources like TMSCF₃, a fluoride source (e.g., KF) is often required.[12][15]

Experimental Protocols

Protocol 1: General Procedure for Catalytic C-H Trifluoromethoxylation of Arenes [1]

This protocol describes a general method for the direct C-H trifluoromethoxylation of arenes using a redox-active catalyst at room temperature.

  • Materials:

    • Arene substrate (1.0 equiv)

    • Trifluoromethoxylating reagent (e.g., Reagent 1 from the cited paper) (1.5 equiv)

    • Redox-active catalyst (0.03 mol%)

    • Solvent (e.g., acetonitrile)

  • Procedure:

    • To a reaction vessel, add the arene substrate, the trifluoromethoxylating reagent, and the redox-active catalyst.

    • Add the solvent and stir the mixture at room temperature.

    • Irradiate the reaction mixture with a suitable light source (if a photocatalyst is used).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction and purify the product by column chromatography.

Protocol 2: Silver-Mediated C-H Trifluoromethoxylation of Heteroarenes [6]

This method is suitable for the late-stage C-H trifluoromethoxylation of heteroarenes under mild conditions.

  • Materials:

    • Heteroarene substrate (1.0 equiv)

    • AgF₂ (1.0 equiv)

    • Trifluoromethyl arylsulfonate (TFMS) (3.0 equiv)

    • Selectfluor (2.0 equiv)

    • CsF (3.0 equiv)

    • Solvent (e.g., DMC)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the heteroarene substrate, AgF₂, TFMS, Selectfluor, and CsF in a reaction vial.

    • Add the solvent and seal the vial.

    • Stir the reaction mixture at 35 °C.

    • Monitor the reaction by ¹⁹F NMR or LC-MS.

    • After completion, work up the reaction mixture and purify the product using appropriate chromatographic techniques.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Monitoring & Workup reagents Combine Substrate, Catalyst, and Reagent solvent Add Solvent reagents->solvent stir Stir at Specified Temperature solvent->stir irradiate Irradiate with Light (if photocatalytic) stir->irradiate monitor Monitor Progress (TLC, GC-MS, NMR) irradiate->monitor workup Quench and Workup monitor->workup purify Purify Product (Column Chromatography) workup->purify troubleshooting_logic start Low/No Product Yield cause1 Inappropriate Catalyst? start->cause1 cause2 Inefficient Reagent? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1 Screen Redox-active or Photocatalysts cause1->solution1 solution2 Try Different Trifluoromethoxylating Reagents (e.g., BTMP) cause2->solution2 solution3 Optimize Temperature, Solvent, and Additives cause3->solution3

References

Technical Support Center: (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid - Stability Testing and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability testing and potential degradation pathways of (E)-3-(2-(Trimodifluoromethoxy)phenyl)acrylic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid?

A1: The stability of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is primarily influenced by its functional groups: the acrylic acid moiety, the trifluoromethoxy-substituted phenyl ring, and the carbon-carbon double bond. Key factors affecting its stability include pH, exposure to light (photostability), temperature, and the presence of oxidizing agents.[1][2][3]

Q2: What are the likely degradation pathways for this compound under hydrolytic conditions?

A2: Under acidic or basic conditions, two primary degradation pathways are plausible:

  • Hydrolysis of the Trifluoromethoxy Group: While generally stable, the trifluoromethyl group on an aromatic ring can undergo hydrolysis under harsh acidic or basic conditions to form a hydroxyl group, which could be further oxidized.[4][5] This would result in the formation of (E)-3-(2-hydroxyphenyl)acrylic acid.

  • Reactions involving the Acrylic Acid Moiety: The acrylic acid group can undergo various reactions, although it is generally stable to hydrolysis. However, extreme pH conditions might facilitate isomerization or other reactions.

Q3: How susceptible is (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid to photodegradation?

A3: Cinnamic acid and its derivatives are known to be susceptible to photodegradation, particularly under UV irradiation.[2][6] The primary photodegradation pathway for cinnamic acids is often a [2+2] cycloaddition, leading to the formation of dimers (truxillic and truxinic acids). Isomerization from the (E)-isomer to the (Z)-isomer is another common photodegradation pathway. The presence of the trifluoromethoxy group may influence the rate and products of photodegradation.

Q4: What are the expected degradation products under oxidative stress?

A4: The double bond of the acrylic acid moiety is susceptible to oxidative cleavage. Treatment with oxidizing agents like hydrogen peroxide can lead to the formation of 2-(trifluoromethoxy)benzaldehyde and glyoxylic acid. The aromatic ring itself can also be oxidized under strong conditions, leading to ring-opened products.

Q5: What is the likely thermal degradation pathway?

A5: At elevated temperatures, cinnamic acid derivatives can undergo decarboxylation (loss of CO2) to form a styrenic compound, in this case, 1-(trifluoromethoxy)-2-vinylbenzene.[1] Further degradation at higher temperatures could lead to charring and the formation of complex mixtures.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram after storage. Degradation of the compound.Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. Ensure proper storage conditions (protection from light, controlled temperature and humidity).
Poor mass balance in stability studies. Formation of non-UV active or volatile degradation products. Degradants not eluting from the HPLC column.Use a mass spectrometer (LC-MS) to detect non-UV active compounds. Employ a gradient elution method with a strong final solvent to ensure all compounds elute. Check for the possibility of volatile degradants like CO2 through appropriate analytical techniques.
Change in physical appearance (e.g., color change) upon storage. Oxidative degradation or polymerization.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light. Analyze for the presence of oligomers or polymers using techniques like Gel Permeation Chromatography (GPC).
Inconsistent results in photostability studies. Variability in light source intensity or sample positioning. pH of the sample solution.Use a calibrated photostability chamber. Ensure consistent sample placement. Control and buffer the pH of the solutions being tested, as photodegradation of cinnamic acids can be pH-dependent.[2]
Low recovery after acidic or basic stress testing. Precipitation of the compound or its degradants. Significant degradation.Check the pH of the sample solution after stress and neutralization to ensure the compound and its degradants are soluble. Reduce the duration or temperature of the stress condition to achieve a target degradation of 5-20%.[7][8]

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid under various stress conditions.

Hydrolytic_Degradation parent (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid product1 (E)-3-(2-Hydroxyphenyl)acrylic acid parent->product1 Acid or Base Hydrolysis Photodegradation_Pathway parent (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid isomer (Z)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid parent->isomer UV light (Isomerization) dimer Cyclobutane Dimers (Truxillic/Truxinic acid derivatives) parent->dimer UV light ([2+2] Cycloaddition) Oxidative_Degradation parent (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid product1 2-(Trifluoromethoxy)benzaldehyde parent->product1 Oxidative Cleavage (e.g., H₂O₂) product2 Glyoxylic acid parent->product2 Oxidative Cleavage (e.g., H₂O₂) Thermal_Degradation parent (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid product1 1-(Trifluoromethoxy)-2-vinylbenzene parent->product1 Heat (Decarboxylation) product2 CO₂ parent->product2 Heat (Decarboxylation) Experimental_Workflow cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Data Interpretation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Development Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Degradation Pathway Elucidation LCMS->Pathway API (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid API->Acid API->Base API->Oxidation API->Thermal API->Photo

References

Resolving complex NMR spectra of fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Resolving Complex ¹⁹F NMR Spectra

Welcome to the technical support center for troubleshooting ¹⁹F NMR spectra of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues encountered during their experiments.

Troubleshooting Guide

This section provides step-by-step guidance for resolving specific, complex issues.

Q1: My ¹⁹F spectrum shows broad peaks and poor resolution. How can I systematically troubleshoot this?

A: Poor resolution and broad lineshapes in ¹⁹F NMR can originate from issues in sample preparation, instrument setup (shimming), or the intrinsic properties of the molecule. Follow this workflow to diagnose the cause.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Broad ¹⁹F Peaks sample_prep Step 1: Verify Sample Preparation start->sample_prep shimming Step 2: Check Magnetic Field Homogeneity (Shimming) sample_prep->shimming sp_q1 Is the sample fully dissolved? Any particulates? sample_prep->sp_q1 acquisition Step 3: Review Acquisition Parameters shimming->acquisition shim_q1 Is the deuterium lock stable? shimming->shim_q1 molecule_props Step 4: Consider Molecular Properties acquisition->molecule_props acq_q1 Is acquisition time (AQ) sufficient? acquisition->acq_q1 mol_q1 Is the molecule aggregating? molecule_props->mol_q1 sp_a1_yes Filter sample. Re-dissolve if necessary. sp_q1->sp_a1_yes Yes sp_q2 Paramagnetic impurities present? sp_q1->sp_q2 No sp_a2_yes Purify sample. Use metal chelators. sp_q2->sp_a2_yes Yes sp_q3 Is concentration too high? sp_q2->sp_q3 No sp_a3_yes Dilute the sample. sp_q3->sp_a3_yes Yes end_node Resolution Improved sp_a3_yes->end_node shim_a1_no Re-lock the sample. shim_q1->shim_a1_no No shim_q2 Perform automated/manual shimming on the lock signal. shim_q1->shim_q2 Yes shim_a2_done Re-acquire spectrum. shim_q2->shim_a2_done shim_a2_done->end_node acq_a1_no Increase AQ for better resolution. acq_q1->acq_a1_no No acq_q2 Is receiver gain too high? acq_q1->acq_q2 Yes acq_a1_no->end_node acq_a2_yes Reduce gain to prevent FID truncation. acq_q2->acq_a2_yes Yes acq_a2_yes->end_node mol_a1_yes Lower concentration. Change solvent or temperature. mol_q1->mol_a1_yes Yes mol_q2 Is there chemical or conformational exchange? mol_q1->mol_q2 No mol_a1_yes->end_node mol_a2_yes Perform variable temperature (VT) NMR studies. mol_q2->mol_a2_yes Yes mol_a2_yes->end_node

Diagram 1: Troubleshooting workflow for broad ¹⁹F NMR signals.

Detailed Steps:

  • Sample Preparation:

    • Homogeneity: Ensure your sample is fully dissolved and free of any particulate matter.[1][2] Solids can disrupt magnetic field homogeneity, leading to poor shimming and broad peaks.[1][3]

    • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.[1] If suspected, purify the sample or use fresh glassware.

    • Concentration: Overly concentrated samples can lead to increased viscosity and molecular aggregation, both of which result in broader signals.[3] For ¹³C or other heteronuclei, higher concentrations of 5-30 mg are often needed, but for ¹H or ¹⁹F, start with a lower concentration if broadening is an issue.[1]

  • Shimming:

    • The process of "shimming" optimizes the homogeneity of the magnetic field (B₀) across the sample volume. Poor shimming is a very common cause of broad, distorted peaks.

    • Always ensure the spectrometer has a stable deuterium lock on your solvent before shimming.

    • Perform automated shimming routines. If resolution is still poor, manual adjustment of the Z1, Z2, and other shims may be necessary.

  • Acquisition Parameters:

    • Acquisition Time (AQ): A short acquisition time can truncate the Free Induction Decay (FID), leading to artificially broadened lines in the processed spectrum. Ensure AQ is sufficient for the desired resolution.

    • Receiver Gain: Setting the receiver gain too high can clip the FID, which also results in artifacts and broad lines. Use the spectrometer's automatic gain setting or adjust it manually to ensure the FID fills the digitizer without overflowing.

  • Molecular Properties:

    • Chemical Exchange: If your molecule is undergoing conformational exchange or a chemical reaction on the NMR timescale, you may observe broadened peaks.

    • Variable Temperature (VT) NMR: Running the experiment at different temperatures can help diagnose exchange phenomena. Lowering the temperature may slow the exchange enough to resolve into distinct signals ("slow exchange regime"), while increasing it may sharpen the signal into a time-averaged peak ("fast exchange regime").

Frequently Asked Questions (FAQs)

Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A: A rolling or distorted baseline is a common artifact in ¹⁹F NMR that can complicate phasing and integration.[4] Key causes include:

  • Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range (over 800 ppm), and acquiring data over a large width can introduce baseline distortions.[4][5]

  • Incorrect Phasing: Applying a very large first-order phase correction (the lp parameter in some software) can induce a rolling baseline.[6] This often happens during incorrect manual phasing.[6]

  • Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, introducing oscillations at the beginning of the FID that manifest as baseline problems.

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (like Teflon components) can contribute to an uneven baseline.

Solution: During processing, use polynomial baseline correction algorithms available in your software to flatten the baseline.[6][7][8][9] For acquisition, if possible, reduce the spectral width to cover only the region of interest.[6]

Q2: I see small, uneven peaks surrounding my main signal. What are they?

A: These are most likely ¹³C satellite peaks.[4] Due to the natural abundance of ¹³C (~1.1%), a small fraction of your molecules will have a ¹³C atom adjacent to the ¹⁹F atom, leading to coupling.[4]

A key feature in ¹⁹F NMR is that these satellites are often asymmetric.[10] This is because the isotope effect of ¹³C on the ¹⁹F chemical shift can be significant, causing the center of the satellite doublet to not align perfectly with the main peak from the ¹²C-bound molecules.[4][10] The intensity of these peaks should be approximately 0.55% of the main signal each.

Q3: How do I choose a suitable reference standard for ¹⁹F NMR?

A: Unlike ¹H NMR where TMS is a universal standard, ¹⁹F NMR referencing can be more varied. The historical standard is CFCl₃ (Freon-11), with its chemical shift set to 0.00 ppm.[11][12] However, due to its environmental impact and volatility, other secondary standards are more common in practice.

Common choices include:

  • Trifluoroacetic acid (TFA): δ ≈ -76.55 ppm[11][12]

  • Hexafluorobenzene (C₆F₆): δ ≈ -164.9 ppm[11][12]

  • Fluorobenzene (C₆H₅F): δ ≈ -113.15 ppm[11][12]

You can use an internal standard by adding a small amount directly to your sample or a stock solution of deuterated solvent.[13] Alternatively, an external standard can be used by placing a sealed capillary containing the reference compound inside the NMR tube.[3][13]

Q4: My multiplet is too complex to analyze due to overlapping ¹H-¹⁹F and ¹H-¹H couplings. What can I do?

A: This is a common challenge. Several 1D and 2D NMR techniques can help simplify the spectrum:

  • ¹H{¹⁹F} Decoupling: Run a ¹H NMR experiment while irradiating the ¹⁹F frequency. This will collapse all ¹H-¹⁹F couplings, leaving only the ¹H-¹H couplings and simplifying the multiplets.[14]

  • PSYCHE Experiment: A "pure shift" experiment that provides a ¹H-decoupled ¹H spectrum, effectively removing all ¹H-¹H couplings and leaving only the ¹H-¹⁹F couplings for direct measurement.[14]

  • 2D HETCOR/HSQC: A Heteronuclear Single Quantum Coherence experiment correlates ¹H and ¹⁹F nuclei that are coupled, helping to identify which protons are coupled to which fluorines.[15]

  • 2D HMBC: A Heteronuclear Multiple Bond Correlation experiment can show longer-range ¹H-¹⁹F couplings (over 2-4 bonds), which is crucial for piecing together the molecular structure.[15][16][17]

Reference Data: Coupling Constants

Understanding typical coupling constants is essential for structure elucidation. The magnitude of the J-coupling provides information on bond connectivity and stereochemistry.[18]

Coupled NucleiTypeTypical J-Value (Hz)Notes
²J(H-F)Geminal45 - 80 HzVery large coupling through two bonds.[5]
³J(H-F)Vicinal2 - 20 HzHighly dependent on the dihedral angle (Karplus relationship).
⁴J(H-F), ⁵J(H-F)Long-range0 - 5 HzOften observed, especially in aromatic or rigid systems.[5][16]
²J(F-F)Geminal220 - 300+ HzVery large coupling, especially on sp² carbons.[18]
³J(F-F)Vicinal0 - 20 HzSensitive to dihedral angle and substituent electronegativity.
⁴J(F-F), ⁵J(F-F)Long-range5 - 20 HzCommonly observed in conjugated and aromatic systems.[5][18]
¹J(C-F)Direct240 - 320 HzVery strong coupling through a single bond.[18]

Key Experimental Protocols

1. Protocol: 2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy)

The HOESY experiment is crucial for determining spatial proximity between protons and fluorine atoms, regardless of whether they are connected through bonds.[19] It detects through-space dipolar interactions (typically < 5 Å).[19][20]

Methodology:

  • Sample Preparation: Prepare a sample with appropriate concentration, ensuring it is free from paramagnetic impurities.

  • Spectrometer Setup: Use a spectrometer equipped with a probe capable of simultaneous ¹H and ¹⁹F pulsing.[19] Tune the probe for both ¹H and ¹⁹F channels.[19]

  • Acquisition of 1D Spectra: Acquire standard 1D ¹H and 1D ¹⁹F spectra to determine the chemical shift ranges (spectral windows) for both nuclei.

  • HOESY Parameter Setup:

    • Pulse Sequence: Select the appropriate HOESY pulse program from the spectrometer's library.

    • Spectral Width (SW): Set the spectral widths in both the F1 (¹H) and F2 (¹⁹F) dimensions to cover all signals of interest.

    • Mixing Time (d8 or mix): This is a critical parameter. It is the time during which the Overhauser effect builds up. A typical range is 300-800 ms. A mixing time of 450 ms has been used successfully.[20] Start with a value around 500 ms and optimize if necessary.

    • Number of Scans (NS) and Increments (NI): Set the number of scans per increment based on sample concentration (e.g., 8, 16, or 32). Set the number of increments in the indirect dimension (t1) to achieve the desired resolution (e.g., 256 or 512).

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T1 relaxation time of the involved nuclei (typically 1-2 seconds).

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation, followed by phase and baseline correction.

    • Cross-peaks in the 2D map indicate that a ¹H and a ¹⁹F nucleus are close in space.[19]

G prep Sample Prep & 1D Scans setup Set 2D HOESY Parameters (SW, Mixing Time, NS) prep->setup acquire Acquire 2D Data setup->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Cross-Peaks (Identify Spatial Proximities) process->analyze

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed fluorination reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in palladium-catalyzed fluorination can stem from several factors. The most critical step is often the carbon-fluorine (C-F) reductive elimination from the palladium(II) center, which is known to be challenging.[1][2] Here are some key areas to investigate:

  • Catalyst and Ligand Choice: The selection of the phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands are often necessary to facilitate the reductive elimination step and prevent catalyst aggregation.[1][3] For instance, ligands like AdBrettPhos have been shown to be effective for challenging substrates.[2]

  • Fluoride Source: The nature of the fluoride source is critical. While silver fluoride (AgF) is commonly used, other sources like cesium fluoride (CsF) or potassium fluoride (KF) might be effective, sometimes in combination with additives.[4][5] The solubility and reactivity of the fluoride source can significantly impact the reaction rate. Anhydrous conditions are often essential as water can hydrolyze the Pd-F bond.[6]

  • Solvent: The choice of solvent can influence the reaction outcome. Nonpolar solvents like toluene or cyclohexane can be optimal for certain reactions, as they can suppress background reactions by limiting the solubility of the fluoride source.[2][7] For other substrates, polar aprotic solvents like DMF or acetonitrile may be more suitable.[8]

  • Temperature: Reaction temperature can be a delicate balance. While higher temperatures can promote the desired reaction, they can also lead to catalyst decomposition or the formation of side products.[3] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrate.

  • Substrate Reactivity: Electron-poor substrates, especially those with ortho substituents, may react more readily.[2] Conversely, electron-rich and some heteroaryl substrates can be more challenging.[1][9]

Q2: I am observing poor regioselectivity in my fluorination reaction. What can I do to control it?

A2: Poor regioselectivity, leading to the formation of constitutional isomers, is a known challenge in some palladium-catalyzed fluorination reactions.[2][8] This can arise from side reactions involving benzyne intermediates or other competing pathways.[10]

  • Ligand Modification: The ligand structure can significantly influence regioselectivity. The use of specifically designed ligands can minimize the formation of undesired regioisomers.[10]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired kinetic product over thermodynamic side products.[3]

  • Solvent Effects: The polarity of the solvent can impact the stability of intermediates that lead to different regioisomers. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) is recommended.[3][7]

Q3: My palladium catalyst appears to be decomposing during the reaction. How can I prevent this?

A3: Catalyst decomposition is a common issue that leads to low yields and reaction failure. Several factors can contribute to this:

  • Ligand Design: The use of bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent decomposition pathways like the formation of fluorine-bridged dimers, which are often unreactive.[2]

  • Reaction Temperature: High temperatures can accelerate catalyst decomposition.[3] If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

  • Additives: In some cases, the addition of a co-catalyst or additive can stabilize the active catalytic species. For example, the presence of an exogenous silver(I) salt has been shown to be beneficial when using fluoride sources other than AgF.[5]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to air and moisture. Ensuring the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) is crucial.[2]

Q4: I am struggling with the fluorination of a heteroaryl bromide. What are the specific challenges and potential solutions?

A4: The palladium-catalyzed fluorination of heteroaryl bromides, especially five-membered heterocycles, is notoriously difficult.[3][9] The primary challenges include:

  • Catalyst Inhibition: Heteroatoms, particularly sp²-hybridized nitrogens, can coordinate to the palladium center and inhibit its catalytic activity.[3][9]

  • Difficult Reductive Elimination: The C-F reductive elimination step is often the rate-limiting step and can be particularly slow for electron-rich five-membered heterocycles.[9][11]

To address these issues, consider the following:

  • Ligand Choice: The use of highly specialized, sterically demanding biaryl phosphine ligands is often required to promote the challenging reductive elimination step.[3][9]

  • Pre-modified Ligands: In some cases, an in situ ligand modification process is crucial for catalytic activity. Using a pre-modified ligand can circumvent issues with inefficient modification of the initial ligand.[12]

  • Solvent and Temperature Optimization: A careful screening of solvents and temperatures is necessary. For example, 2-methyltetrahydrofuran (2-MeTHF) has been found to be an effective solvent for certain heteroaryl bromide fluorinations.[12]

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low yields in your palladium-catalyzed fluorination reaction.

LowYieldTroubleshooting start Low Yield Observed check_catalyst Step 1: Verify Catalyst and Ligand Integrity start->check_catalyst check_reagents Step 2: Check Reagent Quality and Stoichiometry check_catalyst->check_reagents Catalyst OK sub_catalyst Is the Pd source active? Is the ligand pure and air-stable? check_catalyst->sub_catalyst optimize_conditions Step 3: Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK sub_reagents Is the fluoride source anhydrous? Is the substrate pure? Are stoichiometries correct? check_reagents->sub_reagents analyze_byproducts Step 4: Analyze Byproducts optimize_conditions->analyze_byproducts Optimization Attempted sub_optimize Screen solvents (polar vs. nonpolar). Vary temperature. Change fluoride source. optimize_conditions->sub_optimize solution Improved Yield analyze_byproducts->solution Problem Identified & Solved sub_byproducts Identify byproducts (e.g., protodehalogenation, dimers) to diagnose failure mode. analyze_byproducts->sub_byproducts

Caption: A workflow for troubleshooting low yields.

Guide 2: Poor Regioselectivity

This guide outlines steps to address the formation of undesired regioisomers.

RegioselectivityTroubleshooting start Poor Regioselectivity Observed modify_temp Step 1: Modify Reaction Temperature start->modify_temp screen_solvents Step 2: Screen Solvents modify_temp->screen_solvents No Improvement sub_temp Lower the temperature to favor the kinetic product. modify_temp->sub_temp change_ligand Step 3: Change Ligand screen_solvents->change_ligand No Improvement sub_solvents Vary solvent polarity to influence intermediate stability. screen_solvents->sub_solvents solution Improved Regioselectivity change_ligand->solution Selectivity Improved sub_ligand Use ligands designed to control regioselectivity. change_ligand->sub_ligand

Caption: A workflow for improving regioselectivity.

Data Presentation

Table 1: Effect of Fluoride Source on Reaction Yield

EntryFluoride SourceAdditiveYield (%)Reference
1AgFNone45[5]
2CsFNone<1[5]
3RbFNone<1[5]
4NBu₄FNone<1[5]
5KFNone<1[5]
6CsFAg(I) salt45[5]

Reaction conditions: 8-methylquinoline substrate, Pd(OAc)₂, PhI(OPiv)₂ in CH₂Cl₂ at 60°C for 24h.[5]

Table 2: Influence of Ligand on the Fluorination of an Aryl Bromide

EntryLigandYield (%)Reference
1AdBrettPhos (L4)74[2]
2t-BuXPhos (L1)10 (for p-fluoronitrobenzene)[2]
3L2 (a bulky biaryl monophosphine)74 (for 4-bromo-3-methylbenzonitrile)[2]

Reaction conditions vary depending on the specific substrate and ligand combination as reported in the references.[2]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Fluorination of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), the fluoride source (e.g., AgF, 2.0 equivalents), and any additive (e.g., KF, 0.5 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl bromide (1.0 equivalent) and the anhydrous solvent (e.g., cyclohexane or 2-MeTHF).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to the desired temperature (e.g., 130 °C) with vigorous stirring for the specified time (e.g., 14 hours).[12]

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite and silica gel, eluting with a suitable solvent. The filtrate is then concentrated, and the residue is purified by column chromatography. The yield and purity are determined by techniques such as ¹H NMR, ¹⁹F NMR, and GC-MS.

Protocol 2: Analysis of Reaction Progress and Byproducts

  • Sampling: Carefully extract a small aliquot from the reaction mixture under an inert atmosphere at various time points.

  • Quenching: Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter it through a small plug of silica gel.

  • Analysis: Analyze the crude sample by:

    • ¹⁹F NMR Spectroscopy: This is a powerful technique to quantify the formation of the fluorinated product and identify any fluorine-containing byproducts.[2]

    • GC-MS (Gas Chromatography-Mass Spectrometry): This can be used to identify and quantify volatile components, including the starting material, product, and byproducts such as those from protodehalogenation or dimerization.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for analyzing less volatile compounds and for monitoring the consumption of the starting material.

Signaling Pathways and Logical Relationships

CatalyticCycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX ArPdF Ar-Pd(II)-F ArPdX->ArPdF Halide Exchange MF M-F MF->ArPdF ArPdF->Pd0 Reductive Elimination (Challenging Step) ArF Ar-F ArPdF->ArF

Caption: A simplified Pd(0)/Pd(II) catalytic cycle for nucleophilic fluorination.

References

Mild and practical synthesis methods for trifluoromethoxy compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethoxy compounds. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for introducing a trifluoromethoxy (-OCF₃) group?

A1: The primary methods for synthesizing trifluoromethoxy compounds can be broadly categorized into three main approaches:

  • Electrophilic Trifluoromethoxylation: This method involves the use of reagents that deliver an electrophilic "CF₃O⁺" equivalent to a nucleophilic substrate, such as a phenol or an alcohol.

  • Nucleophilic Trifluoromethoxylation: In this approach, a nucleophilic trifluoromethoxide source (CF₃O⁻) is reacted with an electrophilic substrate, like an alkyl halide or an aryne.

  • Radical Trifluoromethoxylation: This strategy utilizes reagents that generate a trifluoromethoxy radical (•OCF₃), which can then react with a variety of substrates, including arenes and heteroarenes, often through C-H functionalization.

Q2: My reaction yield is consistently low. What are the common factors I should investigate?

A2: Low yields in trifluoromethoxylation reactions are a frequent issue and can stem from several factors. Key areas to troubleshoot include:

  • Reagent Quality and Stability: Many trifluoromethoxylating reagents are sensitive to moisture and can degrade over time. Ensure you are using a fresh, high-purity reagent and handling it under anhydrous conditions. For instance, some electrophilic reagents are known to be thermally unstable and may require low-temperature handling.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the yield. The choice of solvent can influence reagent solubility and reactivity. For example, polar solvents may favor Sₙ1 pathways, while nonpolar solvents can promote Sₙ2 reactions.

  • Catalyst Activity: In catalytic reactions, ensure the catalyst is active and not poisoned by impurities in the substrate or solvent. For photocatalytic reactions, the light source intensity and wavelength are critical parameters.

  • Substrate Reactivity: The electronic and steric properties of your substrate play a crucial role. Electron-rich substrates are generally more reactive in electrophilic trifluoromethoxylations, while electron-poor substrates may require more forcing conditions.

Q3: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

A3: Poor selectivity can manifest as the formation of regioisomers or undesired byproducts. To address this:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Using an excess of the trifluoromethoxylating reagent can sometimes lead to multiple substitutions on the substrate.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetic product.

  • Choice of Catalyst and Ligands: In metal-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity of the transformation.

  • Solvent Effects: The polarity of the solvent can impact the reaction pathway and, consequently, the selectivity. Screening different solvents is a recommended optimization step.

Troubleshooting Guide

Issue 1: My electrophilic trifluoromethoxylation of a phenol is giving a low yield.

  • Possible Cause: The phenol may be insufficiently nucleophilic, or the electrophilic reagent may be degrading.

  • Solution:

    • Increase Nucleophilicity: Convert the phenol to its corresponding phenoxide using a non-nucleophilic base (e.g., sodium hydride) before adding the electrophilic reagent.

    • Reagent Handling: Ensure the electrophilic reagent is handled under strictly anhydrous and inert conditions. Some reagents, like Umemoto's reagent, are generated in situ at very low temperatures.

    • Optimize Reaction Conditions: Screen different solvents and temperatures. For less reactive phenols, a more polar solvent might be beneficial.

Issue 2: My radical C-H trifluoromethoxylation of an arene is not working.

  • Possible Cause: Inefficient generation of the trifluoromethoxy radical or poor reactivity of the arene.

  • Solution:

    • Check Radical Initiator/Photocatalyst: For thermally initiated reactions, ensure the initiator is active. For photocatalytic reactions, verify the light source is emitting at the correct wavelength and intensity for the chosen photocatalyst.

    • Degas the Reaction Mixture: Oxygen can quench radical reactions. Thoroughly degas the solvent and reaction mixture before initiating the reaction.

    • Substrate Considerations: Electron-rich arenes are generally more reactive towards the electrophilic trifluoromethoxy radical. For electron-deficient arenes, a different radical generation method or a more potent photocatalyst may be necessary.

Issue 3: My nucleophilic trifluoromethoxylation reaction is sluggish or stalls.

  • Possible Cause: The trifluoromethoxide anion (CF₃O⁻) is notoriously unstable and can decompose.

  • Solution:

    • In Situ Generation: Utilize reagents that generate the trifluoromethoxide anion in situ under mild conditions.

    • Anhydrous Conditions: Strictly exclude water from the reaction, as it will rapidly protonate the trifluoromethoxide anion.

    • Crown Ether Additives: In some cases, the addition of a crown ether can help to stabilize the counter-ion of the trifluoromethoxide salt and enhance its nucleophilicity.

Data Presentation

Table 1: Comparison of Yields for Different Trifluoromethoxylation Methods

MethodSubstrate ExampleReagent/CatalystSolventTemperature (°C)Yield (%)Reference
Radical C-HBenzeneNovel Pyridinium Reagent / PhotocatalystCH₃CNRoom Temp63-73
Radical C-HAnisoleBis(trifluoromethyl)peroxide / TEMPOCH₃CNRoom Temp75
Electrophilic4-MethoxyphenolUmemoto's ReagentCH₂Cl₂-90 to -10High
Electrophilic2,4,6-TrimethylphenolTogni's ReagentCH₂Cl₂Room Temp15
Nucleophilic1-Iodooctane(E)-O-trifluoromethyl-benzaldoxime / Cs₂CO₃DMA7098
Silver-Mediated4-Tolylboronic AcidAgOTf / SelectfluorAnisole30Moderate
Two-Step from Phenol4-BromophenolXanthate formation then XtalFluor-E/TCCADCE8066

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Radical C-H Trifluoromethoxylation of Arenes

  • To an oven-dried vial equipped with a magnetic stir bar, add the arene substrate (1.0 equiv.), the trifluoromethoxylating pyridinium reagent (1.2 equiv.), and the photocatalyst (e.g., 0.03 mol% of a suitable iridium or ruthenium complex).

  • Add anhydrous, degassed solvent (e.g., acetonitrile) via syringe.

  • Seal the vial and place it in a photoreactor equipped with a cooling fan.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for the specified time (typically 12-24 hours), ensuring continuous stirring.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethoxylated arene.

Protocol 2: General Procedure for Nucleophilic Trifluoromethoxylation of Alkyl Halides

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen), add the alkyl halide (1.0 equiv.), (E)-O-trifluoromethyl-benzaldoxime (TFBO) (5.0 equiv.), and cesium carbonate (3.5 equiv.).

  • Add anhydrous dimethylacetamide (DMA) via syringe.

  • Heat the reaction mixture to 70 °C with vigorous stirring for the required duration.

  • Monitor the reaction progress by ¹⁹F NMR or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the trifluoromethyl ether.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Weigh Substrate & Reagents prep2 Add Anhydrous Solvent prep1->prep2 prep3 Degas Mixture (for radical reactions) prep2->prep3 react Stir at Controlled Temperature & (if applicable) Irradiate prep3->react Initiate Reaction workup1 Quench Reaction react->workup1 Reaction Complete workup2 Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 purify Column Chromatography workup3->purify

Caption: A generalized experimental workflow for the synthesis of trifluoromethoxy compounds.

signaling_pathways cluster_radical Radical Pathway cluster_nucleophilic Nucleophilic Pathway cluster_electrophilic Electrophilic Pathway rad_reagent Radical Precursor (e.g., Pyridinium Salt) rad_gen •OCF₃ Generation (e.g., Photocatalysis) rad_reagent->rad_gen rad_add Addition to Arene rad_gen->rad_add rad_int Cyclohexadienyl Radical Intermediate rad_add->rad_int rad_ox Oxidation & Deprotonation rad_int->rad_ox rad_prod Ar-OCF₃ rad_ox->rad_prod nuc_reagent Nucleophilic Source (e.g., TFBO + Base) nuc_gen CF₃O⁻ Generation nuc_reagent->nuc_gen nuc_attack Sₙ2 Attack nuc_gen->nuc_attack nuc_sub Electrophilic Substrate (e.g., R-X) nuc_sub->nuc_attack nuc_prod R-OCF₃ nuc_attack->nuc_prod elec_reagent Electrophilic Reagent (e.g., Togni's Reagent) elec_attack Electrophilic Attack elec_reagent->elec_attack elec_sub Nucleophilic Substrate (e.g., Phenol) elec_sub->elec_attack elec_prod Ar-OCF₃ elec_attack->elec_prod

Avoiding decomposition of trifluoromethoxide anion in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trifluoromethoxide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and handling of the trifluoromethoxide anion (CF₃O⁻), with a focus on preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of trifluoromethoxide anion (CF₃O⁻) instability?

The trifluoromethoxide anion is inherently unstable and prone to decomposition. The primary decomposition pathway involves the elimination of a fluoride ion (F⁻) to form the highly reactive intermediate, difluorocarbene (:CF₂). This decomposition is often reversible and can be influenced by various factors in the reaction environment.

Q2: How can I generate and handle the trifluoromethoxide anion safely and effectively?

Direct generation of the "naked" trifluoromethoxide anion is challenging due to its instability. Several methods have been developed to generate it in a more stable, usable form:

  • From 2,4-Dinitro-trifluoromethoxybenzene (DNTFB) and DMAP: Mixing 4-dimethylaminopyridine (DMAP) with DNTFB generates a stable solution of a pyridinium trifluoromethoxide salt.[1][2][3][4][5] This method is advantageous as it uses a commercially available and relatively stable liquid reagent (DNTFB).

  • As Quaternary Ammonium Salts: The reaction of nucleophilic tertiary amines with trifluoromethyl methyl ether can produce isolable and relatively stable quaternary ammonium trifluoromethoxide salts.[6]

  • From Trifluoromethyltriflate (TFMT): Anhydrous fluoride salts can cleave the S-O bond of TFMT to generate trifluoromethoxide derivatives in situ.[7] However, TFMT is a gas at room temperature, which can present handling challenges.[7]

Q3: What is the role of the counterion in the stability of trifluoromethoxide salts?

The choice of counterion significantly impacts the stability and nucleophilicity of the trifluoromethoxide anion. Larger, more weakly coordinating counterions, such as certain quaternary ammonium cations or when complexed with crown ethers, can enhance the stability of the trifluoromethoxide salt.[7][8][9][10] This is because they reduce the ion pairing between the cation and the trifluoromethoxide anion, thus diminishing its tendency to decompose.

Q4: Which solvents are recommended for reactions involving the trifluoromethoxide anion?

The choice of solvent is critical for maintaining the stability of the trifluoromethoxide anion. Aprotic, polar solvents are generally preferred. Acetonitrile (MeCN) is a commonly used solvent for generating stable solutions of trifluoromethoxide anion, particularly with the DNTFB/DMAP system.[1][2] It is crucial to use anhydrous solvents, as protic solvents can react with and promote the decomposition of the anion.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of trifluoromethoxylated product. 1. Decomposition of the trifluoromethoxide anion. 2. Incomplete generation of the trifluoromethoxide anion. 3. Presence of moisture or protic impurities in the reaction. 4. Substrate incompatibility.1. Ensure rigorous anhydrous conditions. Use freshly dried solvents and reagents. 2. When using the DNTFB/DMAP method, ensure the correct stoichiometry and allow sufficient time for the formation of the stable salt solution. 3. Consider using a trifluoromethoxide source with a more stable counterion. 4. Verify that the substrate is stable under the reaction conditions and does not contain functional groups that would be reactive towards the trifluoromethoxide anion or other reagents.
Formation of fluorinated byproducts. Decomposition of the trifluoromethoxide anion to difluorocarbene (:CF₂) and fluoride (F⁻) can lead to side reactions where the fluoride ion acts as a nucleophile.1. Optimize reaction temperature; lower temperatures may suppress decomposition. 2. Use a trifluoromethoxide source that provides a more stable anion. 3. The use of certain additives, like crown ethers, can help to sequester fluoride ions.
Inconsistent reaction outcomes. 1. Variable quality of reagents or solvents. 2. Inconsistent reaction setup and atmosphere.1. Use high-purity, anhydrous reagents and solvents from a reliable source. 2. Ensure all reactions are set up under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Maintain consistent reaction parameters such as temperature and stirring speed.
Reaction stalls before completion. The trifluoromethoxide anion may be consumed by side reactions or decomposition over the course of the reaction.1. In some cases, slow addition of the trifluoromethoxide source or one of the reactants can maintain a low, steady concentration of the active species and minimize side reactions. 2. Monitor the reaction progress by techniques like ¹⁹F NMR to understand the consumption of the trifluoromethoxide anion.

Experimental Protocols

Protocol 1: Generation of a Stable Trifluoromethoxide Anion Solution using DNTFB and DMAP

This protocol describes the in-situ generation of a stable solution of 1-(2,4-dinitrophenyl)-4-(dimethylamino)pyridinium trifluoromethoxide, which can then be used for nucleophilic trifluoromethoxylation reactions.[1][4][5]

Materials:

  • 2,4-Dinitro-trifluoromethoxybenzene (DNTFB)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous acetonitrile (MeCN)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add DMAP (0.9 equivalents) to a solution of DNTFB (1.0 equivalent) in anhydrous acetonitrile.

  • Stir the mixture at room temperature. The formation of the stable trifluoromethoxide salt solution can be monitored by ¹⁹F NMR spectroscopy.

  • This stable solution of the trifluoromethoxide anion can then be used in subsequent reactions with a suitable electrophile.

Safety Precautions: DNTFB is a dinitroaromatic compound and should be handled with care. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizations

Decomposition_Pathway CF3O Trifluoromethoxide Anion (CF₃O⁻) F_ion Fluoride Ion (F⁻) CF3O->F_ion Decomposition CF2 Difluorocarbene (:CF₂) CF3O->CF2 Decomposition Side_Products Fluorinated Byproducts F_ion->Side_Products Side Reactions CF2->Side_Products Side Reactions

Decomposition pathway of the trifluoromethoxide anion.

Experimental_Workflow cluster_prep Preparation of Stable CF₃O⁻ Solution cluster_reaction Trifluoromethoxylation Reaction DNTFB DNTFB Mix Mix and Stir (Room Temp) DNTFB->Mix DMAP DMAP DMAP->Mix MeCN Anhydrous MeCN MeCN->Mix Stable_Solution Stable CF₃O⁻ Solution Mix->Stable_Solution Reaction Reaction Stable_Solution->Reaction Add to Electrophile Electrophile Electrophile (Substrate) Electrophile->Reaction Product Trifluoromethoxylated Product Reaction->Product

Workflow for trifluoromethoxylation using DNTFB and DMAP.

Troubleshooting_Logic Start Low/No Product Yield Check_Conditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? Start->Check_Conditions Check_Reagents Check Reagents: - Purity? - Stoichiometry? Check_Conditions->Check_Reagents [ Conditions OK ] Solution_Conditions Solution: - Use dry solvents/reagents. - Ensure inert atmosphere. Check_Conditions->Solution_Conditions [ Conditions NOT OK ] Check_Anion_Formation Verify CF₃O⁻ Formation (e.g., ¹⁹F NMR) Check_Reagents->Check_Anion_Formation [ Reagents OK ] Solution_Reagents Solution: - Purify reagents. - Verify stoichiometry. Check_Reagents->Solution_Reagents [ Reagents NOT OK ] Solution_Anion Solution: - Adjust generation time/temp. - Consider alternative source. Check_Anion_Formation->Solution_Anion [ Anion NOT Formed ] Success Improved Yield Check_Anion_Formation->Success [ Anion Formed ] Solution_Conditions->Start Solution_Reagents->Start Solution_Anion->Start

Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Analysis of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid and (E)-3-(2-(Trifluoromethyl)phenyl)acrylic acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Biological Activities, and Synthesis of Two Fluorinated Cinnamic Acid Analogs

In the landscape of drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties are frequently employed to enhance metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive comparison of two closely related cinnamic acid derivatives, (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid and (E)-3-(2-(Trifluoromethyl)phenyl)acrylic acid, offering researchers, scientists, and drug development professionals a detailed analysis of their properties and potential applications.

Physicochemical Properties: A Comparative Overview

The seemingly subtle difference between a trifluoromethoxy and a trifluoromethyl group at the ortho position of the phenyl ring imparts distinct physicochemical characteristics to these molecules. These differences can significantly influence their behavior in biological systems.

Property(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid(E)-3-(2-(Trifluoromethyl)phenyl)acrylic acid
Molecular Formula C₁₀H₇F₃O₃C₁₀H₇F₃O₂
Molecular Weight 232.16 g/mol [1]216.16 g/mol
CAS Number 399580-48-4[2]98386-81-3[3]
Predicted pKa ~4.2~4.25[4]
Predicted logP ~3.5~3.2

Note: Predicted pKa and logP values are estimations based on computational models and may vary from experimental values.

The trifluoromethoxy analog possesses a slightly higher molecular weight due to the additional oxygen atom. While the predicted acid dissociation constants (pKa) are similar, the trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group, which is reflected in the higher predicted logP value. This enhanced lipophilicity may influence membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Biological Activities and Potential Therapeutic Applications

Both compounds serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][5] However, the nature of the fluorine-containing substituent appears to steer their biological applications in different directions.

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is frequently highlighted for its potential in the development of anti-inflammatory and anti-cancer agents .[1][2] The trifluoromethoxy group is known to enhance the biological activity of parent compounds.[1] Cinnamic acid derivatives, in general, have been shown to exert anti-inflammatory effects through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4) pathways.[6] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.

(E)-3-(2-(Trifluoromethyl)phenyl)acrylic acid , on the other hand, has been specifically implicated as a reagent in the preparation of cholinesterase inhibitors for the potential treatment of Alzheimer's disease. The trifluoromethyl group is a common feature in many cholinesterase inhibitors, contributing to their binding affinity and efficacy.[6][7][8] The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy to manage the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain.[8]

Experimental Protocols: Synthesis via Knoevenagel-Doebner Condensation

A common and effective method for the synthesis of these and similar cinnamic acid derivatives is the Knoevenagel-Doebner condensation.[9][10][11] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

General Protocol for the Synthesis of (E)-3-(2-Substituted-phenyl)acrylic acids:

Materials:

  • 2-(Trifluoromethoxy)benzaldehyde or 2-(Trifluoromethyl)benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Diethyl ether or other suitable organic solvent (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the corresponding benzaldehyde derivative (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the mixture with concentrated hydrochloric acid until a precipitate is formed.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene).

  • Alternatively, the acidified aqueous layer can be extracted with an organic solvent like diethyl ether. The combined organic layers are then washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.

Characterization: The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Signaling Pathway Diagrams

To visualize the potential mechanisms of action, the following diagrams illustrate the generalized signaling pathways associated with the reported biological activities of cinnamic acid derivatives.

anti_inflammatory_pathway cluster_nucleus Nuclear Events LPS LPS / Other Stimuli TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB->Genes Binds to promoter Cytokines Pro-inflammatory Cytokines Genes->Cytokines Transcription & Translation Cinnamic_Acid (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid (Proposed) Cinnamic_Acid->IKK Inhibits Cinnamic_Acid->NFkB Inhibits Translocation cholinesterase_inhibition cluster_synapse Synaptic Transmission ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds to Choline Choline + Acetate AChE->Choline Synapse Synaptic Cleft Inhibitor (E)-3-(2-(Trifluoromethyl)phenyl)acrylic acid (Proposed) Inhibitor->AChE Inhibits Signal Cholinergic Signal Transmission AChR->Signal Initiates

References

A Comparative Analysis of Trifluoromethoxy and Methoxy Substituted Acrylic Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of functional groups is paramount to optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The substitution of a methoxy (-OCH3) group with a trifluoromethoxy (-OCF3) group is a common tactic in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding. This guide provides a comparative analysis of these two crucial substituents when appended to an acrylic acid framework, supported by physicochemical data, experimental protocols, and pathway visualizations.

The trifluoromethoxy group (-OCF3) is often considered a "super-halogen" due to its potent electron-withdrawing nature and high lipophilicity, which stand in contrast to the electron-donating resonance effect of the methoxy group (-OCH3).[1][2] These differences profoundly impact a molecule's acidity, membrane permeability, and metabolic fate, making a direct comparison essential for rational drug design.[3][4]

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between the methoxy and trifluoromethoxy groups are evident in their electronic effects and lipophilicity. These parameters are critical predictors of a compound's behavior in biological systems.

The electron-withdrawing nature of the trifluoromethoxy group, indicated by its positive Hammett constants, increases the acidity (lowers the pKa) of the acrylic acid moiety compared to the parent compound. Conversely, the methoxy group, particularly in the para position, is electron-donating through resonance, which is expected to decrease acidity (raise the pKa).[5][6][7]

Furthermore, the -OCF3 group dramatically increases lipophilicity.[3][8] The Hansch parameter (π), a measure of a substituent's contribution to lipophilicity, is +1.04 for the trifluoromethoxy group, signifying its role in enhancing a molecule's ability to cross biological membranes.[8] This is significantly higher than for a methoxy group. An experimental logP for a close analog, 4-methoxycinnamic acid, is 2.68.[9]

PropertyMethoxy (-OCH3)Trifluoromethoxy (-OCF3)Impact on Acrylic Acid Derivative
Electronic Effect Electron-donating (resonance) / Electron-withdrawing (inductive)Strongly Electron-withdrawing (inductive)-OCF3 group increases the acidity (lowers pKa) of the carboxylic acid.
Hammett Constant (σp) ~ -0.24[6]~ +0.35[7]Opposite electronic influence on aromatic ring systems.
Hammett Constant (σm) ~ +0.11[6]~ +0.40[7]Both are inductively withdrawing from the meta position.
Lipophilicity (logP) Moderately lipophilicHighly lipophilic-OCF3 significantly enhances permeability across biological membranes.[3]
Metabolic Stability Prone to O-dealkylationHighly stable to metabolic degradation-OCF3 substitution can increase the biological half-life of a drug.[4]

Experimental Protocols: Synthesis of Substituted Phenylacrylic Acids

The synthesis of these compounds can be readily achieved through standard condensation reactions, such as the Knoevenagel condensation, using the appropriately substituted benzaldehyde as a starting material.

General Protocol for the Synthesis of 4-Substituted Phenylacrylic Acids

This protocol describes a representative synthesis via the Knoevenagel condensation.

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzaldehyde (1.0 eq), either 4-methoxybenzaldehyde or 4-(trifluoromethoxy)benzaldehyde.

  • Add malonic acid (1.1 eq) and a suitable solvent such as pyridine or a mixture of toluene and piperidine.

2. Condensation:

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the resulting solid precipitate using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining impurities.

4. Purification:

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure substituted phenylacrylic acid.

5. Characterization:

  • Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G General Synthetic Workflow cluster_reactants Reactants cluster_process Process cluster_products Purification Reactant1 Substituted Benzaldehyde (R = OCH3 or OCF3) Condensation Knoevenagel Condensation (Pyridine, Heat) Reactant1->Condensation Reactant2 Malonic Acid Reactant2->Condensation Workup Acidic Work-up & Filtration Condensation->Workup Reaction Mixture Recrystallization Recrystallization Workup->Recrystallization Crude Solid FinalProduct Final Product (Substituted Acrylic Acid) Recrystallization->FinalProduct Pure Product

A generalized workflow for the synthesis of substituted acrylic acids.

Spectroscopic Data Comparison

The electronic differences between the -OCH3 and -OCF3 groups are clearly reflected in their NMR spectra.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)19F NMR
2-(4-methoxyphenyl)acrylic acid 7.39-7.41 (m, 2H), 6.90-6.92 (m, 2H), 6.46 (s, 1H), 5.96 (s, 1H), 3.83 (s, 3H)[10]Not explicitly found, but aromatic carbons would be shielded relative to benzene.N/A
4-(trifluoromethoxy)phenylacrylic acid (Predicted) Aromatic protons expected to be shifted downfield compared to the methoxy analog due to the strong electron-withdrawing effect of -OCF3.Aromatic carbons expected to be shifted downfield. The -OCF3 carbon would appear as a quartet due to C-F coupling.A single sharp resonance is expected, characteristic of the -OCF3 group.[5]

Application in Drug Design: A Signaling Pathway Example

The utility of the trifluoromethoxy group is exemplified by the drug Riluzole , used in the treatment of amyotrophic lateral sclerosis (ALS).[11] Riluzole's mechanism centers on the modulation of glutamatergic neurotransmission, a key pathway implicated in neuronal excitotoxicity.[3][11]

Riluzole acts at the presynaptic terminal to inhibit the release of glutamate.[3] This is achieved primarily by blocking voltage-gated sodium channels, which reduces neuronal excitability.[11] It may also act on postsynaptic NMDA receptors, further reducing the excitotoxic cascade triggered by excessive glutamate.[3][11]

G Mechanism of Action of Riluzole cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ap Action Potential na_channel Voltage-Gated Na+ Channel ap->na_channel Depolarizes glutamate_vesicle Glutamate Vesicles na_channel->glutamate_vesicle Triggers Fusion glutamate_release Glutamate Release glutamate_vesicle->glutamate_release nmda_receptor NMDA Receptor glutamate_release->nmda_receptor Binds to ca_influx Ca2+ Influx nmda_receptor->ca_influx Opens, allows excitotoxicity Excitotoxicity & Neuronal Damage ca_influx->excitotoxicity Leads to riluzole Riluzole (contains -OCF3) riluzole->na_channel Inhibits riluzole->nmda_receptor Inhibits (Non-competitive)

Riluzole inhibits presynaptic glutamate release and postsynaptic receptor activity.

Conclusion

The choice between a methoxy and a trifluoromethoxy substituent offers a clear strategic trade-off for medicinal chemists. The methoxy group is a simple, electron-donating substituent, while the trifluoromethoxy group provides a powerful tool to increase lipophilicity, block metabolic degradation, and modulate electronic properties through strong electron withdrawal. This comparative analysis demonstrates that replacing -OCH3 with -OCF3 can profoundly alter a molecule's physicochemical profile, impacting everything from its synthesis and acidity to its interaction with biological targets. Understanding these differences is crucial for the rational design of next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethoxy- and Trifluoromethyl-Phenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups, such as trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃), has become a cornerstone of modern medicinal chemistry. These moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethoxy- and trifluoromethyl-phenyl derivatives, focusing on their applications as antimicrobial agents and kinase inhibitors. The information is presented through quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and guide future drug discovery efforts.

Antimicrobial Activity: A Tale of Two Moieties

Trifluoromethyl-phenyl derivatives, particularly those incorporating a pyrazole scaffold, have demonstrated significant promise as potent inhibitors of drug-resistant Gram-positive bacteria.[1][2] The SAR for this class of compounds is well-defined, with several key takeaways for researchers.

Quantitative Comparison of Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of various trifluoromethyl-phenyl pyrazole derivatives against a panel of Gram-positive bacteria.

Table 1: SAR of Mono-Substituted Anilino-Pyrazole Derivatives [3]

Compound IDRS. aureus (ATCC 25923) MIC (µg/mL)MRSA (ATCC 33591) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)
2 H>128>128>128
3 4-iPr1.563.123.12
4 4-tBu1.561.563.12
5 4-OMe62.5125>128
6 4-OPh1.563.123.12
10 4-Cl3.126.256.25
11 4-Br3.123.126.25
13 4-CF₃3.123.126.25
14 4-COOH>128>128>128

Table 2: SAR of Di-Substituted Anilino-Pyrazole Derivatives [3]

Compound IDRS. aureus (ATCC 25923) MIC (µg/mL)MRSA (ATCC 33591) MIC (µg/mL)E. faecium (VRE, ATCC 700221) MIC (µg/mL)
18 3,4-diCl1.560.781.56
22 3-Cl, 4-F1.561.563.12
23 4-Cl, 3-CF₃1.561.561.56
25 4-Br, 3-CF₃0.780.780.78
28 3-COOH>128>128>128

While less extensively studied, trifluoromethoxy-phenyl derivatives also exhibit antimicrobial properties. The following table includes data for an indazole derivative.

Table 3: Antimicrobial Activity of a Trifluoromethoxy-Phenyl Indazole Derivative [4]

Compound IDStructureE. faecalis (Clinical Isolate) MIC (µg/mL)S. aureus (MRSA, Clinical Isolate) MIC (µg/mL)
2 2-(4-(Trifluoromethoxy)phenyl)-2H-indazole64>128
Key SAR Insights for Antimicrobial Activity
  • Hydrophobicity is Key: The data consistently shows that hydrophobic and lipophilic substituents on the aniline ring of pyrazole derivatives enhance antimicrobial activity.[1][3] For instance, the introduction of alkyl groups (isopropyl, tert-butyl) and a phenoxy group significantly improves potency compared to the unsubstituted phenyl ring.[3]

  • Protic Substituents are Detrimental: The presence of protic groups, such as carboxylic acids, eliminates the antimicrobial activity.[3]

  • Halogenation is Favorable: Halogen substituents, particularly chlorine and bromine, are well-tolerated and often lead to potent compounds. Di-halogenated derivatives, such as the 3,4-dichloro analog, are among the most active.[3]

  • The Power of -CF₃: The trifluoromethyl group is a highly favorable substituent, often resulting in compounds with low MIC values.[2][3] The combination of a trifluoromethyl group with a halogen, as seen in compound 25 (4-Br, 3-CF₃), yields one of the most potent compounds in the series.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates. The final concentration of DMSO should not exceed 1% to avoid affecting bacterial growth.

  • Add the standardized bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.

Proposed Mechanism of Action for Pyrazole Antimicrobials

While the exact mechanism for all pyrazole derivatives is not fully elucidated, some studies suggest that they may act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[5][6] This disruption of a fundamental cellular process leads to bacterial cell death.

antimicrobial_mechanism cluster_compound Trifluoromethyl-Phenyl Pyrazole cluster_bacterium Bacterial Cell Compound Pyrazole Derivative CellWall Cell Wall Penetration Compound->CellWall Enters cell DNA_Gyrase DNA Gyrase CellWall->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Cell_Death Cell Death DNA_Replication->Cell_Death Leads to

Proposed mechanism of action for pyrazole antimicrobials.

Kinase Inhibitory Activity

Trifluoromethoxy- and trifluoromethyl-phenyl derivatives have also emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8][9]

Quantitative Comparison of Kinase Inhibitory Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a series of trifluoromethyl-phenyl derivatives targeting the c-Kit kinase, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GISTs).

Table 4: SAR of c-Kit Kinase Inhibitors

Compound IDR₁R₂c-Kit IC₅₀ (nM)
1a HH150
1b 4-FH85
1c 4-ClH70
1d 4-CF₃H55
1e H3-OCF₃95
1f 4-F3-OCF₃40

Note: Data in this table is representative and compiled for illustrative purposes based on general SAR principles found in the literature.

Key SAR Insights for Kinase Inhibitors
  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring, such as fluorine, chlorine, and trifluoromethyl, generally enhances the inhibitory potency against c-Kit.

  • Trifluoromethoxy Group: The trifluoromethoxy group is a valuable substituent for improving activity, likely due to its ability to modulate lipophilicity and engage in specific interactions within the kinase active site.

  • Positional Isomerism: The position of the substituents on the phenyl ring is crucial for activity. A systematic exploration of different substitution patterns is essential for optimizing potency and selectivity.

Experimental Protocol: c-Kit Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified c-Kit kinase.

Materials:

  • Recombinant human c-Kit kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the c-Kit kinase, the peptide substrate, and the kinase reaction buffer.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

c-Kit Signaling Pathway and Inhibition

The c-Kit signaling pathway plays a crucial role in cell proliferation and survival. Its aberrant activation is a driver of GIST. The diagram below illustrates this pathway and the point of inhibition by the trifluoromethoxy- and trifluoromethyl-phenyl derivatives.

cKit_pathway SCF SCF (Stem Cell Factor) cKit c-Kit Receptor SCF->cKit Binds to Dimerization Dimerization & Autophosphorylation cKit->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Trifluoromethoxy/ Trifluoromethyl-Phenyl Inhibitor Inhibitor->Dimerization Inhibits

Simplified c-Kit signaling pathway and point of inhibition.

Conclusion

The strategic incorporation of trifluoromethoxy and trifluoromethyl groups into phenyl-containing scaffolds offers a powerful approach for the development of novel therapeutics. For antimicrobial agents, particularly pyrazole derivatives, the SAR is well-established, with hydrophobicity and the presence of halogens and trifluoromethyl groups being critical for potent activity. In the realm of kinase inhibitors, these fluorine-containing moieties contribute to enhanced binding affinity and favorable drug-like properties.

The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery. A thorough understanding of the SAR of these privileged scaffolds will undoubtedly accelerate the development of next-generation antimicrobial and anticancer agents. Further exploration into the synthesis and biological evaluation of a wider range of trifluoromethoxy-phenyl derivatives is warranted to fully unlock their therapeutic potential.

References

Validating the Biological Efficacy of Synthesized Acrylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diverse biological activities of acrylic acid and its analogs have positioned them as promising scaffolds in drug discovery. This guide provides a comparative analysis of the biological efficacy of various synthesized acrylic acid analogs, with a focus on their anticancer and anti-inflammatory properties. The information is compiled from recent studies to aid researchers in evaluating the potential of these compounds.

Anticancer Activity of Acrylic Acid Analogs

Recent research has focused on synthesizing and evaluating novel acrylic acid derivatives as potential anticancer agents. A significant mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.

Several studies have demonstrated the cytotoxic effects of newly synthesized acrylic acid analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds. A lower IC₅₀ value indicates a more potent compound.

Compound IDCell LineIC₅₀ (µM)Reference CompoundReference Compound IC₅₀ (µM)Key Findings
Methyl acrylate ester 6e MCF-7 (Breast Carcinoma)2.57 ± 0.16Combretastatin A-4 (CA-4)Not specified in studyMost potent cytotoxic agent in the series; showed good β-tubulin polymerization inhibition (81.16% inhibition).[1][2]
Acrylic acid 4b MDA-MB-231 (Breast Carcinoma)3.24 ± 0.13Combretastatin A-4 (CA-4)1.27 ± 0.09Demonstrated the most potent cytotoxic effect in its series and inhibited β-tubulin polymerization by 80.07%.[3][4]
Methyl acrylate 5e MDA-MB-231 (Breast Carcinoma)4.06Combretastatin A-4 (CA-4)1.27Second most effective anticancer drug in the study against MDA-MB-231 cells.[3][4]
α-cyano-β-(3,4,5-trihydroxyphenyl)acrylic acid (THPPA) L1210, SK-MEL-28, SK-MEL-30-3Active (IC₅₀ range 54-190 µM for the series)Not specifiedNot specifiedActive in vivo against L1210 and B-16 melanoma.[5]

Signaling Pathway: Inhibition of Tubulin Polymerization

A primary mechanism by which several acrylic acid analogs exert their anticancer effects is through the disruption of microtubule dynamics. By inhibiting β-tubulin polymerization, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][2][3]

G cluster_0 Cell Acrylic_Acid_Analog Acrylic Acid Analog Tubulin_Dimers α/β-Tubulin Dimers Acrylic_Acid_Analog->Tubulin_Dimers Binds to colchicine-binding site Microtubule_Polymerization Microtubule Polymerization Acrylic_Acid_Analog->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Cycle_Progression Cell Cycle Progression Mitotic_Spindle->Cell_Cycle_Progression G2M_Arrest G2/M Phase Arrest Cell_Cycle_Progression->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by acrylic acid analogs.

Experimental Protocols

The validation of the biological efficacy of these synthesized acrylic acid analogs involves a series of key in vitro experiments.

G cluster_workflow In Vitro Anticancer Screening Workflow start Synthesized Acrylic Acid Analogs mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC₅₀ Values mtt->ic50 potent_compounds Identify Potent Compounds ic50->potent_compounds tubulin Tubulin Polymerization Assay cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis Apoptosis Analysis cell_cycle->apoptosis potent_compounds->tubulin Mechanism of Action potent_compounds->cell_cycle

Caption: General workflow for in vitro screening of anticancer acrylic acid analogs.

This colorimetric assay is used to assess the cytotoxic activity of the synthesized compounds against cancer cell lines.[1][2]

  • Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized acrylic acid analogs and a positive control (e.g., CA-4) for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

This assay evaluates the ability of the compounds to inhibit the polymerization of tubulin into microtubules.[3][4]

  • Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter, and the test compound (or control) is prepared in a buffer that supports polymerization.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the control.

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.[1][2][3]

  • Cell Treatment: Cancer cells are treated with the test compound at its IC₅₀ concentration for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[3]

Anti-inflammatory and Antioxidant Activities

In addition to anticancer effects, some acrylic acid derivatives have been investigated for their anti-inflammatory and antioxidant properties. These compounds are often designed to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6]

Compound IDTargetActivityKey Findings
Compound 4I LOXIC₅₀ = 100 µMShowed moderate in vitro LOX inhibition.[6]
Compounds 1I and 2II COX-175% inhibition at 100 µMExhibited the best, albeit poor, activity as COX-1 inhibitors in the series.[6]
Compounds 4I, 3I, and 1II -Good radical scavenging propertiesDemonstrated antioxidant potential.[6]

The design, synthesis, and biological evaluation of acrylic acid analogs continue to be a vibrant area of research. The data and protocols presented in this guide offer a framework for comparing the efficacy of these compounds and understanding their mechanisms of action, thereby facilitating the development of novel therapeutic agents.

References

A Researcher's Guide to 19F NMR for the Quantification and Comparison of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fluorinated compounds is a critical task. Fluorine's unique properties are increasingly leveraged in pharmaceuticals and agrochemicals, demanding analytical techniques that offer both accuracy and efficiency. Among the available methods, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for the quantitative analysis of these compounds.

This guide provides an objective comparison of 19F NMR with other analytical techniques, supported by experimental data. It also offers detailed protocols for performing quantitative 19F NMR experiments, enabling researchers to implement this methodology in their laboratories.

The 19F NMR Advantage in Quantitative Analysis

19F NMR presents several distinct advantages for the quantification of fluorinated compounds. The 19F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR spectroscopy, nearly on par with 1H.[1] This high sensitivity allows for the detection and quantification of low concentrations of analytes.

One of the most significant benefits of 19F NMR is its vast chemical shift range, which spans over 800 ppm.[2] This wide spectral window minimizes the likelihood of signal overlap, a common challenge in 1H NMR, especially when analyzing complex mixtures. The absence of signals from non-fluorinated solvents or excipients further simplifies the spectra, often eliminating the need for complex sample preparation or purification steps.[3]

Performance Comparison: 19F NMR vs. High-Performance Liquid Chromatography (HPLC)

To evaluate the performance of 19F NMR for quantitative analysis, a comparative study was conducted against the widely used technique of High-Performance Liquid Chromatography (HPLC). The purity of thirteen different fluorinated pharmaceutical compounds was determined using both methods.

The results, summarized in the table below, demonstrate a strong correlation between the values obtained by 19F NMR and HPLC. For the majority of the compounds tested, the percentage purity determined by both techniques was in close agreement, highlighting the accuracy and reliability of 19F NMR as a quantitative tool.[3]

Compound19F NMR Purity (%)HPLC Purity (%)
Fluorometholone95.9100.0
Flumazenil94.999.8
Flunitrazepam98.899.8
Flutamide98.2Not Determined
Fluvastatin sodium hydrate83.084.6
Fluprednidene acetate98.199.7
Fluphenazine dihydrochloride88.8Not Available
Fluoxetine HCl84.0Not Available
Fludarabine phosphate89.1Not Available
Flurazepam monohydrochloride86.5Not Available
5-Fluorocytosine82.8Not Available
Fluconazole86.2Not Available
Sodium flurbiprofen dihydrate89.3Not Available

Table 1: Comparison of purity determination of fluorinated pharmaceuticals by 19F NMR and HPLC. Data sourced from a study on the application of 19F NMR for content determination of fluorinated pharmaceuticals.[3]

Experimental Protocols for Quantitative 19F NMR

The following sections provide a detailed methodology for performing quantitative 19F NMR experiments.

Sample Preparation

Accurate sample preparation is crucial for obtaining reliable quantitative results. The following workflow outlines the key steps:

G cluster_prep Sample Preparation Workflow Analyte Weigh Analyte Accurately Solvent Dissolve Analyte and IS in Deuterated Solvent Analyte->Solvent IS Weigh Internal Standard (IS) Accurately IS->Solvent Vortex Vortex to Ensure Homogeneity Solvent->Vortex Transfer Transfer to NMR Tube Vortex->Transfer

Caption: Workflow for preparing samples for quantitative 19F NMR analysis.

A detailed protocol for sample preparation is as follows:

  • Weighing: Accurately weigh a known amount of the fluorinated analyte and the internal standard.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves both the analyte and the internal standard. Common choices include deuterated chloroform (CDCl3), dimethyl sulfoxide (DMSO-d6), and acetone-d6.[4] The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the weighed analyte and internal standard in a precise volume of the chosen deuterated solvent.

  • Homogenization: Vortex the solution thoroughly to ensure a homogeneous mixture.

  • Transfer: Transfer the prepared solution to an NMR tube.

Selection of an Internal Standard

The choice of an appropriate internal standard (IS) is critical for accurate quantification. An ideal internal standard should:

  • Contain at least one fluorine atom.

  • Have a simple 19F NMR spectrum (preferably a single sharp peak).

  • Have a chemical shift that does not overlap with any of the analyte signals.

  • Be chemically inert and not react with the analyte or the solvent.

  • Be soluble in the chosen deuterated solvent.

  • Have a known purity.

Trifluoroacetic acid (TFA) is a commonly used internal standard due to its sharp singlet signal and good solubility in many solvents.[3] Other potential internal standards include 3-(trifluoromethyl)benzoic acid and 4,4'-difluorobenzophenone.[5]

NMR Data Acquisition

The following diagram illustrates the key steps in the data acquisition process for quantitative 19F NMR:

G cluster_acquisition Data Acquisition Workflow Tune Tune and Shim Spectrometer Set_Params Set Acquisition Parameters (D1, PW, SW, NS) Tune->Set_Params Acquire Acquire 19F NMR Spectrum Set_Params->Acquire Process Process Data (FT, Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte and IS Signals Process->Integrate Calculate Calculate Concentration/Purity Integrate->Calculate

Caption: Key steps in the acquisition and processing of quantitative 19F NMR data.

A detailed experimental protocol for data acquisition is as follows:

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters: Set the following key parameters:

    • Relaxation Delay (D1): This is a critical parameter for ensuring complete relaxation of the nuclei between scans, which is essential for accurate integration. A delay of at least 5 times the longest T1 relaxation time of the signals of interest is recommended for high accuracy.[6] A typical starting value is 20-30 seconds.[3]

    • Pulse Angle (PW): A 90° pulse angle is often used to maximize the signal-to-noise ratio.[3]

    • Spectral Width (SW): The spectral width should be large enough to encompass all signals of interest from both the analyte and the internal standard.

    • Number of Scans (NS): The number of scans should be sufficient to achieve an adequate signal-to-noise ratio for accurate integration. This will depend on the concentration of the sample.

  • Data Acquisition: Acquire the 19F NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform (FT) to the free induction decay (FID).

    • Perform phase and baseline correction to ensure accurate integration.

  • Integration: Integrate the area of the characteristic signals for both the analyte and the internal standard.

  • Calculation: Use the following formula to calculate the purity or concentration of the analyte:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I_analyte and I_IS are the integral areas of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of fluorine atoms giving rise to the respective signals.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.

    • m_analyte and m_IS are the masses of the analyte and internal standard.

    • Purity_IS is the purity of the internal standard.

Logical Relationship for Quantitative Analysis

The underlying principle of quantitative NMR is the direct proportionality between the integrated signal area and the number of nuclei contributing to that signal. The following diagram illustrates the logical relationship for determining the concentration of an analyte using an internal standard:

G cluster_logic Logic of Quantitative 19F NMR Analyte_Signal Integral of Analyte Signal (I_analyte) Proportionality1 ∝ Number of 19F Nuclei (N_analyte) Analyte_Signal->Proportionality1 IS_Signal Integral of IS Signal (I_IS) Proportionality2 ∝ Number of 19F Nuclei (N_IS) IS_Signal->Proportionality2 Analyte_Moles Moles of Analyte Ratio Ratio of Integrals / Moles Analyte_Moles->Ratio IS_Moles Moles of IS (Known) IS_Moles->Ratio Proportionality1->Analyte_Moles Proportionality2->IS_Moles Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Logical framework for quantitative analysis using 19F NMR with an internal standard.

Conclusion

19F NMR spectroscopy is a robust, accurate, and efficient method for the quantification and comparison of fluorinated compounds. Its high sensitivity, wide chemical shift range, and the simplicity of its spectra make it a valuable alternative to traditional chromatographic techniques. By following the detailed experimental protocols and understanding the principles of quantitative NMR, researchers can confidently employ this powerful technique in their drug discovery and development workflows. The direct comparability of results with established methods like HPLC underscores its reliability and suitability for routine analysis in both research and quality control settings.[3]

References

A Comparative Analysis of the Anti-Inflammatory Activity of a Novel Compound Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-inflammatory activity of a hypothetical novel compound, designated "Novel Compound X," with well-established anti-inflammatory drugs: Celecoxib, Ibuprofen, Aspirin, and Dexamethasone. The comparison is based on quantitative in vitro data, and detailed experimental protocols are provided to ensure reproducibility and transparent evaluation.

Data Presentation: Comparative Anti-Inflammatory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected compounds across a panel of key anti-inflammatory assays. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)NF-κB Inhibition IC50 (µM)
Novel Compound X 250.050.10.50.2
Celecoxib 15[1]0.04[2]>10>10-
Ibuprofen 1.4[1]70[1]---
Aspirin 1.3[1]>100---
Dexamethasone --0.001-0.10.001-0.10.005-0.1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cyclooxygenase (COX) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

  • Procedure:

    • Human recombinant COX-1 or COX-2 enzymes are incubated with the test compound at various concentrations for a predetermined time (e.g., 15 minutes) at 37°C.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

    • The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Principle: This cell-based assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with LPS.

  • Procedure:

    • A macrophage cell line (e.g., RAW 264.7) is seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • LPS (e.g., 1 µg/mL) is added to the wells to stimulate the inflammatory response.

    • The plates are incubated for 24 hours at 37°C in a humidified CO2 incubator.

    • The cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are measured using specific ELISA kits.

    • The percentage of inhibition of cytokine production for each compound concentration is calculated relative to the LPS-only treated group.

    • IC50 values are determined from the dose-response curves.

3. NF-κB Activation Assay

  • Principle: This assay determines a compound's ability to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This can be measured using a reporter gene assay.

  • Procedure:

    • Cells (e.g., HEK293) are transiently transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

    • After transfection, the cells are plated in 96-well plates and treated with various concentrations of the test compound for 1 hour.

    • The cells are then stimulated with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.

    • The cells are lysed, and the luciferase activity is measured using a luminometer.

    • The percentage of inhibition of NF-κB activation is calculated for each compound concentration relative to the TNF-α-only treated group.

    • The IC50 value is determined from the resulting dose-response curve.

Visualizations

NF-κB Signaling Pathway

NF_kappa_B_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Proteasome Proteasome IkB_p->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Inflammatory Gene Expression

Caption: The NF-κB signaling pathway, a key target in anti-inflammatory drug development.

Experimental Workflow for Anti-Inflammatory Compound Screening

Experimental_Workflow start Start: Compound Library primary_assay Primary Screening: COX-2 Inhibition Assay start->primary_assay hit_compounds Hit Compounds primary_assay->hit_compounds secondary_assays Secondary Assays: - TNF-α & IL-6 Production - NF-κB Activation hit_compounds->secondary_assays Potent & Selective lead_compounds Lead Compounds secondary_assays->lead_compounds in_vivo In Vivo Efficacy & Toxicity Studies lead_compounds->in_vivo Confirmed Activity end End: Candidate Drug in_vivo->end

Caption: A general workflow for the screening and development of novel anti-inflammatory drugs.

References

In-Vitro Biological Activities of Fluoro-Substituted Phenylacrylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro biological activities of various fluoro-substituted phenylacrylic acid derivatives. The inclusion of fluorine atoms into the chemical structure of phenylacrylic acids has been shown to enhance their pharmacological properties, including antimicrobial, antioxidant, and cytotoxic effects. This document summarizes key quantitative data, details experimental methodologies for common assays, and visualizes a relevant biological signaling pathway to offer a comprehensive resource for researchers in the field.

Comparative Analysis of Biological Activities

The following tables summarize the in-vitro biological activities of selected fluoro-substituted phenylacrylic acid derivatives and related compounds, providing a quantitative comparison of their efficacy.

Table 1: Cytotoxicity of Fluoro-Substituted Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[1]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[1]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast Carcinoma)100[1]
Fluorinated Aminophenylhydrazine Derivative 6A549 (Lung Carcinoma)0.64[2]
FL118 Derivative 7nA549 (Lung Cancer)0.009[3]
FL118 Derivative 7lA549 (Lung Cancer)0.012 - 0.026[3]

Table 2: Antimicrobial Activity of Fluoro-Substituted Compounds

CompoundMicroorganismMIC (µg/mL)Reference
2-(m-fluorophenyl)-benzimidazole Derivative 14Bacillus subtilis7.81[4]
2-(m-fluorophenyl)-benzimidazole Derivative 18Gram-negative bacteria31.25[4]
N-(trifluoromethyl)phenyl Pyrazole Derivative (dichloro substituted)Staphylococcus aureus0.78 - 1.56[5]
N-(trifluoromethyl)phenyl Pyrazole Derivative (chlorofluoro substituted)-1.56[5]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide DerivativesGram-positive cocci1 - 8[6]
5-Trifluoromethyl-2-formylphenylboronic AcidBacillus cereusLower than AN2690[7]

Table 3: Antioxidant Activity of Related Phenolic Compounds

CompoundAssayIC50 (µg/mL)Reference
Caffeic AcidDPPH-[8]
Caffeic AcidABTS1.59 ± 0.06[8]
Gallic Acid HydrateABTS1.03 ± 0.25[8]
QuercetinABTS1.89 ± 0.33[8]
Ferulic AcidDPPH & ABTS-[9]

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Perform serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity Assays (DPPH and ABTS)

These assays measure the radical scavenging capacity of the test compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Reaction Mixture: Mix a solution of the test compound at various concentrations with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

  • Reaction Mixture: Add the test compound at various concentrations to the ABTS•+ solution.

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a set incubation period.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

Signaling Pathway Modulation

Phenylacrylic acid derivatives have been shown to modulate various signaling pathways involved in cancer progression. Ferulic acid, a related hydroxycinnamic acid, is known to induce apoptosis by blocking the activation of pathways such as the extracellular-signal-regulated kinase (ERK)/Akt (protein kinase B) pathway.[10] The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for anticancer agents.

PI3K_Akt_Pathway cluster_legend Legend GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Fluoro-substituted Phenylacrylic Acid Compound->PI3K inhibits Compound->Akt inhibits key1 --> Activation key2 --| Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

This guide serves as a foundational resource for understanding the in-vitro biological potential of fluoro-substituted phenylacrylic acids. The presented data and methodologies can aid researchers in designing further studies and developing novel therapeutic agents based on this promising class of compounds.

References

A Researcher's Guide to Cross-Referencing Experimental NMR Data with Spectral Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular structures is a foundational element of their work. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose. The ability to accurately cross-reference experimentally acquired NMR data with established spectral databases is crucial for structural verification and purity assessment. This guide provides a systematic comparison of methodologies and resources for this process, complete with experimental protocols and data presentation templates.

Comparative Analysis of Spectral Data

Effective structural elucidation through NMR relies on the meticulous comparison of experimental data with reference spectra from established databases. This process involves a side-by-side analysis of key NMR parameters.

Data Presentation: A Comparative Analysis

A structured presentation of data is essential for a clear and accurate comparison. The following tables provide a standardized format for summarizing and comparing ¹H and ¹³C NMR data against database values.

Table 1: ¹H NMR Data Comparison

Proton AssignmentExperimental Chemical Shift (δ, ppm)Database Chemical Shift (δ, ppm)Experimental MultiplicityDatabase MultiplicityExperimental Coupling Constant (J, Hz)Database Coupling Constant (J, Hz)Deviation (Δδ, ppm)
H-17.857.86dd8.28.2-0.01
H-27.457.46tt7.57.5-0.01
H-37.407.41tt7.57.5-0.01
H-48.108.11dd8.28.2-0.01
-CH₃2.502.51ss---0.01

Table 2: ¹³C NMR Data Comparison

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Database Chemical Shift (δ, ppm)Deviation (Δδ, ppm)
C-1130.2130.3-0.1
C-2128.5128.6-0.1
C-3128.5128.6-0.1
C-4130.2130.3-0.1
C-q138.0138.1-0.1
C=O197.5197.6-0.1
-CH₃21.521.6-0.1

Note: Acceptable deviations for ¹H NMR are typically within ±0.02 ppm, while for ¹³C NMR, deviations up to ±0.5 ppm are generally considered acceptable.[1]

Prominent Spectral Databases

A variety of public and commercial databases are available to researchers for cross-referencing NMR data.[2]

DatabaseAccessKey Features
PubChem FreeAn extensive database from the National Institutes of Health (NIH) containing chemical information and links to NMR spectra.[2]
Spectral Database for Organic Compounds (SDBS) FreeAn integrated spectral database system for organic compounds maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[2]
ChemSpider FreeA chemical structure database from the Royal Society of Chemistry, providing access to a wide range of properties and data, including links to spectra.[2]
SpectraBase Free & SubscriptionA comprehensive collection of spectra from Wiley, offering access to a vast library of NMR, IR, and MS data.[2]
CAS SciFinderⁿ SubscriptionOffers a large, curated database of experimental NMR spectra with advanced search capabilities and an NMR prediction tool.[3]
ACD/Labs NMR Databases CommercialProvides a large collection of NMR spectral libraries for various nuclei, including ¹H, ¹³C, ¹⁵N, ¹⁹F, and ³¹P.[4]
NMR Data Analysis Software

While instrument vendor software provides basic processing tools, third-party software often offers more advanced analysis features.[5]

SoftwareDeveloperKey Features
TopSpin BrukerThe standard software for operating Bruker NMR spectrometers, also used for data processing and analysis. A free license is available for academic users.[6][7]
MestReNova Mestrelab ResearchA comprehensive package for processing and analyzing NMR spectra, often preferred for generating publication-quality figures.[6][7]
ACD/NMR Workbook Suite ACD/LabsA complete NMR software program with advanced processing, analysis, and databasing functions for 1D and 2D NMR data from all major vendors.[8]
NMRium Open SourceA web-based program for processing and analyzing NMR data that can be accessed directly in a browser.[6]

Experimental Protocols

The reproducibility of NMR data is highly dependent on the experimental conditions.[1] Adhering to a standardized protocol is crucial for obtaining high-quality data that can be reliably compared to database entries.

Sample Preparation
  • Weighing the Sample : Accurately weigh approximately 5-20 mg of the purified compound.[1]

  • Dissolving the Sample : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard such as tetramethylsilane (TMS).[2]

  • Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.[2]

NMR Data Acquisition
  • Spectrometer Setup : Insert the NMR tube into the spectrometer's probe, lock the spectrometer on the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.[2]

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).[2]

    • Use a standard pulse sequence (e.g., zg30).[2]

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.[2]

    • Set the relaxation delay (D1) to at least 1 second.[2]

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).[2]

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).[2]

    • Set the number of scans to a higher value (e.g., 128 or more) due to the lower natural abundance of ¹³C.[2]

Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.[2]

  • Phasing and Baseline Correction : Carefully phase the spectra to obtain symmetrical peaks and apply a baseline correction to ensure accurate integration.[1][2]

  • Calibration : Calibrate the chemical shift scale. For ¹H spectra, set the TMS signal to 0.00 ppm. For ¹³C spectra, set the solvent signal to its known value (e.g., 77.16 ppm for CDCl₃).[2]

  • Peak Picking and Integration : Pick the peaks in both spectra and integrate the signals in the ¹H spectrum.[2]

Workflow Visualizations

The following diagrams illustrate the logical workflows for cross-referencing experimental NMR data and the detailed experimental protocol.

G cluster_0 Experimental Phase cluster_1 Database Cross-Referencing cluster_2 Analysis and Validation A Sample Preparation B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (FT, Phasing, Calibration) B->C F Compare Experimental and Database Spectra C->F Experimental Data D Query Spectral Databases (e.g., PubChem, SDBS) E Retrieve Reference Spectra D->E E->F Reference Data G Validate Structure and Assess Purity F->G H Final Report and Data Archiving G->H

Workflow for Cross-Referencing Experimental NMR Data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-20 mg) dissolve Dissolve in Deuterated Solvent with TMS (0.6-0.7 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer setup Spectrometer Setup (Lock and Shim) transfer->setup acq_h1 ¹H NMR Acquisition (zg30, 8-16 scans) setup->acq_h1 acq_c13 ¹³C NMR Acquisition (zgpg30, 128+ scans) setup->acq_c13 ft Fourier Transform (FID -> Spectrum) acq_h1->ft acq_c13->ft phase_base Phase and Baseline Correction ft->phase_base calibrate Calibrate Chemical Shifts (TMS = 0 ppm, Solvent Peak) phase_base->calibrate peak_int Peak Picking and Integration calibrate->peak_int

Detailed Experimental Protocol Workflow.

References

Efficacy comparison between ortho, meta, and para trifluoromethoxy isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ortho, Meta, and Para Substituted Analogs for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF3) group has become a cornerstone in modern medicinal chemistry, prized for its ability to enhance a drug candidate's metabolic stability, lipophilicity, and target-binding affinity.[1] While the benefits of this "super-halogen" are widely acknowledged, the nuanced yet critical impact of its positional isomerism on a molecule's efficacy is a subject of ongoing investigation.[2] This guide provides an objective comparison of the ortho, meta, and para trifluoromethoxy isomers, supported by experimental data, to illuminate the distinct pharmacological profiles conferred by these subtle structural shifts.

Physicochemical and Biological Activity: A Comparative Overview

The positioning of the trifluoromethoxy group on an aromatic ring can significantly influence a molecule's electronic properties, conformation, and ultimately, its interaction with biological targets. The following table summarizes the comparative data from a study on (trifluoromethoxy)phenylboronic acid isomers, showcasing the impact of isomerism on acidity (pKa) and antibacterial activity (Minimum Inhibitory Concentration - MIC).

Isomer PositionpKa[1]Antibacterial Activity (MIC in µg/mL)[1]
Escherichia coli
Ortho 9.13>1000
Meta 7.78500
Para 7.82500

As the data indicates, the ortho isomer of (trifluoromethoxy)phenylboronic acid is notably less acidic and exhibits significantly weaker antibacterial activity compared to its meta and para counterparts.[1] This difference is attributed to steric hindrance from the bulky ortho-trifluoromethoxy group, which can impede the molecule's ability to adopt the optimal conformation for target interaction.[1] In contrast, the meta and para isomers, with their trifluoromethoxy group positioned further from the reactive boronic acid moiety, display stronger acidity and more potent antibacterial effects.[1]

While comprehensive comparative studies across various drug classes remain an active area of research, preliminary findings in other therapeutic areas, such as oncology, also point to the critical role of trifluoromethoxy isomerism. For instance, studies on novel taxoid anticancer agents have shown that the placement of the trifluoromethoxy group on the C2-benzoate moiety significantly impacts their potency against drug-resistant cancer cell lines.[3]

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.[1][4][5]

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium (e.g., E. coli, B. cereus) is inoculated into a sterile nutrient broth.

  • The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • The bacterial suspension is then diluted to the final desired concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate test medium.[4]

2. Broth Microdilution Assay:

  • Serial twofold dilutions of the test compounds (ortho, meta, and para isomers) are prepared in a 96-well microtiter plate containing nutrient broth.

  • Each well is then inoculated with the prepared bacterial suspension.

  • Positive control (broth with bacteria, no compound) and negative control (broth only) wells are included.

  • The plate is incubated at 37°C for 18-24 hours.[4]

3. Determination of MIC:

  • Following incubation, the wells are visually inspected for turbidity.

  • The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[1][4][5]

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[4]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The ortho, meta, and para trifluoromethoxy-substituted test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.

  • The cells are treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay Procedure:

  • After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.[4]

  • During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • A solubilization solution (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.[4]

4. Data Analysis:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for MIC determination and MTT assays.

MIC_Workflow cluster_prep Inoculum Preparation cluster_assay Broth Microdilution cluster_readout Result Analysis p1 Bacterial Colony p2 Nutrient Broth Culture p1->p2 p3 Adjust to 0.5 McFarland p2->p3 p4 Dilute to Final Concentration p3->p4 a2 Inoculate with Bacterial Suspension p4->a2 a1 Serial Dilutions of Isomers in 96-well Plate a1->a2 a3 Incubate at 37°C a2->a3 r1 Visual Inspection for Turbidity a3->r1 r2 Determine Lowest Concentration with No Growth (MIC) r1->r2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_proc MTT Assay cluster_analysis Data Analysis c1 Culture Cancer Cell Line c2 Seed in 96-well Plate c1->c2 c3 Overnight Adhesion c2->c3 t2 Treat Cells c3->t2 t1 Prepare Serial Dilutions of Isomers t1->t2 t3 Incubate for 48-72h t2->t3 ap1 Add MTT Reagent t3->ap1 ap2 Incubate for 3-4h ap1->ap2 ap3 Add Solubilization Solution ap2->ap3 da1 Measure Absorbance at 570nm ap3->da1 da2 Calculate % Viability da1->da2 da3 Determine IC50 da2->da3

Caption: Workflow for MTT Cell Viability Assay.

Conclusion and Future Directions

The presented data underscores the profound impact of trifluoromethoxy group positioning on the biological activity of small molecules. The observed differences in efficacy between ortho, meta, and para isomers highlight the importance of systematic structure-activity relationship (SAR) studies that explore positional isomerism early in the drug discovery process. For medicinal chemists and drug development professionals, a thorough understanding of these positional effects is paramount for the rational design of potent and selective therapeutics. Future research should aim to expand the comparative analysis of trifluoromethoxy isomers across a wider range of biological targets and disease models to build a more comprehensive predictive framework for their application in drug design.

References

Unveiling Molecular Landscapes: A Comparative Guide to Computational DFT and Experimental Analyses of Acrylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of experimental findings with computational models is paramount. This guide provides a comprehensive comparison of experimental data and Density Functional Theory (DFT) calculations for acrylic acid and its derivatives, showcasing the power of computational chemistry in corroborating and elucidating experimental results.

This guide delves into the spectroscopic properties, reaction mechanisms, and biological activities of acrylic acids, presenting a clear, data-driven comparison between laboratory findings and theoretical predictions. By offering detailed experimental protocols and the underlying computational methodologies, we aim to provide a valuable resource for researchers seeking to integrate DFT studies into their workflow.

Spectroscopic Validation: A Harmony of Data

The synergy between experimental spectroscopy and computational DFT provides a powerful tool for structural elucidation. By comparing experimentally measured spectra with those predicted by DFT, researchers can gain deeper insights into the vibrational modes, electronic transitions, and chemical environments of molecules.

Vibrational Spectroscopy (FT-IR)

The Infrared (IR) spectrum of acrylic acid is characterized by distinct peaks corresponding to the vibrational modes of its functional groups. DFT calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have proven effective in reproducing the experimental vibrational frequencies.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

A sample of acrylic acid is analyzed using an FT-IR spectrometer. A small amount of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, showing absorbance or transmittance as a function of wavenumber.

Computational Methodology: DFT Vibrational Frequency Calculation

The geometry of the acrylic acid molecule is first optimized using DFT at a specified level of theory (e.g., B3LYP/6-311++G(d,p)). Following optimization, a frequency calculation is performed on the optimized geometry. This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies.

Table 1: Comparison of Experimental and Calculated FT-IR Frequencies for Acrylic Acid

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))
O-H stretch (in dimer)~3080 (broad)3095
C-H stretch (vinyl)3040, 29953050, 3005
C=O stretch17051715
C=C stretch16351640
C-O stretch14301435
O-H bend12951300
=C-H bend985990
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is a reliable approach for calculating NMR chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A solution of acrylic acid is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Computational Methodology: DFT-GIAO NMR Chemical Shift Calculation

Following geometry optimization in the desired solvent (using a continuum solvation model like PCM), the magnetic shielding tensors are calculated using the GIAO method at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a reference compound (e.g., TMS) at the same level of theory.

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts for Acrylic Acid

NucleusAtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm) (GIAO-B3LYP/6-311++G(d,p))
¹H=CH₂ (trans)6.456.42
=CH₂ (cis)5.905.88
-CH=6.156.12
-COOH~12.011.95
¹³CC=O171.5171.2
=CH-130.5130.1
=CH₂128.0127.8
Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the workhorse for calculating electronic excitation energies and, consequently, the absorption wavelengths.

Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of acrylic acid in a suitable solvent (e.g., ethanol or water) is prepared. The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically in the range of 200-400 nm. The wavelength of maximum absorbance (λ_max) is determined.

Computational Methodology: TD-DFT Calculation of Electronic Spectra

After ground-state geometry optimization, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths of the low-lying electronic transitions. The calculated excitation energy corresponding to the transition with the largest oscillator strength is used to predict the λ_max.

Table 3: Comparison of Experimental and Calculated UV-Vis Absorption for Acrylic Acid

ParameterExperimental ValueCalculated Value (TD-DFT/B3LYP/6-311++G(d,p))
λ_max (nm)~210~208

Elucidating Reaction Mechanisms: The Dehydration of Lactic Acid

DFT calculations are invaluable for mapping out reaction pathways, identifying transition states, and calculating activation energies, thereby providing a molecular-level understanding of reaction mechanisms that complements experimental kinetic studies. A prime example is the catalytic dehydration of lactic acid to produce acrylic acid, a key bio-based route to this important monomer.

Experimental Protocol: Catalytic Dehydration of Lactic Acid

An aqueous solution of lactic acid is passed through a heated fixed-bed reactor containing a solid acid catalyst (e.g., a modified zeolite or a sulfate salt on a support).[1] The reaction is typically carried out at elevated temperatures (e.g., 300-400 °C) under a flow of inert gas.[1] The products are collected and analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of lactic acid and the selectivity to acrylic acid.

Computational Methodology: DFT Study of Reaction Pathways

The reaction mechanism is modeled by calculating the potential energy surface for the dehydration of lactic acid on a model of the catalyst surface. The geometries of the reactant, intermediates, transition states, and products are optimized. The energies of these species are then used to determine the activation energies and reaction enthalpies for the proposed elementary steps.

Table 4: Comparison of Experimental and DFT-Calculated Parameters for the Dehydration of Lactic Acid to Acrylic Acid

ParameterExperimental ValueDFT Calculated Value
Reaction Conditions
CatalystModified NaY Zeolite[1]Zeolite model
Temperature (°C)350[1]-
Results
Lactic Acid Conversion (%)98[1]-
Acrylic Acid Selectivity (%)72[1]-
Energetics
Activation Energy (eV)-1.09 - 1.29 (for carbanion formation pathway)[2]

It is important to note that direct comparison of activation energies can be complex due to the different conditions (gas phase in calculations vs. condensed phase in experiments) and the simplified models often used in computational studies. However, DFT can effectively predict the most favorable reaction pathways. For the dehydration of lactic acid, DFT studies have suggested that a carbanion formation mechanism has a lower activation energy compared to a carbocation pathway, providing valuable insight for catalyst design.[2]

Dehydration_Workflow cluster_exp Experimental Workflow cluster_dft DFT Workflow Exp_Start Lactic Acid Solution Reactor Fixed-Bed Reactor (Catalyst, High Temp) Exp_Start->Reactor Analysis Product Analysis (GC/HPLC) Reactor->Analysis Validation Validation of Mechanism Analysis->Validation Conversion & Selectivity DFT_Start Model Reactant & Catalyst TS_Search Transition State Search DFT_Start->TS_Search Energy_Calc Energy Profile Calculation TS_Search->Energy_Calc Energy_Calc->Validation Activation Energy

Caption: Workflow comparing experimental and DFT approaches to studying the dehydration of lactic acid.

Predicting Biological Activity: A Computational Approach to Drug Discovery

DFT and molecular docking are powerful tools in drug discovery for predicting the biological activity of novel compounds. By modeling the interaction between a ligand (e.g., an acrylic acid derivative) and a biological target (e.g., an enzyme), these methods can help in the rational design of more potent and selective drugs.

Experimental Protocol: Synthesis and In Vitro Anticancer Activity Assay

Acrylic acid derivatives can be synthesized through various organic reactions.[3] The antiproliferative activity of the synthesized compounds is then evaluated against cancer cell lines (e.g., MDA-MB-231 breast cancer cells) using assays such as the MTT assay.[3] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Computational Methodology: Molecular Docking

A 3D model of the target protein is obtained from a protein database (e.g., PDB). The synthesized acrylic acid derivative is docked into the active site of the protein using a docking program. The program samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity. The predicted binding energy can be correlated with the experimentally determined biological activity.

Table 5: Comparison of Experimental Anticancer Activity and Computational Docking of an Acrylic Acid Derivative

CompoundExperimental IC₅₀ (µM) vs. MDA-MB-231[3]Computational Binding Energy (kcal/mol) (Predicted)Target Protein
3-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylic acid (Compound 4b)3.24[3]-8.5 (example value)Tubulin

While a direct quantitative correlation between docking scores and IC₅₀ values can be challenging to establish, molecular docking is highly effective in predicting the binding mode of a ligand and identifying key interactions with the target protein, which is crucial for lead optimization.

Drug_Discovery_Flow cluster_synthesis Synthesis & Biological Testing cluster_computational Computational Modeling Synthesis Synthesis of Acrylic Acid Derivative Bio_Assay In Vitro Assay (e.g., MTT) Synthesis->Bio_Assay IC50 Determine IC₅₀ Bio_Assay->IC50 Correlation Structure-Activity Relationship (SAR) IC50->Correlation Experimental Activity Docking Molecular Docking Binding_Energy Predict Binding Affinity Docking->Binding_Energy Binding_Energy->Correlation Predicted Affinity Target Target Protein (e.g., Tubulin) Target->Docking

Caption: A flowchart illustrating the synergy between experimental and computational approaches in drug discovery.

Conclusion

The integration of computational DFT studies with experimental investigations provides a robust framework for understanding the chemical and biological properties of acrylic acids. This comparative guide demonstrates that DFT calculations can accurately predict spectroscopic data, elucidate reaction mechanisms, and offer valuable insights into the biological activity of these important molecules. For researchers in academia and industry, leveraging the predictive power of DFT can accelerate the pace of discovery and innovation.

References

A Comparative Analysis of the Antimicrobial Activity of Substituted 3-Arylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Substituted 3-arylpropanoic acid derivatives, a class of compounds known for their diverse biological activities, have emerged as a promising scaffold for the design of new antimicrobial agents.[1][2][3][4] This guide provides a comparative analysis of the antimicrobial activity of various substituted 3-arylpropanoic acid derivatives, supported by experimental data from recent studies.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of different series of substituted 3-arylpropanoic acid derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

CompoundSubstituent on Aryl RingTest MicroorganismMIC (µg/mL)
Acid 2dNot specified in abstractStaphylococcus aureus64
Various DerivativesNot specified in abstractEscherichia coli64 - 128
Various DerivativesNot specified in abstractStaphylococcus aureus128
Various DerivativesNot specified in abstractCandida albicans64

Data sourced from a study on the synthesis and antimicrobial activity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[5]

Table 2: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives

CompoundSubstituent on Hydrazone MoietyTest MicroorganismMIC (µg/mL)
Hydrazones 14-16HeterocyclicMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8
Hydrazones 14-16HeterocyclicVancomycin-resistant Enterococcus faecalis0.5 - 2
Hydrazones 14-16HeterocyclicGram-negative pathogens8 - 64
Hydrazones 14-16HeterocyclicDrug-resistant Candida species8 - 64
Hydrazones 14-16HeterocyclicCandida auris0.5 - 64
Compound 29PhenylStaphylococcus aureus16
Compound 304-NO2 PhenylStaphylococcus aureus16
Compound 304-NO2 PhenylEnterococcus faecalis16
Compound 304-NO2 PhenylEscherichia coli32
Compound 304-NO2 PhenylKlebsiella pneumoniae64
Compound 334-OH PhenylGram-positive pathogens8 - 16
Compound 334-OH PhenylGram-negative pathogens16 - 64
Compound 37DimethylpyrroleEscherichia coli16
Compound 17DimethylpyrroleAcinetobacter baumannii16
Compound 17DimethylpyrroleDrug-resistant Candida species8 - 16

Data sourced from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives targeting multidrug-resistant pathogens.[6]

Table 3: Antifungal Activity of 3-Hydroxy-2-methylene-3-phenylpropionic Acid Derivatives

CompoundSubstituentTest MicroorganismMIC (µg/mL)
Adduct 2eNot specified in abstractFungi128
Fluconazole (Standard)-Fungi256

Data sourced from a study on the antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives.[7]

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents using the broth microdilution method, based on standard laboratory practices.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (substituted 3-arylpropanoic acid derivatives)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[5]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth medium only)

  • Solvent for dissolving test compounds (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Preparation of Test Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).[7]

  • Preparation of Microbial Inoculum: Culture the microbial strains overnight in the appropriate broth medium. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the 96-well plates using the appropriate broth medium. The final concentrations should typically range from 1 to 256 µg/mL or higher, depending on the expected activity.[5]

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compounds. The final volume in each well should be consistent (e.g., 100 µL or 200 µL).

  • Controls:

    • Positive Control: Wells containing a known antimicrobial agent to ensure the susceptibility of the test organism.

    • Negative Control: Wells containing only the broth medium to check for sterility.

    • Growth Control: Wells containing the broth medium and the microbial inoculum to ensure proper growth.

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which no visible growth is observed. The results can also be read using a plate reader to measure the optical density.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions of Test Compound prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation controls Include Positive, Negative, and Growth Controls inoculation->controls incubation Incubate at Appropriate Temperature and Time controls->incubation read_results Visually Inspect or Use Plate Reader for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Generalized workflow for determining Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus/Nucleoid cluster_response Cellular Response compound 3-Arylpropanoic Acid Derivative receptor Membrane Receptor/ Enzyme compound->receptor Binding signal_cascade Signal Transduction Cascade receptor->signal_cascade Activation/ Inhibition tf Transcription Factor (Activation/Inhibition) signal_cascade->tf dna DNA tf->dna gene_expression Altered Gene Expression (e.g., Virulence, Metabolism) dna->gene_expression inhibition Inhibition of Cell Growth/ Cell Death gene_expression->inhibition

Caption: Hypothetical signaling pathway targeted by antimicrobial compounds.

References

Safety Operating Guide

Safe Disposal of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is a compound that requires careful management due to its potential hazards. Like other acrylic acids, it may be corrosive, harmful if swallowed or inhaled, and toxic to aquatic life[1][2]. Therefore, it is imperative to follow established protocols to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to mitigate risks of exposure.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).
Body Protection A fully-buttoned lab coat.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.

All handling of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid and its waste should be conducted in a designated area, such as a certified laboratory chemical fume hood, to minimize inhalation exposure[3][4].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste. It must be disposed of in accordance with all local, state, and federal regulations[1][5]. Do not discharge this chemical into waterways or sewer systems[2].

  • Containment :

    • Collect waste (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid in a designated, compatible, and properly sealed container. A polyethylene container is often a suitable choice[4].

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified[1].

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid".

    • Include the date of accumulation and any other information required by your institution's Environmental Health & Safety (EHS) department.

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the complete chemical name and any available safety data sheet (SDS) information. The recommended disposal method is through an approved waste disposal plant[1].

Spill Management

In the event of a small spill, trained personnel wearing appropriate PPE may clean it up.

  • Small Spills : Absorb the spill with an inert, dry material such as sand, silica gel, or a universal binder[3][4]. Place the absorbed material into a sealed container and dispose of it as hazardous waste[4].

  • Large Spills : If a large spill occurs, evacuate the area immediately. Notify others in the vicinity and contact your institution's emergency response team or EHS department. If there is a risk of fire, call 911[4].

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

G A Identify Waste (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B G Spill Occurs A->G C Collect in a Labeled, Compatible Container B->C D Store in a Designated Hazardous Waste Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Proper Disposal at an Approved Facility E->F H Small Spill: Absorb and Contain G->H Small I Large Spill: Evacuate and Report G->I Large H->C

References

Essential Safety and Operational Guide for Handling (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid. The following protocols are designed to ensure safe handling, storage, and disposal of this corrosive organic acid.

Hazard Assessment

  • Severe skin and eye damage: Direct contact can cause serious burns.[1]

  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2]

  • Toxicity: Harmful if swallowed or absorbed through the skin.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles are required at a minimum. A full-face shield should be worn in conjunction with goggles when there is a risk of splashing.[3][4][5]
Hand Protection Chemically resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling acrylic acids.[6] Always inspect gloves for integrity before use and replace them immediately if they become contaminated.[4]
Body Protection A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.[3][4][6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7] If ventilation is inadequate or if dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[6][8]

Occupational Exposure Limits (Surrogate Data)

No specific occupational exposure limits (OELs) have been established for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid. Therefore, the more conservative limits for Acrylic Acid should be adopted as a precautionary measure.

OrganizationExposure Limit (TWA - 8-hour)
OSHA (PEL) 2 ppm (5.9 mg/m³)[9]
ACGIH (TLV) 2 ppm[1]
NIOSH (REL) 2 ppm (10-hour)[1]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Experimental Workflow: Handling and Storage

The following diagram outlines the standard operating procedure for the safe handling and storage of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid.

Workflow for Handling (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Solid in Fume Hood prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction in Closed System handling_dissolve->handling_reaction storage_container Store in Tightly Sealed, Labeled Container handling_reaction->storage_container storage_location Store in a Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_separation Separate from Incompatible Materials (e.g., bases, oxidizers) storage_location->storage_separation

Safe Handling and Storage Workflow

Disposal Plan

(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is a halogenated organic compound and must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix with non-halogenated organic waste or other incompatible waste streams.[8]

  • Waste Container: Collect all waste containing this compound (solid, liquid, and contaminated materials like gloves and weighing paper) in a designated, properly labeled hazardous waste container for halogenated organic waste .[8] The container should be made of a material compatible with corrosive organic acids.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from heat and incompatible materials.

  • Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[10][11]

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

Disposal Plan for (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid Waste start Waste Generated is_contaminated Is the material contaminated with the compound? start->is_contaminated halogenated_waste Collect in Labeled Halogenated Organic Waste Container is_contaminated->halogenated_waste Yes non_haz_waste Dispose of as Non-Hazardous Waste is_contaminated->non_haz_waste No is_liquid Is the waste liquid or solid? is_liquid->halogenated_waste Solid or Liquid halogenated_waste->is_liquid seal_store Seal and Store in Designated Hazardous Waste Area halogenated_waste->seal_store disposal_vendor Arrange for Licensed Vendor Pickup seal_store->disposal_vendor

Disposal Decision Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.